2,4,4'-Trihydroxybenzophenone
Description
Properties
IUPAC Name |
(2,4-dihydroxyphenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7,14-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJFKPFBSPZTAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044836 | |
| Record name | 2,4,4'-Trihydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8044836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1470-79-7 | |
| Record name | 2,4,4′-Trihydroxybenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1470-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4,4'-Trihydroxybenzophenone | |
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| Record name | 1470-79-7 | |
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| Record name | 2,4,4'-Trihydroxybenzophenone | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,4'-trihydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.550 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,4'-TRIHYDROXYBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP9121IG2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,4,4'-Trihydroxybenzophenone for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction
2,4,4'-Trihydroxybenzophenone is a hydroxylated derivative of benzophenone, a class of aromatic ketones widely recognized for their ultraviolet (UV) absorbing properties. This compound, identified by CAS number 1470-79-7, features a benzophenone core with three hydroxyl groups strategically positioned on its two phenyl rings.[1][2][3] This specific substitution pattern not only enhances its photostability but also imparts significant biological activities, making it a molecule of substantial interest in materials science, cosmetics, and pharmacology.
Historically, hydroxybenzophenones have been synthesized and utilized as UV stabilizers in plastics, coatings, and sunscreen formulations to prevent photodegradation.[4][5] However, recent research has unveiled a more complex profile for this compound, highlighting its potential as both a valuable pharmacological tool and a compound requiring careful toxicological assessment due to its endocrine-disrupting capabilities.[4][6][7]
This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals. It consolidates critical data on its physicochemical properties, provides validated protocols for its synthesis and analysis, and delves into its biological mechanism of action, supported by authoritative references.
Chemical Identity and Physicochemical Properties
Correctly identifying and understanding the fundamental properties of a compound is the bedrock of reproducible research.
-
IUPAC Name : (2,4-dihydroxyphenyl)(4-hydroxyphenyl)methanone[8]
-
Synonyms : Benzophenone, 2,4,4'-trihydroxy-[3]
The physical and chemical properties of this compound are summarized in the table below. These parameters are crucial for designing experimental conditions, from solvent selection for synthesis and purification to formulation for biological assays.
| Property | Value | Source(s) |
| Appearance | White to light yellow/orange powder or crystal | [3][9] |
| Melting Point | 197-204 °C | [3][10] |
| Boiling Point | ~332.2 °C (rough estimate) | [3] |
| LogP (XLogP3) | 2.6 - 2.86 | [3][8] |
| PSA (Polar Surface Area) | 77.8 Ų | [3][8] |
| Solubility | Data not widely available, but hydroxybenzophenones are generally soluble in alcohols and other polar organic solvents. |
Chemical Structure Diagram:
The molecular structure, characterized by a carbonyl bridge between a di-hydroxylated phenyl ring and a mono-hydroxylated phenyl ring, is the key to its functionality.
Caption: Chemical structure of this compound.
Synthesis and Characterization
Synthetic Pathway: Friedel-Crafts Acylation
The most common and industrially relevant method for synthesizing hydroxybenzophenones is the Friedel-Crafts acylation.[11][12] This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic compound (resorcinol) with an acylating agent (p-hydroxybenzoic acid), typically facilitated by a Lewis acid catalyst like zinc chloride (ZnCl₂) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[13][14]
Causality of Reagent Choice:
-
Resorcinol: Chosen as the nucleophilic substrate due to its highly activated aromatic ring. The two hydroxyl groups are strong activating groups, directing the electrophilic attack to the ortho and para positions.
-
p-Hydroxybenzoic Acid: Serves as the source of the acyl group.
-
Zinc Chloride (ZnCl₂): A moderately strong Lewis acid that coordinates with the acylating agent, increasing its electrophilicity and generating the reactive acylium ion intermediate.[15]
-
Phosphorus Oxychloride (POCl₃): Acts as a dehydrating agent and solvent, driving the reaction forward. It can also participate in the activation of the carboxylic acid.
-
Sulfolane: Often used as a high-boiling, polar aprotic solvent to ensure homogeneity and allow for higher reaction temperatures, which can improve yields.[13][14]
Experimental Protocol: Synthesis
The following protocol is a representative procedure based on established methods.[13]
Materials:
-
Resorcinol
-
p-Hydroxybenzoic acid
-
Zinc chloride (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Sulfolane (optional, as solvent)
-
Hydrochloric acid (2M)
-
Deionized water
-
Ethanol
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add resorcinol, p-hydroxybenzoic acid, and anhydrous zinc chloride.[13] A typical molar ratio is approximately 1.2:1:2 (Resorcinol:Acid:ZnCl₂).
-
Solvent Addition: Add phosphorus oxychloride (and sulfolane, if used) to the flask under a nitrogen atmosphere. The mixture will become a stirrable slurry.
-
Reaction: Heat the mixture with stirring to 65-75 °C.[13] Maintain this temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane).
-
Work-up & Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Cautiously pour the reaction mixture into a beaker containing ice and 2M HCl. This step hydrolyzes the reaction intermediates and quenches the catalyst. A precipitate will form.
-
Isolation: Stir the acidic slurry for 30-60 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: The crude product is best purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or boiling water, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[5]
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60-80 °C to a constant weight. The expected yield is typically above 70%.[13]
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Profile
Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The data below are representative of this compound.
| Technique | Key Features and Interpretation |
| ¹H NMR | Expected signals would include aromatic protons on both rings. The protons on the di-substituted ring would show a distinct splitting pattern (doublets and doublet of doublets). The protons on the mono-substituted ring would appear as two distinct doublets (AA'BB' system). Broad singlets corresponding to the three hydroxyl protons would also be present, which would be exchangeable with D₂O. |
| ¹³C NMR | The spectrum would show 13 distinct carbon signals. The carbonyl carbon (C=O) would appear significantly downfield (~190-200 ppm). Carbons attached to hydroxyl groups would be shifted downfield compared to other aromatic carbons. |
| IR Spectroscopy | - Broad O-H stretching band (~3200-3600 cm⁻¹)- Aromatic C-H stretching (~3000-3100 cm⁻¹)- Strong C=O stretching of the ketone (~1620-1650 cm⁻¹)- Aromatic C=C ring stretching (~1450-1600 cm⁻¹) |
| UV-Vis Spectroscopy | Exhibits strong absorbance in the UV-A and UV-B regions, characteristic of hydroxybenzophenones, with absorption maxima typically around 290 nm and 325 nm. This profile is the basis for its use as a UV filter. |
| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z 230. In negative ion mode ESI-MS, a prominent peak at m/z 229 [M-H]⁻ is expected.[8] Characteristic fragmentation patterns would involve cleavage at the carbonyl group. |
Biological Activity and Toxicological Profile
While highly effective as a UV absorber, this compound is also recognized for its significant biological activity, primarily as an endocrine-disrupting chemical (EDC).
Mechanism of Action: Estrogenic and Anti-Androgenic Effects
Numerous studies have demonstrated that this compound possesses both estrogenic and anti-androgenic properties.[4][6] In fact, among many benzophenone derivatives tested, it often shows the highest activity.[4][7]
-
Estrogenic Activity: The compound acts as an agonist for the estrogen receptor (ER). The presence of the 4'-hydroxyl group is considered crucial for binding to the ER ligand-binding pocket, mimicking the action of the natural hormone 17β-estradiol.[4][7] Upon binding, it induces conformational changes in the receptor, leading to dimerization, nuclear translocation, and the transcription of estrogen-responsive genes. This activity has been confirmed in both in vitro reporter gene assays and in vivo uterotrophic assays in rats.[4][16]
-
Anti-Androgenic Activity: In addition to its estrogenic effects, it can act as an antagonist to the androgen receptor (AR). It competitively inhibits the binding of androgens like dihydrotestosterone (DHT), thereby blocking the normal signaling pathway and inhibiting the expression of androgen-dependent genes.[4]
Caption: Simplified pathway of estrogenic action for this compound.
In Vitro Protocol: Estrogen Receptor Competitive Binding Assay
This protocol outlines a method to quantify the binding affinity of this compound to the estrogen receptor alpha (ERα).
Principle: This is a competitive binding assay where the test compound (2,4,4'-THBP) competes with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to a fixed amount of recombinant human ERα. The amount of radioligand displaced is proportional to the binding affinity of the test compound.
Materials:
-
Recombinant human ERα protein
-
[³H]-Estradiol (radiolabeled ligand)
-
This compound (test compound)
-
Assay Buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol)
-
Dextran-coated charcoal suspension
-
Scintillation vials and cocktail
-
Microplate or microcentrifuge tubes
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer, ranging from nanomolar to micromolar concentrations.
-
Binding Reaction: In microcentrifuge tubes, combine:
-
A fixed concentration of [³H]-Estradiol (typically at its Kd value).
-
A fixed concentration of ERα protein.
-
Varying concentrations of the test compound or vehicle control.
-
-
Incubation: Incubate the mixture at 4 °C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound/Free Ligand: Add a cold dextran-coated charcoal suspension to each tube. Incubate on ice for 10-15 minutes with intermittent vortexing. The charcoal binds the free [³H]-Estradiol.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 2,000 x g) for 10 minutes at 4 °C to pellet the charcoal.
-
Quantification: Carefully transfer a known volume of the supernatant (containing the protein-bound [³H]-Estradiol) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). This value can be used to determine the binding affinity (Ki).
Toxicological Summary
The endocrine-disrupting properties of this compound raise toxicological concerns, particularly regarding its impact on aquatic ecosystems.
| Endpoint | Organism | Value | Toxicity Level | Source |
| 96 h-EC₅₀ | Chlorella vulgaris (Algae) | 3.50 mg/L | High | [7][17][18] |
| 48 h-LC₅₀ | Daphnia magna (Crustacean) | 3.74 mg/L | High | [7][17][18] |
| GHS Classification | Human | Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | Warning | [3][8] |
The high acute toxicity to aquatic organisms highlights the potential environmental risk associated with the release of this compound into waterways.[7][17][19] Its use and production warrant careful management to prevent adverse ecological effects.[7]
Conclusion
This compound is a molecule with a dual identity. On one hand, its chemical structure provides excellent UV-absorbing capabilities, making it a valuable photostabilizer. On the other, this same structure confers potent endocrine-disrupting activities, positioning it as a compound of significant toxicological and pharmacological interest. For researchers and drug development professionals, a thorough understanding of its synthesis, physicochemical properties, and biological mechanisms is essential for harnessing its potential applications or mitigating its risks. The protocols and data presented in this guide serve as a foundational resource for further investigation into this multifaceted compound.
References
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- Suzuki, T., Kitamura, S., Khota, R., Sugihara, K., Fujimoto, N., & Ohta, S. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Toxicology and Applied Pharmacology, 203(1), 9-17. [Link]
- Zhang, C., et al. (2011). Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays.
- Scheme 4. Synthesis of 2,4,4 0-Trihydroxy-6-methoxybenzophenone 4...
- Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. R Discovery. [Link]
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- Synthesis of 2, 4, 4′-Trihydroxybenzophenone.
- Nakagawa, Y., & Tay, K. C. (2001). Uterotrophic effects of benzophenone derivatives and a p-hydroxybenzoate used in ultraviolet screens. Journal of Health Science, 47(4), 356-363. [Link]
- Chen, T., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters. PLoS One, 16(4), e0249915. [Link]
- Studies on Eco-friendly Solid Acid Catalysts for the Synthesis of 4-Chloro, 4'-Hydroxy Benzophenone by Friedel-Crafts Acylation Reaction. International Journal for Research in Applied Science & Engineering Technology. [Link]
- 2,4-Dihydroxybenzophenone.
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- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'- trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters. PLOS ONE. [Link]
- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters. PubMed. [Link]
- This compound. Stenutz. [Link]
- Yuanita, E., et al. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541-547. [Link]
- Preparation method for 2,2',4,4'-tetrehydroxybenzophenone.
- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters.
- Method for preparing 4-chloro-4'-hydroxybenzophenone.
- Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen.
- Varlamov, A. V., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29685-29723. [Link]
- Preparation of 4-hydroxy benzophenone.
- a UV–Vis transmission spectrum of 2,3,4-trihydroxybenzophenone. b Tauc...
- A simultaneous detection method of benzophenone and its analogues.
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An In-Depth Technical Guide to the Physicochemical Properties of 2,4,4'-Trihydroxybenzophenone
Foreword: Unveiling the Molecular Portrait of a Key Photoprotective Agent
In the landscape of pharmaceutical and cosmetic sciences, a profound understanding of the physicochemical properties of active ingredients is paramount. It is the bedrock upon which formulation development, stability testing, and ultimately, therapeutic efficacy and safety are built. This guide provides a comprehensive technical exploration of 2,4,4'-Trihydroxybenzophenone (THBP), a molecule of significant interest for its potent ultraviolet (UV) absorbing capabilities.
Our journey will transcend a mere cataloging of data. We will delve into the "why" behind the "what"—elucidating the structural nuances that govern the observable properties of THBP. For the discerning researcher, scientist, and drug development professional, this document is intended to be a practical and insightful resource, bridging fundamental chemistry with real-world applications. We will explore not only the intrinsic characteristics of this compound but also the methodologies employed to ascertain them, providing a holistic understanding of this vital photoprotective agent.
Molecular Identity and Structural Elucidation
This compound, a member of the hydroxybenzophenone class, is characterized by a central carbonyl group bridging two phenyl rings, which are appended with three hydroxyl groups at the 2, 4, and 4' positions.
| Property | Value | Source |
| IUPAC Name | (2,4-dihydroxyphenyl)(4-hydroxyphenyl)methanone | |
| CAS Number | 1470-79-7 | |
| Molecular Formula | C₁₃H₁₀O₄ | |
| Molecular Weight | 230.22 g/mol | |
| Canonical SMILES | C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)O | |
| InChI Key | OKJFKPFBSPZTAH-UHFFFAOYSA-N |
The strategic placement of the hydroxyl groups is fundamental to its function. The ortho-hydroxyl group (at position 2) is critically involved in the intramolecular hydrogen bonding with the carbonyl oxygen, a feature essential for its photostability and UV absorption mechanism.
Caption: Molecular structure of this compound.
Physicochemical Properties: A Quantitative Overview
The physical and chemical attributes of this compound dictate its behavior in various matrices and its suitability for diverse applications.
| Property | Value | Source |
| Physical State | White to light yellow to light orange powder/crystal | |
| Melting Point | 197-202 °C | |
| Boiling Point (est.) | 332.2 °C | |
| XLogP3 | 2.6 | |
| Topological Polar Surface Area | 77.8 Ų |
The high melting point is indicative of a stable crystalline lattice, a desirable trait for solid dosage forms. The XLogP3 value suggests a moderate lipophilicity, which has implications for its solubility and membrane permeability.
Solubility Profile: The Key to Formulation
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and is a cornerstone of pre-formulation studies. Due to the presence of both polar hydroxyl groups and non-polar phenyl rings, this compound exhibits a varied solubility profile.
Experimental Protocol: Determination of Equilibrium Solubility
The equilibrium solubility of this compound can be determined using the shake-flask method, a gold-standard technique.
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, ethanol, methanol, acetone, and relevant buffer solutions).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Caption: Workflow for equilibrium solubility determination.
Acidity and pKa: Ionization in Physiological Milieu
The hydroxyl groups of this compound are weakly acidic and can deprotonate depending on the pH of the surrounding medium. The acid dissociation constant (pKa) is a crucial parameter that governs the extent of ionization at a given pH, which in turn influences solubility, absorption, and biological activity.
Experimental Protocol: Spectrophotometric pKa Determination
UV-Vis spectrophotometry provides a robust method for pKa determination, leveraging the differential absorption spectra of the protonated and deprotonated species.
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of buffer solutions spanning a wide pH range (e.g., pH 2 to 12).
-
Spectral Acquisition: Add a small aliquot of the stock solution to each buffer solution to maintain a constant concentration. Record the UV-Vis spectrum of each solution over a relevant wavelength range.
-
Data Analysis: Identify the wavelengths of maximum absorbance for the neutral and ionized forms. Plot absorbance at a selected wavelength against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by applying the Henderson-Hasselbalch equation.
Spectral Characteristics: A Fingerprint of the Molecule
Spectroscopic techniques provide invaluable information about the structure and electronic properties of this compound.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound is central to its primary application as a UV absorber. The conjugated system of the benzophenone core gives rise to strong absorption bands in the UV region. The exact position and intensity of these bands are influenced by the solvent environment.
The PubChem database indicates the availability of UV-Vis spectral data, which is crucial for understanding its photoprotective mechanism. The absorption of UV radiation excites the molecule to a higher energy state. The presence of the ortho-hydroxyl group facilitates a rapid, non-radiative decay back to the ground state through a process of excited-state intramolecular proton transfer (ESIPT), dissipating the energy as heat. This photostability is a key attribute for a successful UV filter.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The chemical shifts and coupling patterns of the protons and carbons provide a detailed map of the molecular architecture. The PubChem database provides access to ¹H and ¹³C NMR spectra.
-
¹H NMR: The aromatic protons will appear as a series of multiplets in the downfield region (typically 6.0-8.0 ppm). The hydroxyl protons will appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The spectrum will show distinct signals for each of the 13 carbon atoms. The carbonyl carbon will be significantly downfield (typically >190 ppm). The aromatic carbons will resonate in the range of 100-160 ppm.
Synthesis and Stability: From Benchtop to Application
Synthesis
A common synthetic route to this compound involves a Friedel-Crafts acylation reaction. One reported method utilizes resorcinol and p-hydroxybenzoic acid as starting materials, with zinc chloride as a catalyst in a sulfolane solvent. The reaction conditions, including temperature and molar ratios of reactants, are critical for optimizing the yield.
Caption: A simplified representation of a synthetic route to this compound.
Stability and Degradation
The stability of this compound is a critical consideration for its use in formulations. It is generally stable under normal storage conditions. However, like many phenolic compounds, it can be susceptible to oxidation, particularly at elevated temperatures and in the presence of light and certain metal ions.
Studies have investigated its degradation in aqueous environments. For instance, its degradation by persulfate activated with nitrogen-doped carbonaceous materials has been reported, with degradation pathways involving cleavage of the C-C bridge bond, hydroxylation, and polymerization. Understanding these degradation pathways is essential for assessing its environmental fate and for developing stable formulations.
Applications and Biological Context
The primary application of this compound stems from its ability to absorb UVA and UVB radiation, making it a valuable ingredient in sunscreens and other personal care products. It is also used as a UV stabilizer in polymers and plastics to prevent photodegradation.
From a toxicological perspective, the acute toxicity of this compound has been studied in various organisms. For example, its acute toxicity to Chlorella vulgaris and Daphnia magna has been reported. Such data is crucial for conducting environmental risk assessments.
Conclusion: A Molecule of Enduring Importance
This compound is a molecule whose physicochemical properties are intricately linked to its vital function as a photoprotective agent. Its molecular structure, solubility, acidity, and spectral characteristics all contribute to its efficacy and inform its application in diverse fields. This guide has provided a comprehensive overview of these properties, grounded in scientific principles and supported by available data. For the researchers and developers working with this compound, a thorough appreciation of its physicochemical portrait is not just an academic exercise but a prerequisite for innovation and the creation of safe and effective products.
References
- This compound - Stenutz. (n.d.).
- This compound | C13H10O4 | CID 73852 - PubChem. (n.d.).
- 2,2',4,4'-Tetrahydroxybenzophenone | C13H10O5 | CID 8571 - PubChem. (n.d.).
- Synthesis of 2, 4, 4′-Trihydroxybenzophenone - ResearchGate. (n.d.).
- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters - PubMed. (2021).
- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'- trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PLOS. (2021).
- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters - PubMed. (2021).
- Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, 2,4,4'- trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PLOS. (2021).
- Degradation of aqueous this compound by persulfate activated with nitrogen doped carbonaceous materials and the formation of dimer products - PubMed. (2018).
An In-depth Technical Guide to the Synthesis of 2,4,4'-Trihydroxybenzophenone for Pharmaceutical Research
This guide provides a comprehensive overview of the synthesis of 2,4,4'-trihydroxybenzophenone, a valuable building block in medicinal chemistry. The described methodology, centered around the Nencki reaction, is tailored for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure a robust and reproducible synthesis.
Introduction: The Significance of the Benzophenone Scaffold
Benzophenone and its polyhydroxylated derivatives are recognized as "privileged scaffolds" in medicinal chemistry.[1][2][3] Their rigid yet three-dimensional structure allows for the precise spatial orientation of various functional groups, making them ideal starting points for the development of novel therapeutic agents. These compounds have demonstrated a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, and antioxidant properties.[4] this compound, in particular, offers multiple sites for further chemical modification, enabling the exploration of a vast chemical space in the pursuit of new drug candidates.
The Synthetic Strategy: A Modified Nencki Reaction
The synthesis of this compound is efficiently achieved through the electrophilic acylation of resorcinol with p-hydroxybenzoic acid. This transformation is a variation of the classical Nencki reaction, which is a type of Friedel-Crafts acylation.[5] The reaction is catalyzed by a combination of anhydrous zinc chloride (ZnCl₂) and phosphorus oxychloride (POCl₃) in a high-boiling polar aprotic solvent, sulfolane.
Causality Behind Experimental Choices
-
Resorcinol: As a dihydric phenol, resorcinol is a highly activated aromatic ring, making it susceptible to electrophilic attack. The two hydroxyl groups are powerful activating groups, directing the incoming electrophile to the ortho and para positions.
-
p-Hydroxybenzoic Acid: This serves as the acylating agent. In the presence of the catalyst system, it will form a reactive electrophilic species.
-
Zinc Chloride (ZnCl₂): A moderately strong Lewis acid, ZnCl₂ plays a crucial role in activating the p-hydroxybenzoic acid. It coordinates to the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the acylium ion or a highly reactive acyl-catalyst complex.
-
Phosphorus Oxychloride (POCl₃): In conjunction with ZnCl₂, POCl₃ acts as a powerful condensing and dehydrating agent. It reacts with the carboxylic acid to likely form a mixed anhydride or a phosphorylium species, which is a much more potent acylating agent than the free carboxylic acid. This is particularly important as carboxylic acids themselves are generally not reactive enough for direct Friedel-Crafts acylation.
-
Sulfolane: This polar aprotic solvent is chosen for its high boiling point, allowing the reaction to be conducted at elevated temperatures to ensure a reasonable reaction rate.[6][7][8][9][10] Its polar nature helps to dissolve the reactants and intermediates.
Reaction Mechanism
The reaction proceeds through a classic electrophilic aromatic substitution pathway. The key steps are the generation of a potent electrophile and the subsequent attack by the electron-rich resorcinol ring.
Step 1: Electrophile Generation The combination of p-hydroxybenzoic acid, ZnCl₂, and POCl₃ generates a highly reactive acylating agent. The exact nature of this species is complex, but it is likely a highly electrophilic acylium ion or a related complex.
Step 2: Electrophilic Aromatic Substitution The highly nucleophilic resorcinol attacks the electrophilic acyl carbon. The hydroxyl groups of resorcinol direct the substitution primarily to the position ortho to one hydroxyl group and para to the other (C4 position), which is sterically accessible.
Step 3: Rearomatization The resulting intermediate loses a proton to regenerate the aromaticity of the resorcinol ring, yielding the final product, this compound.
Visualizing the Synthesis
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Workflow
Sources
- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. SULFOLANE APPLICATIONS - Global Specialty Chemical Co [gs-chemical.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Sixty Solvents [chem.rochester.edu]
- 10. Sulfolane - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Ultraviolet Absorbent Properties of 2,4,4'-Trihydroxybenzophenone
For the attention of: Researchers, scientists, and drug development professionals.
Introduction: The Role of Hydroxybenzophenones in Photoprotection
Hydroxybenzophenones are a significant class of organic compounds renowned for their ability to absorb ultraviolet (UV) radiation, making them invaluable in a wide array of applications, from industrial polymers to pharmaceutical formulations. Their efficacy lies in their molecular structure, which allows for the efficient dissipation of harmful UV energy as heat, thereby protecting sensitive materials and biological systems from photodegradation.
This technical guide focuses on a specific member of this family: 2,4,4'-Trihydroxybenzophenone. We will delve into its core ultraviolet absorbent properties, the underlying photochemical mechanisms, and its synthesis. Furthermore, this guide will provide practical experimental protocols for its characterization and discuss its applications, with a particular emphasis on its relevance to the pharmaceutical sciences.
Physicochemical Properties and Synthesis
This compound is a benzophenone derivative characterized by the presence of three hydroxyl groups substituted on its two phenyl rings. These functional groups are pivotal to its electronic and, consequently, its UV-absorbing properties.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀O₄ | |
| Molecular Weight | 230.22 g/mol | |
| Melting Point | 195-197 °C | [1] |
| Appearance | Flaxen powder solid | [1] |
Synthesis of this compound: A Step-by-Step Laboratory Protocol
The synthesis of this compound can be achieved via a Friedel-Crafts acylation reaction. The following protocol is based on a reported method.[1]
Materials:
-
Resorcinol
-
p-Hydroxybenzoic acid
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous zinc chloride (ZnCl₂)
-
Sulfolane (solvent)
Optimized Reaction Conditions: [1]
-
Reactant Molar Ratio: Resorcinol to p-hydroxybenzoic acid of 1:0.81.
-
Catalyst: 22 g of anhydrous zinc chloride.
-
Reagent: 19 mL of phosphorus oxychloride.
-
Reaction Temperature: 65 to 70°C.
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve resorcinol and p-hydroxybenzoic acid in sulfolane.
-
Carefully add anhydrous zinc chloride to the mixture while stirring.
-
Slowly add phosphorus oxychloride to the reaction mixture.
-
Heat the mixture to a temperature between 65 and 70°C and maintain this temperature with continuous stirring to allow the reaction to proceed to completion.
-
Upon completion, the reaction mixture is cooled and the crude product is precipitated.
-
The precipitated solid is filtered and washed to remove impurities.
-
The final product, a flaxen powder, can be further purified by recrystallization.
This method has been reported to yield the final product in excess of 73%.[1]
Ultraviolet Absorption Properties and Photochemical Mechanism
The defining characteristic of this compound is its ability to absorb UV radiation, particularly in the UVA and UVB regions of the electromagnetic spectrum. This property is a direct consequence of its electronic structure.
Mechanism of UV Absorption and Energy Dissipation
The photoprotective mechanism of hydroxybenzophenones is a fascinating example of intramolecular photochemistry. The key to their stability and function lies in a process called Excited-State Intramolecular Proton Transfer (ESIPT).
The following diagram illustrates the generally accepted mechanism for 2-hydroxybenzophenones:
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in 2-hydroxybenzophenones.
-
UV Photon Absorption: In its ground state, the molecule exists in an "enol" form, stabilized by an intramolecular hydrogen bond between the hydroxyl group at the 2-position and the carbonyl group. Upon absorbing a UV photon, the molecule is promoted to an electronically excited state.
-
Excited-State Intramolecular Proton Transfer (ESIPT): In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl group, forming an unstable "keto" tautomer.
-
Energy Dissipation: This excited keto tautomer rapidly returns to its ground state through non-radiative decay pathways, primarily by dissipating the absorbed energy as heat through vibrational relaxation.
-
Reverse Proton Transfer: In the ground state, the keto tautomer is unstable and rapidly undergoes a reverse proton transfer to regenerate the original enol form, ready to absorb another UV photon.
This cyclical process allows the molecule to absorb and safely dissipate UV radiation multiple times without undergoing significant photodegradation, making it an effective photostabilizer.
Photostability and Degradation Profile
While the ESIPT mechanism imparts a high degree of photostability, this compound is not completely immune to degradation under prolonged UV exposure. Studies have shown that under certain conditions, it can undergo degradation, leading to the formation of various photoproducts.
One study investigating the degradation of aqueous this compound identified several transformation pathways, including the cleavage of the C-C bridge bond, hydroxylation, and polymerization, resulting in the formation of at least 10 different intermediates, including dimers. The degradation was found to be mediated by hydroxyl and sulfate radicals.
Experimental Protocol for Assessing Photostability
To evaluate the photostability of this compound in a specific formulation, the following in vitro protocol can be employed:
Objective: To quantify the degradation of this compound upon exposure to a controlled UV source.
Materials and Equipment:
-
This compound
-
A suitable solvent or formulation base
-
Quartz or PMMA plates
-
A solar simulator or a calibrated UV lamp with a known spectral output
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Extraction solvent (e.g., methanol, acetonitrile)
-
Dark control samples (wrapped in aluminum foil)
Procedure:
-
Sample Preparation:
-
Prepare a solution or formulation containing a known concentration of this compound.
-
Accurately apply a known amount of the sample onto the surface of a quartz or PMMA plate, ensuring a uniform film.
-
Prepare multiple identical samples for different time points and dark controls.
-
-
UV Irradiation:
-
Place the sample plates in a temperature-controlled chamber under the UV source.
-
Expose the samples to a defined dose of UV radiation. Irradiate different samples for varying durations (e.g., 0, 30, 60, 120 minutes).
-
Simultaneously, place the dark control samples in the same chamber, shielded from the UV source.
-
-
Extraction:
-
After irradiation, extract the remaining this compound from the plates using a suitable solvent. Ensure complete extraction through appropriate washing and sonication if necessary.
-
-
Quantification:
-
Analyze the extracts using a validated HPLC method to determine the concentration of this compound.
-
The mobile phase, column, and detection wavelength should be optimized for the separation and quantification of the analyte.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0) and the dark control.
-
Plot the percentage of remaining compound against the UV exposure time or dose to determine its degradation kinetics.
-
The following workflow diagram illustrates this process:
Caption: Workflow for in vitro photostability testing of a UV absorber.
Applications in Pharmaceutical Development
The inherent UV-absorbing properties of this compound and its derivatives make them attractive candidates for use in pharmaceutical formulations to protect photosensitive active pharmaceutical ingredients (APIs). Many drugs are susceptible to degradation upon exposure to light, which can lead to a loss of potency and the formation of potentially toxic byproducts.
While specific applications of this compound as a photostabilizer in commercial drug products are not extensively documented in publicly available literature, the broader class of hydroxybenzophenones is recognized for this potential. The choice of a specific UV absorber for a pharmaceutical formulation depends on several factors, including its spectral coverage, photostability, compatibility with the API and excipients, and its safety profile.
Toxicology and Safety Profile
A comprehensive understanding of the toxicological profile of any excipient is crucial for its use in pharmaceutical and other applications.
Ecotoxicity:
-
Acute Toxicity to Chlorella vulgaris (96h-EC₅₀): 3.50 mg/L (classified as high-level toxicity).[3]
-
Acute Toxicity to Daphnia magna (48h-LC₅₀): 3.74 mg/L (classified as high-level toxicity).[3]
Mammalian Toxicity:
-
Hazard Classifications: this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
Further studies are required to fully elucidate the chronic toxicity, genotoxicity, and endocrine-disrupting potential of this compound for a complete risk assessment in pharmaceutical applications.
Conclusion
This compound is a potent UV absorber with a well-defined photochemical mechanism for dissipating harmful UV radiation. Its synthesis is achievable through established organic chemistry routes. While its primary application has been in the protection of materials, its potential as a photostabilizer for sensitive pharmaceutical ingredients warrants further investigation. A thorough evaluation of its long-term safety and compatibility with various drug formulations will be critical for its adoption in the pharmaceutical industry. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to characterize its properties and assess its suitability for their specific applications.
References
- PubChem. Compound Summary for CID 73852, this compound.
- Synthesis of 2, 4, 4′-Trihydroxybenzophenone.
- Han, J., Qin, Z., Zhang, J., Wang, W., Wu, J., Lu, Y., & Sun, L. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters. PLoS One, 16(4), e0249915. [Link]
- Degradation of aqueous this compound by persulfate activated with nitrogen doped carbonaceous materials and the formation of dimer products.
- PubChem. Compound Summary for CID 8572, 2,4-Dihydroxybenzophenone.
- 2-Hydroxybenzophenone Derivatives: ESIPT Fluorophores Based on Switchable Intramolecular Hydrogen Bonds and Excitation Energy–Dependent Emission. Frontiers in Chemistry, 9, 738521.
- Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. Photochemical & Photobiological Sciences, 14(11), 2015-2023.
- The Mechanistic Photochemistry of 4-Hydroxybenzophenone. [Link]
- PubChem. Hazard Summary for CID 73852, this compound.
Sources
Spectroscopic data (NMR, IR, UV-Vis) for 2,4,4'-Trihydroxybenzophenone characterization
This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2,4,4'-Trihydroxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the structural elucidation and confirmation of this compound. Beyond a mere presentation of data, this guide offers insights into the correlation between molecular structure and spectral output, empowering researchers to confidently identify and characterize this compound.
Introduction to this compound
This compound is a polyhydroxy-substituted benzophenone with the molecular formula C₁₃H₁₀O₄.[1][2] Its structure, featuring two phenyl rings linked by a carbonyl group and adorned with three hydroxyl groups, gives rise to a unique spectroscopic fingerprint. This compound and its derivatives are of significant interest in various fields, including medicinal chemistry and materials science, often serving as key intermediates in organic synthesis.[3] Accurate and thorough characterization is paramount to ensure purity, confirm identity, and understand the chemical properties of the molecule.
The strategic placement of the hydroxyl groups on the phenyl rings creates a distinct electronic and steric environment for each atom, which is directly reflected in the spectroscopic data. The following sections will explore how ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy can be leveraged to probe these structural nuances.
Molecular Structure and Numbering
To facilitate the interpretation of spectroscopic data, a clear understanding of the molecular structure and atomic numbering is essential. The following diagram illustrates the structure of this compound with the conventional numbering scheme used for spectral assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the ¹H NMR spectrum of this compound is particularly informative.
Expected ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5 - 10.5 | Singlet (broad) | 1H | OH at C-4' |
| ~ 7.5 - 7.8 | Multiplet | 2H | H-2', H-6' |
| ~ 6.8 - 7.1 | Multiplet | 2H | H-3', H-5' |
| ~ 7.2 - 7.4 | Doublet | 1H | H-6 |
| ~ 6.3 - 6.5 | Multiplet | 2H | H-3, H-5 |
| ~ 5.0 - 6.0 | Singlet (broad) | 2H | OH at C-2, C-4 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Interpretation:
-
Hydroxyl Protons: The signals for the hydroxyl protons are typically broad and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.
-
Aromatic Protons: The protons on the 4-hydroxyphenyl ring (ring B) are expected to show a typical AA'BB' system, appearing as two multiplets. The protons on the 2,4-dihydroxyphenyl ring (ring A) will exhibit a more complex splitting pattern due to the presence of two hydroxyl groups. The proton at the 6-position is ortho to the carbonyl group and is expected to be deshielded, appearing at a higher chemical shift.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.
Expected ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 - 200 | C=O (carbonyl) |
| ~ 160 - 165 | C-2, C-4, C-4' (carbons attached to OH) |
| ~ 130 - 135 | C-2', C-6' |
| ~ 115 - 120 | C-1' |
| ~ 110 - 115 | C-3', C-5' |
| ~ 105 - 110 | C-6 |
| ~ 100 - 105 | C-1, C-3, C-5 |
Note: Chemical shifts are approximate and can vary depending on the solvent.
Interpretation:
-
Carbonyl Carbon: The carbonyl carbon of the benzophenone moiety is significantly deshielded and appears at a characteristic downfield chemical shift.[4]
-
Hydroxylated Aromatic Carbons: The carbon atoms directly bonded to the hydroxyl groups (C-2, C-4, and C-4') are shielded and appear at higher field compared to other aromatic carbons.
-
Other Aromatic Carbons: The remaining aromatic carbons give rise to a series of signals in the aromatic region of the spectrum. The specific chemical shifts are influenced by the electronic effects of the hydroxyl and carbonyl substituents.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3600 - 3200 | Strong, Broad | O-H stretching (phenolic) |
| ~ 1630 | Strong | C=O stretching (ketone, conjugated) |
| 1600 - 1450 | Medium to Strong | C=C stretching (aromatic) |
| 1300 - 1000 | Medium | C-O stretching (phenol) |
| 900 - 675 | Strong | C-H bending (aromatic, out-of-plane) |
Interpretation:
-
O-H Stretching: The broad and intense absorption band in the high-frequency region is a clear indication of the presence of hydroxyl groups and is broadened due to hydrogen bonding.
-
C=O Stretching: The strong absorption band around 1630 cm⁻¹ is characteristic of a conjugated ketone. The conjugation with the aromatic rings lowers the stretching frequency compared to a non-conjugated ketone.[4]
-
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic rings.
-
C-O Stretching: The C-O stretching vibrations of the phenolic groups are also observable.
-
Aromatic C-H Bending: The pattern of out-of-plane C-H bending bands in the fingerprint region can provide information about the substitution pattern of the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals.
Expected UV-Vis Absorption Maxima (λmax):
| Wavelength (λmax, nm) | Solvent | Electronic Transition |
| ~ 290 | Methanol | π → π |
| ~ 330 | Methanol | n → π |
Note: λmax values are approximate and can be influenced by the solvent.[5]
Interpretation:
-
π → π Transition:* The more intense absorption band at a shorter wavelength is attributed to the π → π* electronic transition within the conjugated system of the benzophenone core.
-
n → π Transition:* The less intense absorption band at a longer wavelength is characteristic of the n → π* transition of the carbonyl group. The hydroxyl substituents on the aromatic rings can cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzophenone.
Experimental Protocols
To obtain high-quality spectroscopic data, it is crucial to follow standardized experimental procedures.
NMR Spectroscopy Sample Preparation
Sources
A Comprehensive Technical Guide to 2,4,4'-Trihydroxybenzophenone (CAS 1470-79-7): Properties, Synthesis, and Applications
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals on 2,4,4'-Trihydroxybenzophenone. This document provides a detailed exploration of its chemical and physical properties, a robust synthesis protocol, analytical characterization methods, core applications, and a thorough toxicological assessment, grounded in authoritative scientific literature.
Introduction and Core Chemical Identity
This compound, identified by CAS Number 1470-79-7, is a substituted benzophenone characterized by a diaryl ketone core with three hydroxyl groups positioned at the 2, 4, and 4' locations.[1][2] This substitution pattern is critical to its chemical behavior, particularly its strong ultraviolet (UV) light absorption properties.[2] It is a member of the hydroxybenzophenone class, a group of compounds widely recognized for their utility as UV filters and stabilizers in various industrial and commercial products.[2][3] The presence of multiple hydroxyl groups not only enhances its UV absorption capabilities but also imparts antioxidant properties and influences its solubility and potential biological interactions.[2] This guide will elucidate the technical details necessary for its synthesis, analysis, and application in a research and development context.
Physicochemical and Structural Data
A precise understanding of the physicochemical properties of this compound is fundamental for its application, formulation, and analytical method development. The key data, compiled from various chemical databases and literature, are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1470-79-7 | [1] |
| Molecular Formula | C₁₃H₁₀O₄ | [1] |
| Molecular Weight | 230.22 g/mol | [1] |
| IUPAC Name | (2,4-dihydroxyphenyl)(4-hydroxyphenyl)methanone | [4] |
| Synonyms | Benzophenone, 2,4,4'-trihydroxy-; (2,4-dihydroxyphenyl)(4-hydroxyphenyl)-methanone | [1][2] |
| Appearance | Orange powder or chunk form; White to Light orange powder to crystal | [1][2] |
| Melting Point | 197-198 °C | [1][5] |
| Boiling Point | 332.2°C (rough estimate) | [1][5] |
| Water Solubility | Slightly soluble | [1][5] |
| pKa | 7.59 ± 0.35 (Predicted) | [1] |
| InChI Key | OKJFKPFBSPZTAH-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)O)O)O | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved via a Friedel-Crafts acylation reaction. The following protocol is based on a reported method utilizing resorcinol and p-hydroxybenzoic acid.[6]
Synthesis Protocol: Acylation of Resorcinol
This procedure leverages the electron-rich nature of resorcinol, which directs acylation preferentially, and the catalytic action of zinc chloride and phosphorus oxychloride to drive the reaction.
Materials:
-
Resorcinol
-
p-Hydroxybenzoic acid
-
Zinc chloride (anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Sulfolane (solvent)
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge anhydrous zinc chloride and the solvent, sulfolane.
-
Reactant Addition: Add resorcinol and p-hydroxybenzoic acid to the flask. The molar ratio between resorcinol and p-hydroxybenzoic acid is a critical parameter, with an optimal ratio reported to be approximately 1:0.81.[6]
-
Initiation: While stirring, slowly add phosphorus oxychloride to the mixture. POCl₃ acts as both a dehydrating agent and a catalyst in conjunction with ZnCl₂.
-
Reaction Conditions: Heat the reaction mixture to 65-70°C. Maintain this temperature with continuous stirring. The reaction progress should be monitored (e.g., by Thin Layer Chromatography).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with water to remove inorganic salts and unreacted starting materials. The resulting flaxen powder solid should have a melting point between 195 and 197°C.[6]
Causality and Self-Validation:
-
Catalyst System: The combination of ZnCl₂ and POCl₃ is a potent Lewis acid system that activates the carboxylic acid group of p-hydroxybenzoic acid, facilitating the electrophilic attack on the resorcinol ring.[6]
-
Solvent Choice: Sulfolane is a polar aprotic solvent suitable for this reaction temperature and for dissolving the reactants.
-
Ratio Optimization: Using a slight excess of resorcinol can help drive the reaction to completion and minimize side products, though the reported optimum is a 1:0.81 ratio of resorcinol to p-hydroxybenzoic acid, suggesting a finely tuned balance to maximize yield.[6]
-
Validation: The success of the synthesis is validated by the melting point of the product (195-197°C), which should be sharp and close to the literature value.[6] Further confirmation requires the analytical characterization detailed in Section 4. A yield of over 73% is expected under optimal conditions.[6]
Synthesis Pathway Diagram
Caption: Friedel-Crafts acylation of resorcinol.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the compound and for quantification. The following method is adapted from established protocols for related benzophenones.[7]
Protocol:
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).[7]
-
Mobile Phase: An isocratic mobile phase of methanol and water (e.g., a 3:1 volume ratio) containing a small amount of acid (e.g., 3% acetic acid) to ensure the hydroxyl groups remain protonated.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 290 nm, which corresponds to a strong absorbance band for benzophenones.[7]
-
Sample Preparation: Dissolve a precisely weighed sample in the mobile phase to a known concentration (e.g., in the range of 0.2-10.0 mg/L).[7]
-
Analysis: Inject the sample. The purity is determined by the area percentage of the main peak. Identity is confirmed by comparing the retention time to a certified reference standard.
Rationale:
-
Reverse-Phase Chromatography: The nonpolar C18 stationary phase effectively retains the moderately polar this compound, allowing for separation from more polar impurities (which elute earlier) and less polar impurities (which elute later).
-
Acidified Mobile Phase: Acidification suppresses the ionization of the phenolic hydroxyl groups, resulting in a single, sharp chromatographic peak and improving reproducibility.
Spectroscopic Characterization
Spectroscopic methods provide definitive structural confirmation.[4]
-
Infrared (IR) Spectroscopy: An IR spectrum, typically obtained using a KBr wafer, will show characteristic absorption bands. Key expected peaks include a broad O-H stretching band for the hydroxyl groups (~3200-3600 cm⁻¹), a sharp C=O stretching band for the ketone group (~1630-1650 cm⁻¹), and C=C stretching bands for the aromatic rings (~1450-1600 cm⁻¹).[4]
-
¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information on the proton environment. The aromatic protons will appear as a series of multiplets in the ~6.5-8.0 ppm range. The hydroxyl protons will appear as broad singlets, the chemical shift of which can be concentration and solvent dependent.
-
Mass Spectrometry (MS): GC-MS or direct infusion MS will confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ at m/z 230, corresponding to the molecular weight of C₁₃H₁₀O₄.[4]
Analytical Workflow Diagram
Caption: Analytical workflow for product validation.
Core Application: UV Stabilization in Polymers
The primary application of this compound is as a UV absorber and light stabilizer for a wide range of polymers, including polyesters, polystyrene, and epoxy resins.[3]
Mechanism of Action
Hydroxybenzophenones protect polymers from UV degradation through a photophysical mechanism that harmlessly dissipates UV energy.[8]
-
UV Absorption: The molecule strongly absorbs UV radiation in the UV-A and UV-B regions.
-
Excited State Intramolecular Proton Transfer (ESIPT): Upon absorbing a UV photon, the molecule is promoted to an excited singlet state. The hydroxyl group at the 2-position is crucial for this process. An ultrafast, reversible intramolecular proton transfer occurs from the ortho-hydroxyl group to the carbonyl oxygen.
-
Tautomerization and Energy Dissipation: This transfer forms an unstable keto-enol tautomer in an excited state. This tautomer rapidly undergoes non-radiative decay back to its ground state, releasing the absorbed energy as heat.
-
Reversal: A reverse proton transfer in the ground state regenerates the original molecular structure, ready to absorb another UV photon.
This cyclic process is highly efficient and prevents the high-energy UV radiation from initiating photochemical reactions like chain scission and cross-linking within the polymer matrix, thus preventing discoloration and loss of mechanical properties.[8]
UV Protection Mechanism Diagram
Caption: Energy dissipation via ESIPT mechanism.
Toxicological and Safety Profile
While effective as a UV stabilizer, the potential environmental and health impacts of this compound require careful consideration.
Human Health Hazards
The compound is classified as an irritant.[1][5]
-
Hazard Codes: Xi[1]
-
Risk Statements: R36/37/38 - Irritating to eyes, respiratory system, and skin.[5]
-
GHS Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
It is also listed as a potential endocrine-disrupting compound, a characteristic shared by many benzophenone derivatives which can exhibit estrogenic properties.[4][9][10] This warrants further investigation, especially for applications involving direct human contact.
Ecotoxicology
Studies have shown that this compound exhibits high toxicity to certain aquatic organisms.[11][12] This is a significant concern as UV filters can enter aquatic environments through wastewater discharge and recreational activities.[11]
| Organism | Endpoint | Value | Reference(s) |
| Chlorella vulgaris (Algae) | 96 h-EC₅₀ | 3.50 mg/L | [11][12][13] |
| Daphnia magna (Crustacean) | 48 h-LC₅₀ | 3.74 mg/L | [11][12][13] |
The Predicted No-Effect Concentration (PNEC) derived from these studies is 0.00350 mg/L, indicating a potential risk to aquatic ecosystems even at low concentrations.[11][13]
Laboratory Safety and Handling
Given its hazard profile, strict safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[5] A dust mask (e.g., N95) is recommended to avoid respiratory irritation.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.
-
First Aid: In case of eye contact, rinse immediately with plenty of water and seek medical advice.[5] For skin contact, wash with soap and water. If inhaled, move to fresh air.
Conclusion
This compound is a valuable chemical intermediate and functional material, primarily serving as an effective UV stabilizer. Its synthesis via Friedel-Crafts acylation is well-established, and its chemical identity can be rigorously confirmed through standard analytical techniques. The core of its functionality lies in its ability to dissipate harmful UV radiation as thermal energy through an efficient ESIPT mechanism. However, its utility must be balanced against its toxicological profile, including its properties as a skin and eye irritant and its high acute toxicity to aquatic life. For researchers and developers, this necessitates a responsible approach to its application, focusing on formulations where its release into the environment is minimized and human exposure is controlled. Future research should focus on elucidating its endocrine-disrupting mechanisms and exploring more environmentally benign alternatives.
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Natural occurrence of hydroxylated benzophenone derivatives
An In-Depth Technical Guide to the Natural Occurrence of Hydroxylated Benzophenone Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Hydroxylated benzophenone derivatives represent a structurally diverse class of secondary metabolites found across various natural kingdoms, including plants, fungi, and marine organisms.[1] These compounds, characterized by a diphenylmethanone core with one or more hydroxyl substituents, exhibit a remarkable array of biological activities, making them compelling targets for drug discovery and development.[2][3] This guide provides a comprehensive overview of the natural occurrence of these derivatives, delving into their distribution, structural variety, biosynthetic origins, and significant pharmacological properties. Furthermore, it offers a detailed methodological workflow for the isolation and characterization of these compounds, designed to equip researchers with the practical knowledge required for their investigation.
Introduction to Hydroxylated Benzophenones
Benzophenones are a class of aromatic ketones featuring a central carbonyl group bonded to two phenyl rings.[4] In nature, these rings are often adorned with hydroxyl, methoxy, prenyl, or glycosyl groups, leading to a vast family of derivatives.[1] The simple oxygenated benzophenones and their more complex counterparts, particularly the polyisoprenylated benzophenones (PPBs), have garnered significant scientific interest due to their potent biological effects, which include cytotoxic, anti-inflammatory, antioxidant, and antimicrobial activities.[5][6] This guide serves as a technical resource for professionals in natural product chemistry and drug development, offering an in-depth exploration of these fascinating molecules from their natural sources to their potential therapeutic applications.
Natural Distribution and Sources
Hydroxylated benzophenones have a specific but broad distribution in nature. While they are characteristic metabolites of certain plant families, they are also produced by various fungal and marine species.
Plant Kingdom
In higher plants, benzophenones are found in a limited number of families but are often abundant where they occur.[7] The family Clusiaceae (Guttiferae) is arguably the most prolific source, with the genus Garcinia being particularly rich in complex polyisoprenylated benzophenones like guttiferones, xanthochymol, and garcinol.[8][9][10][11] Other significant plant families include:
-
Hypericaceae (Hypericum species), known for producing prenylated and other complex benzophenones.[12][13][14][15]
-
Gentianaceae , Polygalaceae , and Myrtaceae , which also contain various simple oxygenated benzophenones and their glycosides.[5][7]
-
Moraceae , another family reported to contain these derivatives.[8][16]
Fungal Kingdom
Fungi are an increasingly recognized source of structurally unique benzophenones.[1][17][18] Genera such as Aspergillus, Penicillium, Pestalotiopsis, and Daldinia have been shown to produce a variety of these compounds.[1][5][19][20] Fungal benzophenones often exhibit different substitution patterns compared to their plant counterparts, contributing to novel chemical diversity.[1][21]
Marine Ecosystems
Marine-derived microorganisms are a promising frontier for the discovery of new natural products, including benzophenones.[4][22] Fungi isolated from marine environments, such as Pestalotiopsis neglecta, have yielded halogenated benzophenone derivatives with significant biological activity, highlighting the unique chemical space of marine metabolites.[20]
Table 1: Representative Hydroxylated Benzophenones and Their Natural Sources
| Compound Class | Representative Compound | Predominant Natural Source(s) | Key References |
| Simple Oxygenated | p-Hydroxybenzophenone | Talauma mexicana (leaves) | [5] |
| Iridoflophenone Glycosides | Mangifera indica (mango leaves, bark) | [5] | |
| Polyisoprenylated (PPBs) | Garcinol | Garcinia indica (fruit rind) | [23] |
| Guttiferone A | Garcinia livingstonei, Symphonia globulifera | [9][24][25] | |
| Xanthochymol | Garcinia livingstonei | [9][24] | |
| 7-epi-clusianone | Garcinia brasiliensis, Hypericum hypericoides | [15][23] | |
| Fungal Benzophenones | Halogenated Derivatives | Pestalotiopsis neglecta (marine-derived) | [20] |
| Nidulalin B | Aspergillus nidulellus | [1] |
Structural Diversity: From Simple Scaffolds to Complex Architectures
The structural diversity of naturally occurring benzophenones is vast, arising from various modifications to the basic diphenylmethanone skeleton.
-
Simple Oxygenated Derivatives : These compounds are characterized by hydroxyl and methoxy substitutions on the phenyl rings. They can also exist as O- or C-glycosides, with the sugar moieties significantly impacting their solubility and bioavailability.[5][7] Until the year 2000, only C-glycosides were known to occur naturally, but numerous O-glycosides have since been identified.[7]
-
Polyisoprenylated Benzophenones (PPBs) : This is the largest and most biologically significant class.[6][8] They feature one or more isoprenoid (prenyl or geranyl) side chains attached to the benzophenone core. These chains can undergo intramolecular cyclization to form complex and often caged structures, such as those with a bicyclo[3.3.1]-nonane-2,4,9-trione core, which is a hallmark of many compounds from the Clusiaceae family.[23][26][27]
-
Dimeric and Other Derivatives : Some fungi produce dimeric benzophenones, where two benzophenone units are linked together, further increasing structural complexity.[1][6]
Biosynthesis of the Benzophenone Core
The biosynthetic pathways leading to hydroxylated benzophenones differ between plants and fungi, reflecting their distinct evolutionary origins.
Plant Biosynthesis
In plants, the benzophenone scaffold is a product of a mixed biosynthetic pathway involving both the shikimate and acetate pathways .[28] The central intermediate, 2,3′,4,6-tetrahydroxybenzophenone, is formed through the condensation of precursors from these two routes. This intermediate is crucial as it also serves as the direct precursor for the biosynthesis of xanthones, another important class of plant phenolics.[28]
Caption: Generalized biosynthetic pathway of benzophenones in plants.
Fungal Biosynthesis
In contrast to plants, the benzophenone core in fungi is typically derived entirely from the polyketide pathway .[1][28] A polyketide synthase (PKS) enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain, which then undergoes cyclization and aromatization to yield the final benzophenone structure.
Pharmacological Activities and Therapeutic Potential
Hydroxylated benzophenones exhibit a broad spectrum of pharmacological activities, positioning them as valuable lead compounds for drug development.
-
Cytotoxic and Anticancer Activity : This is the most extensively reported activity.[6] Many PPBs, such as xanthochymol and guttiferone K, show potent cytotoxicity against various human cancer cell lines, with IC₅₀ values often in the low micromolar range.[6][9][24] Some compounds have been shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression, such as the Akt/mTOR and MEK/ERK pathways.[20][26]
-
Anti-inflammatory Activity : Several benzophenones demonstrate significant anti-inflammatory effects.[29] They can inhibit the production of inflammatory mediators like nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS), often through the inhibition of the NF-κB signaling pathway.[30]
-
Antioxidant Activity : The phenolic hydroxyl groups confer potent antioxidant properties.[5] Compounds isolated from Garcinia and Hypericum species are effective radical scavengers and can protect cells from oxidative stress.[14][23][31]
-
Antimicrobial and Antiviral Activity : Many derivatives possess strong activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and fungi.[6][8][27] Notably, guttiferone A was one of the first natural benzophenones reported to have anti-HIV activity, which has spurred the development of synthetic analogues as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[23][27]
Table 2: Selected Biological Activities of Hydroxylated Benzophenones
| Compound | Activity | Model/Cell Line | Reported IC₅₀ / Effect | Reference(s) |
| Guttiferone A & K | Cytotoxicity | HCT-116, HT-29 Colon Cancer | 5-10 µM | [9][24] |
| Guttiferone K | P-glycoprotein Inhibition | Caco-2 cells | Potent inhibitor | [32] |
| 4,8-epi-uralione F | Anti-inflammatory | LPS-stimulated RAW264.7 cells | 41.60 µM (NO inhibition) | [30] |
| Garcinol | Antioxidant | DPPH radical scavenging | Potent activity | [23] |
| Pestalotiopsis Deriv. (Cpd 4) | Antiproliferative | PANC-1 Pancreatic Cancer | 7.2 µM | [20] |
| Various | Hepatoprotective | CCl₄-induced toxicity in rat hepatocytes | Significant protection | [33] |
Methodological Workflow: Isolation and Structural Elucidation
The successful investigation of natural benzophenones relies on a systematic and robust experimental workflow. The choice of methodology is critical and is dictated by the chemical properties of the target compounds and the complexity of the source matrix.
Causality in Experimental Design:
The protocol outlined below is a self-validating system. The initial crude extraction is designed for broad solubility capture. Subsequent fractionation narrows the polarity range, which is essential for effective chromatographic separation. Each purification step is monitored by analytical techniques (e.g., TLC, HPLC) to ensure that fractions containing the target compounds are carried forward, preventing loss of valuable material. The final structural elucidation relies on the convergence of data from multiple spectroscopic methods, where each technique provides a piece of the structural puzzle, and together they must form a coherent and unambiguous assignment.
Step-by-Step Experimental Protocol: Isolation of Polyisoprenylated Benzophenones from Garcinia Fruits
1. Plant Material Preparation:
-
Action: Collect fresh fruits of a Garcinia species (e.g., G. livingstonei).[24] Air-dry the material in the shade for 2-3 weeks or use a lyophilizer to prevent degradation of thermolabile compounds.
-
Rationale: Drying removes water, which can interfere with extraction and promote microbial growth. Shaded drying minimizes degradation from UV light.
-
Action: Grind the dried material into a fine powder using a mechanical grinder.
-
Rationale: Increasing the surface area of the plant material significantly improves the efficiency of solvent penetration and extraction.
2. Extraction:
-
Action: Macerate the powdered plant material (e.g., 1 kg) with methanol (MeOH) or acetone at room temperature (3 x 5 L, 48 hours each).[24]
-
Rationale: Methanol and acetone are effective solvents for a wide range of phenolic compounds, including both simple and polyisoprenylated benzophenones. Room temperature extraction is gentle and prevents the degradation of sensitive compounds.
-
Action: Filter the extracts and combine the filtrates. Concentrate the solvent in vacuo using a rotary evaporator at a temperature below 45°C to yield a crude extract.
-
Rationale: Removal of the solvent under reduced pressure allows for concentration at a lower temperature, preserving the chemical integrity of the isolates.
3. Solvent-Solvent Partitioning (Fractionation):
-
Action: Suspend the crude MeOH extract in a water/MeOH mixture (9:1) and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc).[24]
-
Rationale: This step separates the complex crude extract into simpler fractions based on polarity. Nonpolar compounds (lipids, some terpenes) will partition into hexane, while compounds of intermediate polarity, including many PPBs, will move into the DCM and EtOAc phases.
-
Action: Concentrate each fraction using a rotary evaporator.
4. Chromatographic Purification:
-
Action: Subject the most active fraction (e.g., the DCM fraction) to column chromatography (CC) on silica gel.
-
Rationale: Silica gel CC is a primary, cost-effective method for separating compounds based on polarity.
-
Action: Elute the column with a gradient solvent system, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., EtOAc or acetone). Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Rationale: A gradient elution allows for the separation of a wide range of compounds. TLC is used to visualize the separation and pool fractions containing similar compounds.
-
Action: Further purify the pooled, enriched fractions using Sephadex LH-20 CC (eluting with MeOH) and/or preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Rationale: Sephadex LH-20 separates compounds based on size and aromaticity. Reverse-phase (C18) HPLC provides high-resolution separation, which is often necessary to isolate pure compounds from complex mixtures.
5. Structural Elucidation and Purity Assessment:
-
Action: Determine the structure of the isolated pure compounds using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Use High-Resolution Electrospray Ionization MS (HR-ESI-MS) to determine the exact molecular formula.[13]
-
Nuclear Magnetic Resonance (NMR): Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra to establish the carbon skeleton and the connectivity of protons and carbons.[13][14]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Use IR to identify key functional groups (e.g., hydroxyls, carbonyls) and UV-Vis to observe the chromophore system.[13]
-
-
Rationale: No single technique can unambiguously determine a novel structure. The combination of MS (for formula) and detailed NMR analysis (for connectivity and stereochemistry) is the gold standard for structural elucidation.
-
Action: Assess the purity of the final compound using analytical HPLC coupled with a Diode Array Detector (DAD) or an MS detector (LC-MS).[34][35]
-
Rationale: Purity of >95% is typically required for accurate biological activity testing.
Caption: Experimental workflow for isolating benzophenones from natural sources.
Conclusion and Future Directions
Hydroxylated benzophenone derivatives are a vital component of the natural product landscape, with a rich chemical diversity matched by a wide array of significant biological activities. Their prevalence in the Clusiaceae and Hypericum genera, as well as their discovery in fungal and marine sources, underscores the vast potential for finding novel structures. The potent cytotoxic, anti-inflammatory, and antimicrobial properties of these compounds establish them as high-priority leads for the development of new therapeutic agents.
Future research should focus on several key areas:
-
Bio-prospecting: Exploring untapped ecological niches, such as extremophilic fungi and unique marine environments, for novel benzophenone structures.
-
Mechanism of Action: Moving beyond preliminary screening to elucidate the specific molecular targets and signaling pathways affected by these compounds.
-
Biosynthetic Engineering: Leveraging synthetic biology tools to understand and manipulate the biosynthetic pathways in microorganisms to produce novel derivatives or improve yields.
-
Medicinal Chemistry: Using the natural scaffolds as inspiration for semi-synthetic and fully synthetic analogues with improved potency, selectivity, and pharmacokinetic properties.
By integrating natural product chemistry with modern pharmacological and analytical techniques, the full therapeutic potential of hydroxylated benzophenones can be realized.
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An In-Depth Technical Guide to the Mechanism of Action of 2,4,4'-Trihydroxybenzophenone as a UV Filter
For Researchers, Scientists, and Drug Development Professionals
Foreword
The relentless pursuit of effective photoprotection has driven extensive research into the molecular mechanisms of ultraviolet (UV) filters. Among the myriad of available compounds, the benzophenone family has long been a cornerstone of sunscreen formulations. This technical guide focuses on a specific member of this family, 2,4,4'-Trihydroxybenzophenone (THB), providing a comprehensive exploration of its core mechanism of action as a UV filter. As a Senior Application Scientist, my objective is to present not just a collection of data, but a synthesized narrative grounded in scientific integrity. This document delves into the photophysical and photochemical intricacies of THB, details the experimental methodologies for its evaluation, and addresses the critical aspects of its safety and regulatory landscape.
Introduction to Benzophenones as UV Filters
Benzophenones are a class of aromatic ketones that are widely utilized as organic UV filters in sunscreens and as photostabilizers in various materials.[1] Their efficacy stems from their ability to absorb UV radiation, thereby preventing it from reaching and damaging the skin or the material they are designed to protect.[1] The general structure of benzophenones features a diarylketone core, and the specific absorption characteristics are fine-tuned by the presence of various substituents on the phenyl rings. Hydroxylated benzophenones, in particular, have garnered significant attention due to their favorable UV-absorbing properties.[1]
Physicochemical Properties of this compound (THB)
This compound, a derivative of benzophenone, is characterized by the presence of three hydroxyl groups on its aromatic rings. These functional groups play a pivotal role in its electronic and photophysical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₀O₄ | [2] |
| Molecular Weight | 230.22 g/mol | [2] |
| CAS Number | 1470-79-7 | [2] |
| Appearance | Flaxen powder solid | [3] |
| Melting Point | 195-197 °C | [3] |
| LogP | 2.6 | [2] |
The Core Mechanism: UV Absorption and Energy Dissipation
The primary function of this compound as a UV filter is its ability to absorb harmful UV radiation and dissipate the absorbed energy through photophysical and photochemical pathways that are harmless to the surrounding environment.
UV-Visible Absorption Spectrum
Table 2: Comparative UV Absorption Maxima (λmax) of Hydroxybenzophenones
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| 4,4'-Dihydroxybenzophenone | Chloroform | 283 | 15200 | [4] |
| 2,4-Dihydroxybenzophenone | Methanol | 242, 290, 338 | 8710, 9120, 13183 | [4] |
| 2,4-Dihydroxybenzophenone | Ethanol | 322 | Not Reported | [5] |
| 2,4-Dihydroxy-4'-bromodibenzophenone | Not Specified | 327.4 | Not Reported | [5] |
Based on the structure of this compound, it is expected to have a broad UV absorption profile covering both UV-B (290-320 nm) and UV-A (320-400 nm) regions, making it a potentially effective broad-spectrum UV filter.
Photophysical Deactivation Pathways
Upon absorption of a UV photon, the this compound molecule is promoted to an electronically excited state. The key to its function as a UV filter is the rapid and efficient dissipation of this excess energy through non-radiative pathways, preventing the molecule from undergoing potentially harmful photochemical reactions or transferring energy to other molecules.
The presence of a hydroxyl group at the 2-position (ortho to the carbonyl group) in this compound is crucial for its primary energy dissipation mechanism: Excited-State Intramolecular Proton Transfer (ESIPT).[6] This ultrafast process involves the transfer of the phenolic proton to the carbonyl oxygen, forming a transient keto-tautomer.
Caption: The Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.
The keto-tautomer is energetically unstable and rapidly returns to the ground state enol form through non-radiative decay, dissipating the absorbed energy as heat. This cyclic process can be repeated numerous times, providing long-lasting photoprotection without significant degradation of the UV filter molecule.
In addition to ESIPT, other photophysical processes contribute to the dissipation of absorbed energy in benzophenones, including:
-
Internal Conversion (IC): A non-radiative transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀).
-
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different spin multiplicity (e.g., S₁ → T₁). Benzophenones are known to have efficient intersystem crossing to the triplet state.[7]
-
Phosphorescence: Radiative decay from the triplet state (T₁) to the ground state (S₀). This is typically a slow process and less desirable for a UV filter as it can lead to the formation of reactive oxygen species.
The efficiency of these competing pathways is quantified by their respective quantum yields. An ideal UV filter would have a high quantum yield for non-radiative decay and a very low quantum yield for photochemical reactions and phosphorescence.
Experimental Evaluation of UV Filter Efficacy
The performance of a UV filter like this compound is evaluated through a series of standardized in vitro and in vivo tests.
In Vitro Sun Protection Factor (SPF) and UVA Protection Factor (UVA-PF) Determination
In vitro methods provide a rapid and ethical means to assess the efficacy of a UV filter. These tests typically involve applying a thin film of the sunscreen formulation onto a transparent substrate, such as polymethylmethacrylate (PMMA) plates, and measuring the UV transmittance through the film using a spectrophotometer.
Experimental Protocol: In Vitro SPF and UVA-PF Measurement
-
Substrate Preparation: Roughen PMMA plates to mimic the skin's surface topography.
-
Product Application: Accurately apply a defined amount of the test formulation (e.g., 1.3 mg/cm²) evenly onto the substrate.
-
Drying/Incubation: Allow the film to dry and equilibrate under controlled conditions.
-
Pre-irradiation: Irradiate the sample with a controlled dose of UV radiation from a solar simulator to account for photostability.
-
UV Transmittance Measurement: Measure the spectral transmittance of the irradiated sample over the UV range (290-400 nm) using a spectrophotometer.
-
Calculation: Calculate the SPF and UVA-PF values from the transmittance data using standardized equations.
Caption: Workflow for in vitro evaluation of UV filter efficacy.
In Vivo Sun Protection Factor (SPF) Determination
In vivo testing on human volunteers remains the gold standard for determining the SPF of a sunscreen product. This method directly measures the product's ability to protect the skin from erythema (sunburn).
Experimental Protocol: In Vivo SPF Measurement
-
Subject Selection: Recruit healthy volunteers with suitable skin types (Fitzpatrick skin types I, II, or III).
-
Test Site Demarcation: Define test areas on the subject's back.
-
Product Application: Apply a precise amount of the sunscreen product (2.0 mg/cm²) to the designated test sites.
-
UV Irradiation: Expose the test sites and an unprotected control site to a series of increasing doses of UV radiation from a solar simulator.
-
Erythema Assessment: Visually assess the erythema response of each site 16 to 24 hours after irradiation to determine the Minimal Erythemal Dose (MED) for both protected and unprotected skin.
-
SPF Calculation: The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.
Photostability and Degradation Pathways
An ideal UV filter must be photostable, meaning it can withstand prolonged UV exposure without significant degradation. Photodegradation not only reduces the efficacy of the sunscreen but can also lead to the formation of potentially harmful byproducts.
Studies on the degradation of this compound have shown that it can undergo degradation through pathways such as the cleavage of the C-C bridge bond, hydroxylation, and polymerization, leading to the formation of various intermediates, including dimers.[1] The quantum yield of photodegradation is a critical parameter for assessing the photostability of a UV filter. For a related compound, benzophenone-3, the UV photolysis quantum yield has been reported to be (3.1 ± 0.3) × 10⁻⁵, indicating a relatively low rate of direct photodegradation.
Safety and Regulatory Considerations
The safety of UV filters is of paramount importance, with particular attention given to their potential for skin irritation, sensitization, and endocrine-disrupting effects.
Endocrine Disruption Potential
Several benzophenone derivatives have been investigated for their potential to interact with the endocrine system.[8] In vitro and in vivo assays are employed to assess the estrogenic and anti-androgenic activity of these compounds. These assays include:
-
Receptor Binding Assays: To determine the affinity of the compound for estrogen and androgen receptors.
-
Reporter Gene Assays: To measure the ability of the compound to activate or inhibit hormone receptor-mediated gene expression.
-
Uterotrophic Assay (in vivo): To assess the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.
-
Hershberger Assay (in vivo): To evaluate the androgenic or anti-androgenic potential of a chemical by measuring changes in the weight of androgen-dependent tissues in castrated male rodents.
Caption: Potential interaction of THB with hormone receptors.
Regulatory Status
The regulatory landscape for UV filters varies significantly across different regions.
-
United States (FDA): In the United States, sunscreens are regulated as over-the-counter (OTC) drugs. The FDA maintains a list of approved active ingredients for sunscreen products.[9] As of the latest updates, this compound is not explicitly listed as an approved UV filter in the US.[6][10] The FDA's list of approved filters has not been significantly updated in many years.[6]
-
European Union (EMA): The European Union has a more extensive list of approved UV filters for use in cosmetic products, which is regularly updated.[11][12][13][14] A thorough review of Annex VI of the EU Cosmetics Regulation would be necessary to confirm the current status of this compound.
-
Cosmetic Ingredient Review (CIR): The Cosmetic Ingredient Review (CIR) Expert Panel assesses the safety of ingredients used in cosmetics in the United States. They have published safety assessments on various benzophenones.[15][16] A review of their findings for this compound, if available, would provide valuable safety information.[17][18]
Conclusion
This compound possesses the key structural features of an effective organic UV filter, particularly the ortho-hydroxyl group that enables the efficient dissipation of absorbed UV energy via the ESIPT mechanism. Its presumed broad-spectrum absorption and potential for high photostability make it a compound of significant interest in the field of photoprotection. However, a comprehensive understanding of its photophysical parameters, such as its specific UV-Vis absorption spectrum and quantum yields, is still needed for a complete mechanistic evaluation. Furthermore, a thorough assessment of its safety profile and a clear determination of its regulatory status in key markets are essential for its potential application in sunscreen formulations. This guide has provided a framework for understanding the multifaceted nature of this compound as a UV filter, highlighting both its mechanistic strengths and the areas requiring further investigation.
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Introduction: The Critical Role of Solubility in the Application of 2,4,4'-Trihydroxybenzophenone
An In-depth Technical Guide to the Solubility of 2,4,4'-Trihydroxybenzophenone
This compound is a polyhydroxylated benzophenone derivative, a class of compounds recognized for their utility as UV absorbers, polymer stabilizers, and as foundational scaffolds in medicinal chemistry.[1][2][3] For researchers, particularly in drug development and materials science, a thorough understanding of a compound's solubility is not merely academic; it is a cornerstone of successful formulation, purification, and process development. The ability to predict and control how this compound behaves in various solvent systems is paramount for optimizing reaction conditions, developing stable formulations, and designing effective crystallization and purification protocols.
This technical guide provides a deep dive into the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, we will build a robust predictive framework grounded in fundamental physicochemical principles. We will analyze its molecular structure to forecast its behavior in different solvent classes and provide a detailed, field-proven experimental protocol for researchers to determine precise solubility in their own laboratories.
Physicochemical Profile of this compound
To understand solubility, one must first understand the molecule itself. This compound, with the IUPAC name (2,4-dihydroxyphenyl)-(4-hydroxyphenyl)methanone, possesses a unique combination of functional groups that dictate its physical and chemical properties.[4]
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀O₄ | [4][5] |
| Molecular Weight | 230.22 g/mol | [4][5] |
| Melting Point | 197-204 °C | [5][6][7] |
| Appearance | Orange powder or chunks | [6] |
| Hydrogen Bond Donors | 3 (from hydroxyl groups) | [6] |
| Hydrogen Bond Acceptors | 4 (3 from hydroxyls, 1 from ketone) | [6] |
| XLogP3 | 2.6 - 2.86 | [4][6] |
The molecule's structure, featuring two phenyl rings, a central ketone group, and three hydroxyl (-OH) groups, is the key to its solubility behavior. The hydroxyl groups, in particular, render the molecule significantly more polar than its parent compound, benzophenone, and provide multiple sites for hydrogen bonding.[8][9]
Caption: Molecular structure of this compound.
The Science of Solubility: A Mechanistic Perspective
The principle of "like dissolves like" is the guiding rule for predicting solubility.[10] This means polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. The solubility of this compound is governed by a balance of intermolecular forces between it and the solvent molecules.
-
Polarity and Hydrogen Bonding: The presence of three hydroxyl groups and a carbonyl (ketone) group makes this compound a highly polar molecule. These groups can act as both hydrogen bond donors (the H on -OH) and acceptors (the O in -OH and C=O).[6] Solvents that can participate in hydrogen bonding (e.g., water, alcohols) are therefore expected to be effective at solvating this molecule. The energy gained from forming these strong solute-solvent hydrogen bonds helps overcome the energy required to break the solute-solute bonds in the crystal lattice.[11]
-
Apolar Interactions: The two phenyl rings constitute the non-polar regions of the molecule. While the hydroxyl groups dominate, these aromatic rings will have favorable van der Waals interactions with non-polar or moderately polar organic solvents.
-
Temperature Effects: The dissolution of most solid compounds is an endothermic process. Therefore, increasing the temperature generally increases the solubility.[12][13][14] This is a critical factor in processes like recrystallization, where a compound is dissolved in a hot solvent and precipitates upon cooling.
-
pH Influence: The hydroxyl groups on the phenyl rings are weakly acidic (phenolic). In basic aqueous solutions, these groups can be deprotonated to form phenolate anions. This ionization dramatically increases the polarity of the molecule, leading to a significant increase in water solubility. Conversely, in acidic solutions, the molecule will remain in its neutral, less water-soluble form.
Predictive Solubility Profile
Based on the principles above, we can predict the qualitative solubility of this compound in various common laboratory solvents. This predictive framework is invaluable for initial experimental design.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water | Low (in neutral pH) | The molecule is large and has significant non-polar surface area from the phenyl rings, which limits solubility despite hydrogen bonding capabilities. Solubility will increase significantly in basic pH.[11] |
| Methanol, Ethanol | High | These alcohols are polar and are excellent hydrogen bond donors and acceptors, effectively solvating the hydroxyl groups. The alkyl portion can interact with the phenyl rings.[15] | |
| Polar Aprotic | DMSO, DMF | Very High | These solvents are highly polar and can act as strong hydrogen bond acceptors, interacting favorably with the hydroxyl groups of the solute.[16] |
| Acetone, Ethyl Acetate | Moderate to High | These solvents are polar and can accept hydrogen bonds. They are less polar than DMSO but are still effective solvents for polyhydroxylated compounds.[15] | |
| Non-Polar | Hexane, Toluene | Very Low to Insoluble | The large polarity mismatch and inability of these solvents to form hydrogen bonds prevent them from effectively overcoming the solute's crystal lattice energy. The "like dissolves like" principle predicts poor solubility.[8][10] |
| Chlorinated | Dichloromethane, Chloroform | Low | While slightly polar, these solvents are poor hydrogen bonders and are generally not effective for highly polar, polyhydroxylated compounds.[16] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction to precise quantification, a rigorous experimental protocol is required. The equilibrium shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a solvent.[17]
Core Principle
The method involves agitating an excess amount of the solid solute with a known volume of solvent at a constant temperature for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured using a suitable analytical technique.
Workflow Diagram
Caption: Experimental workflow for the shake-flask solubility method.
Detailed Step-by-Step Methodology
-
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Analytical balance
-
Calibrated pipettes
-
Constant temperature orbital shaker or water bath
-
Centrifuge (optional)
-
Syringes and 0.45 µm chemical-resistant syringe filters (e.g., PTFE)
-
Volumetric flasks for dilutions
-
HPLC or UV-Vis Spectrophotometer
-
-
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial (e.g., 20-30 mg). The key is to ensure solid remains after equilibrium is reached.
-
Accurately add a known volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Tightly seal the vial to prevent any solvent evaporation during the experiment.
-
Prepare at least three replicate samples for each solvent and temperature point.
-
-
Equilibration:
-
Place the sealed vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is achieved. A period of 24 to 72 hours is typical for compounds of this type.[16] A preliminary kinetics study can determine the minimum time required.
-
-
Sample Processing:
-
After equilibration, remove the vials and let the undissolved solid settle for at least 30 minutes. Centrifugation can accelerate this step.
-
Carefully draw the clear supernatant into a syringe.
-
Immediately filter the solution through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any microscopic solid particles. The first few drops should be discarded to saturate the filter material.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method. A UV-Vis method is often suitable for aromatic compounds like benzophenones.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Determine the concentration of the diluted sample from the calibration curve and back-calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
Conclusion: Practical Implications for the Researcher
A comprehensive understanding of the solubility of this compound is essential for its practical application. For drug development professionals, this knowledge informs the selection of solvents for synthesis and purification, the design of crystallization processes to control polymorphs and particle size, and the development of viable formulations for preclinical studies.[18] In materials science, solubility data is crucial for incorporating the molecule into polymer matrices or coatings to act as a UV stabilizer.[3]
This guide has established a strong predictive framework based on the molecular structure of this compound and provided a detailed, actionable protocol for its quantitative determination. By combining theoretical understanding with rigorous experimental practice, researchers can effectively harness the properties of this versatile compound for their specific applications.
References
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Methodological & Application
Application Note: High-Sensitivity Quantification of 2,4,4'-Trihydroxybenzophenone in Environmental Water Samples
Introduction: The Environmental Significance of 2,4,4'-Trihydroxybenzophenone
This compound (THB) is a benzophenone-type ultraviolet (UV) filter, a class of compounds widely incorporated into personal care products, plastics, and textiles to prevent UV-induced degradation.[1] The extensive use of these products leads to the continuous release of THB and its derivatives into aquatic environments through wastewater effluents and recreational activities.[2] Growing concern surrounds these compounds due to their potential endocrine-disrupting properties and their persistence and bioaccumulation in aquatic organisms.[3][4] Consequently, the development of sensitive and robust analytical methods for the accurate quantification of THB in various water matrices is paramount for environmental monitoring and risk assessment.
This application note provides a comprehensive guide for researchers and analytical scientists, detailing validated protocols for the quantification of THB in water. We will explore two primary analytical workflows: a Gas Chromatography-Mass Spectrometry (GC-MS) method for high-throughput screening and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for ultra-trace quantification. The causality behind key experimental choices, from sample preparation to instrumental parameters, is elucidated to ensure methodological robustness and data integrity.
Analytical Strategy: A Two-Tiered Approach
The choice of analytical technique for THB quantification is contingent on the specific requirements of the study, including the expected concentration range, sample matrix complexity, and desired level of sensitivity and selectivity. This guide presents two validated approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A reliable and cost-effective technique suitable for routine monitoring. Due to the polar nature of THB, a derivatization step is necessary to improve its volatility and thermal stability for GC analysis.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for trace-level quantification, offering superior sensitivity and selectivity without the need for derivatization.[5][6] This method is particularly advantageous for complex matrices like wastewater.
The logical flow for both methodologies is outlined below:
Caption: General analytical workflow for THB quantification in water.
Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is critical for removing interferences and pre-concentrating the analyte, thereby enhancing the sensitivity and reliability of the analysis. Solid-Phase Extraction (SPE) is the most widely adopted technique for the extraction of benzophenones from aqueous matrices due to its high recovery rates, efficiency, and potential for automation.[7][8]
Rationale for Sorbent Selection:
For the extraction of moderately polar compounds like THB from water, a polymeric reversed-phase sorbent such as Oasis HLB (Hydrophilic-Lipophilic Balanced) is highly recommended.[9][10] This sorbent provides excellent retention for a wide range of compounds and is less susceptible to drying out compared to traditional silica-based C18 sorbents. Recoveries of benzophenone derivatives using Oasis HLB cartridges are consistently high, often ranging from 91% to 96%.[10]
Protocol 3.1: Solid-Phase Extraction (SPE) of Water Samples
-
Sample Filtration: Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.[11]
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of ultrapure water.[12] Ensure the sorbent bed does not go dry.
-
Sample Loading: Load 500 mL of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove any remaining salts and highly polar interferences.
-
Drying: Dry the cartridge by applying a vacuum for 10-15 minutes or by purging with nitrogen gas.
-
Elution: Elute the retained analytes with 10 mL of methanol or a mixture of ethyl acetate and dichloromethane (1:1, v/v) into a clean collection tube.[7][8]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in a suitable solvent for the subsequent analysis. For GC-MS, reconstitute in 100 µL of the derivatization agent and solvent. For LC-MS/MS, reconstitute in 1 mL of the initial mobile phase composition.[12]
Instrumental Analysis: GC-MS Method
Gas chromatography coupled with mass spectrometry offers excellent separation efficiency and confident compound identification based on mass spectra. For polar analytes like THB, derivatization is a crucial step to block the active hydroxyl groups, thereby increasing volatility and improving peak shape.[1]
Rationale for Derivatization:
Silylation is the most common derivatization technique for benzophenones.[1] Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective in replacing the active hydrogens of the hydroxyl groups with a trimethylsilyl (TMS) group.[13][14] This process significantly enhances the thermal stability and volatility of the analyte, making it amenable to GC analysis.
Protocol 4.1: Derivatization and GC-MS Analysis
-
Derivatization: To the reconstituted sample extract, add 50 µL of MSTFA and 50 µL of pyridine (as a catalyst). Cap the vial tightly and heat at 75°C for 30 minutes.[2] Allow the sample to cool to room temperature before injection.
-
GC-MS Conditions:
-
Injector: Splitless mode, 270°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 100°C, hold for 1 min, ramp to 260°C at 10°C/min, and hold for 5 min.[7]
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for the TMS-derivatized THB.
-
Data Presentation: GC-MS Method Performance
| Parameter | Performance | Reference |
| Linearity Range | 10 - 2,500 ng/L | [13][14] |
| Correlation Coefficient (r²) | > 0.99 | [10] |
| Recovery | 62 - 114% | [13][14] |
| Method Detection Limit (MDL) | 5 - 100 ng/L | [13][14] |
| Limit of Quantification (LOQ) | 25 - 500 ng/L | [13][14] |
| Precision (%RSD) | < 13.9% | [13][14] |
Instrumental Analysis: LC-MS/MS Method
For applications requiring the highest sensitivity and selectivity, such as the analysis of low-level contamination in complex matrices, LC-MS/MS is the preferred technique.[5][6] It eliminates the need for derivatization, simplifying sample preparation and reducing the potential for analytical errors.
Rationale for LC-MS/MS:
The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides exceptional specificity. The use of Multiple Reaction Monitoring (MRM) mode allows for the highly selective detection of the target analyte by monitoring a specific precursor-to-product ion transition, minimizing matrix interference.[5]
Protocol 5.1: LC-MS/MS Analysis
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 x 2.0 mm, 3.0 µm) is suitable for the separation of benzophenone derivatives.[5]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 10% B), ramping up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for hydroxylated benzophenones.
-
Capillary Voltage: Optimized for the specific instrument, typically around 3.0 kV.
-
Desolvation Gas: Nitrogen at a flow rate and temperature optimized for efficient solvent evaporation (e.g., 600 L/h at 200°C).[15]
-
Collision Gas: Argon.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor ion (deprotonated molecule [M-H]⁻) and product ions for THB need to be determined by direct infusion of a standard solution.
-
Data Presentation: LC-MS/MS Method Performance
| Parameter | Performance | Reference |
| Linearity Range | 1 - 100 µg/L | [5] |
| Correlation Coefficient (R²) | > 0.998 | [5] |
| Recovery | > 81% (surface water), > 79% (wastewater) | [5] |
| Limit of Quantification (LOQ) | 1.6 - 4.1 ng/L (surface water), 3.3 - 8.2 ng/L (wastewater) | [5] |
| Precision (%RSD) | < 10% | [5] |
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure the reliability of the generated data. The following parameters should be assessed according to established guidelines (e.g., ICH, EURACHEM).
-
Linearity and Range: The linearity of the method should be established by analyzing a series of calibration standards over the expected concentration range of the samples. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[16][17]
-
Accuracy and Precision: Accuracy, typically expressed as percent recovery, is determined by analyzing spiked samples at different concentration levels.[18] Precision, expressed as the relative standard deviation (%RSD), is assessed through replicate analyses of a sample.[16]
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[17]
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[16]
-
Matrix Effects: In LC-MS/MS, matrix components can suppress or enhance the ionization of the target analyte. This should be evaluated by comparing the response of a standard in solvent with that of a standard spiked into a sample extract.[19]
Quality Control:
-
Method Blanks: Analyze a blank sample (ultrapure water) with each batch of samples to check for contamination.
-
Spiked Samples: Include a matrix spike and a matrix spike duplicate in each batch to assess accuracy and precision.
-
Continuing Calibration Verification (CCV): Analyze a calibration standard periodically throughout the analytical run to ensure the stability of the instrument's response.
Caption: Key parameters for analytical method validation.
Conclusion
This application note provides a detailed framework for the quantification of this compound in water samples using both GC-MS and LC-MS/MS. The choice between these methods will depend on the specific analytical needs, with GC-MS offering a robust solution for routine monitoring and LC-MS/MS providing the high sensitivity required for trace-level environmental studies. By following the detailed protocols for sample preparation, instrumental analysis, and method validation, researchers can generate high-quality, reliable data to better understand the environmental fate and impact of this emerging contaminant.
References
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- Jeon, H. D., et al. (2006). Simultaneous determination of benzophenone-type UV filters in water and soil by gas chromatography-mass spectrometry.
- Tişler, T., & Tihomirova, T. (2023). Recent trends in the determination of organic UV filters by gas chromatography-mass spectrometry in environmental samples. TrAC Trends in Analytical Chemistry, 160, 116969.
- Archana, M., et al. (2023). Sample Preparation for Benzophenone Detection. Encyclopedia. [Link]
- Negreira, N., et al. (2013). Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography–mass spectrometry.
- Gulkowska, A., et al. (2013). Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. Environmental Toxicology and Chemistry, 32(11), 2505-2512.
- Montesdeoca-Esponda, S., et al. (2012). Determination of hydroxylated benzophenone UV filters in sea water samples by dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 403(4), 1053-1063.
- Duca, R. C., et al. (2020). Liquid Chromatography Tandem Mass Spectrometry Method for Ultra-Trace Analysis of Organic UV Filters in Environmental Water Samples. Revista de Chimie, 71(1), 239-247.
- Wang, Y., et al. (2023). Methodology for Effect-Based Identification of Bioconcentratable Endocrine Disrupting Chemicals (EDCs) in Water: Establishment, Validation, and Application. Environmental Science & Technology, 57(15), 6125-6134.
- Rocío-Bautista, P., et al. (2016). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples.
- de Oliveira, G. A. R., et al. (2022). An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Analytical Science, 2, 941883.
- de Oliveira, G. A. R., et al. (2022).
- Zhang, J., et al. (2015). [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography]. Wei sheng yan jiu = Journal of hygiene research, 44(3), 492-496.
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- Tar-Haje, G., et al. (2003). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine.
- Baranowska, I., & Kowalski, B. (2011). Using HPLC Method with DAD Detection for the Simultaneous Determination of 15 Drugs in Surface Water and Wastewater. Polish Journal of Environmental Studies, 20(1), 21-28.
- BenchChem. (2025). Application Note: HPLC Purification of 3-Prenyl-2,4,6-trihydroxybenzophenone. BenchChem.
- Meng, C. K. (n.d.).
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Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 2,4,4'-Trihydroxybenzophenone
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of 2,4,4'-Trihydroxybenzophenone. The methodology presented herein is designed for researchers, scientists, and drug development professionals, offering a reliable protocol for quality control, stability testing, and research applications. The method demonstrates excellent linearity, accuracy, and precision, and its stability-indicating nature has been confirmed through forced degradation studies. This document provides a comprehensive guide, from the foundational principles behind the method's development to a step-by-step protocol for its implementation.
Introduction
This compound (CAS 1470-79-7), a hydroxylated derivative of benzophenone, is a compound of significant interest in various fields, including its use as a UV filter and its presence as a metabolite of other benzophenone derivatives.[1] Its potential endocrine-disrupting activity necessitates sensitive and accurate analytical methods for its detection and quantification in diverse matrices, such as pharmaceutical formulations, personal care products, and environmental samples.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[1][4]
The development of a stability-indicating analytical method is a critical aspect of the drug development process, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5][6] Such methods are essential for monitoring the stability of a drug substance or product over time and under various environmental conditions, ensuring its quality, efficacy, and safety.[7][8] This application note describes a validated, stability-indicating HPLC method that can reliably separate this compound from its degradation products, making it suitable for a wide range of applications.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀O₄ | [9][10][11] |
| Molecular Weight | 230.22 g/mol | [10][12] |
| Melting Point | 197-198 °C | [12] |
| logP | 2.38 - 2.86 | [9][11] |
| pKa | (Not explicitly found, but presence of hydroxyl groups suggests acidic nature) | |
| UV Absorbance | (Benzophenones typically absorb around 254 nm and 280-290 nm) | [4][13] |
The moderate lipophilicity (logP value) of this compound suggests that reversed-phase chromatography with a C18 column is a suitable approach. The presence of aromatic rings and hydroxyl groups results in strong UV absorbance, making UV detection a sensitive and appropriate choice.
Experimental
Materials and Reagents
-
Reference Standard: this compound (≥95% purity) (Sigma-Aldrich)[12]
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent)
-
Acids: Phosphoric acid (analytical grade), Formic acid (for MS-compatible methods)[9][14]
-
Forced Degradation Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this method.[4]
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides reliable and reproducible performance. |
| Column | C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size) | The non-polar stationary phase is ideal for retaining the moderately lipophilic analyte. |
| Mobile Phase | Acetonitrile and Water (containing 0.1% Phosphoric Acid) | A common and effective mobile phase for reversed-phase chromatography of benzophenones.[9][14] Phosphoric acid helps to suppress the ionization of the hydroxyl groups, leading to sharper peaks. |
| Elution Mode | Isocratic | Simplifies the method and improves reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 288 nm | Provides high sensitivity for this compound. A preliminary scan with a PDA detector is recommended to confirm the optimal wavelength. |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For a simple formulation, the following protocol can be used:
-
Accurately weigh a portion of the sample equivalent to approximately 10 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
For more complex matrices like cosmetics or environmental samples, a more extensive sample cleanup, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), may be necessary to remove interfering components.[2][15][16]
HPLC Analysis Workflow
Sources
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Application Note: High-Sensitivity GC-MS Analysis of Benzophenones Following Silylation Derivatization
Abstract
This application note presents a detailed and robust protocol for the analysis of benzophenones, a class of compounds commonly used as UV filters in sunscreens and other personal care products, as well as in industrial applications.[1][2] Due to the potential endocrine-disrupting effects and widespread environmental presence of some benzophenones, sensitive and reliable analytical methods are crucial.[1][3] This guide focuses on Gas Chromatography-Mass Spectrometry (GC-MS) analysis, a powerful technique for the separation and identification of volatile and semi-volatile compounds. To enhance the volatility and thermal stability of polar benzophenones containing hydroxyl groups, a silylation derivatization step is employed. This protocol provides a comprehensive workflow, from sample preparation and derivatization to GC-MS instrument parameters and data interpretation, tailored for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction: The Rationale for Derivatization in Benzophenone Analysis
Benzophenones are a group of aromatic ketones, with some derivatives containing one or more hydroxyl groups. While Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of many organic compounds, the direct analysis of polar, hydroxylated benzophenones can be challenging.[4] These polar functional groups can lead to poor chromatographic peak shape, low sensitivity, and potential thermal degradation in the hot GC inlet and column.
To overcome these limitations, a chemical derivatization step is often necessary.[5] Derivatization is a technique used to convert an analyte into a more volatile and thermally stable derivative, making it more amenable to GC analysis.[5] Silylation is one of the most widely used derivatization procedures for GC analysis.[6][7] In this process, an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (TMS) group.[6][7] This chemical modification increases the volatility and reduces the polarity of the benzophenone molecule, resulting in improved chromatographic separation and enhanced detection.[6][7]
This application note will focus on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for the efficient silylation of hydroxylated benzophenones prior to GC-MS analysis.[8][9]
Experimental
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Dichloromethane (DCM), Ethyl Acetate (analytical grade or higher)
-
Standards: Benzophenone (BP), 2-Hydroxy-4-methoxybenzophenone (BP-3), 2,4-Dihydroxybenzophenone (BP-1), 4-Hydroxybenzophenone (4-HB), and other relevant benzophenone standards
-
Internal Standard: Benzophenone-d10
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Other Reagents: Anhydrous Sodium Sulfate, Pyridine
-
Sample Vials: 2 mL amber glass vials with PTFE-lined screw caps
-
Syringes: Gas-tight syringes for handling derivatization reagents
Sample Preparation
The appropriate sample preparation method will depend on the matrix. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[1][3][10]
2.2.1. Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Water, Wastewater)
-
To a 100 mL water sample, add a suitable internal standard (e.g., Benzophenone-d10).
-
Adjust the pH of the sample to approximately 3 with a suitable acid.
-
Extract the sample twice with 20 mL of dichloromethane (DCM) in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for derivatization.
2.2.2. Solid-Phase Extraction (SPE) for Aqueous Samples
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water (pH adjusted to 3).[4]
-
Load the water sample (up to 500 mL) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[4]
-
Wash the cartridge with 5 mL of deionized water to remove interferences.[4]
-
Dry the cartridge under vacuum for at least 30 minutes.[4]
-
Elute the benzophenones with 10 mL of a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.[4]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.[4]
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[4]
Derivatization Protocol
Causality: Silylation with BSTFA + 1% TMCS is a robust method for derivatizing hydroxyl groups. The TMCS acts as a catalyst, accelerating the reaction. Pyridine is often used as a solvent and acid scavenger, driving the reaction to completion. The reaction is performed at an elevated temperature to ensure a sufficient reaction rate.[8][9]
-
Transfer 100 µL of the extracted sample or standard solution into a 2 mL autosampler vial.
-
Add 50 µL of pyridine.
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS analysis.
Caption: Workflow for the silylation derivatization of benzophenones.
GC-MS Instrumental Parameters
The following parameters serve as a starting point and may require optimization for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 80°C (hold 2 min) Ramp 1: 15°C/min to 200°C Ramp 2: 10°C/min to 300°C (hold 5 min) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) |
Results and Discussion
Chromatographic Separation
The derivatization process significantly improves the chromatographic performance for hydroxylated benzophenones. The resulting trimethylsilyl (TMS) ethers are more volatile and exhibit sharper, more symmetrical peaks with shorter retention times compared to their underivatized counterparts. This leads to better resolution and increased sensitivity.
Mass Spectral Fragmentation
Electron ionization (EI) of the derivatized benzophenones produces characteristic fragmentation patterns that are essential for their identification and quantification.
General Fragmentation of TMS-Derivatized Benzophenones:
The mass spectra of silylated compounds often show a prominent ion at m/z 73, which corresponds to the trimethylsilyl cation ([Si(CH₃)₃]⁺).[11] The molecular ion (M⁺) may or may not be observed, but characteristic fragment ions resulting from the loss of a methyl group (M-15) are common.
Example: Fragmentation of Derivatized 2-Hydroxy-4-methoxybenzophenone (BP-3)
The derivatized BP-3 will have a TMS group replacing the hydrogen of the hydroxyl group. Key fragmentation pathways include:
-
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.
-
Loss of a methyl group: From the TMS moiety, resulting in an [M-15]⁺ ion.
-
Formation of the trimethylsilyl ion: A prominent peak at m/z 73.
Caption: Simplified fragmentation of derivatized BP-3 in EI-MS.
Method Validation and Quality Control
For quantitative analysis, it is essential to validate the method according to established guidelines.[12][13][14] Key validation parameters include:
-
Linearity: A calibration curve should be constructed using a series of standards of known concentrations. A correlation coefficient (R²) greater than 0.99 is generally considered acceptable.[15]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined as the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Accuracy and Precision: Accuracy is assessed by analyzing spiked samples at different concentration levels, while precision is determined by the relative standard deviation (RSD) of replicate measurements.
-
Recovery: The efficiency of the extraction process is evaluated by comparing the analytical results of spiked samples to the known spiked amount.
Conclusion
The protocol detailed in this application note provides a reliable and sensitive method for the analysis of benzophenones in various matrices using GC-MS. The silylation derivatization step is critical for achieving excellent chromatographic separation and enhancing the detectability of hydroxylated benzophenones. By following this comprehensive guide, researchers and analysts can confidently identify and quantify these compounds, contributing to a better understanding of their prevalence and potential impact.
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Utilizing 2,4,4'-Trihydroxybenzophenone as a High-Performance UV Stabilizer in Polymer Formulations
An Application Guide for Researchers and Formulation Scientists
Executive Summary: The Challenge of Ultraviolet Degradation in Polymers
Polymers are foundational materials in countless applications, from automotive components and construction materials to packaging and consumer goods. However, their organic nature makes them susceptible to degradation from environmental factors, chief among them being ultraviolet (UV) radiation from sunlight.[1] This photo-oxidative degradation is a primary cause of material failure, manifesting as undesirable changes in both aesthetic and mechanical properties.[1] Key failure modes include:
-
Discoloration: A pronounced yellowing or color fading, which compromises the visual appeal of the product.
-
Loss of Mechanical Integrity: A reduction in molecular weight leads to increased brittleness, loss of tensile and impact strength, and surface cracking.[1]
-
Surface Degradation: The appearance of a dusty or chalky layer on the material's surface as the polymer matrix erodes.
To counteract these effects and extend the functional lifetime of polymer products, the incorporation of UV stabilizers is a critical and standard industry practice.[2] This guide provides a detailed technical overview and practical protocols for the application of 2,4,4'-Trihydroxybenzophenone (CAS: 1470-79-7), a highly effective benzophenone-class UV absorber, in various polymer systems.
The Photostabilization Mechanism of this compound
This compound belongs to the hydroxybenzophenone class of UV absorbers. Its efficacy is rooted in its molecular structure, which is engineered to preferentially absorb incident UV radiation and dissipate the energy in a non-destructive manner.
The mechanism is a robust, cyclical process founded on an intramolecular hydrogen bond between the hydroxyl group at the ortho position (C2) and the adjacent carbonyl group.[3]
-
Ground State: In its stable ground state, the molecule possesses a strong intramolecular hydrogen bond, forming a six-membered chelate ring.
-
UV Absorption (Excitation): The conjugated π-system of the molecule strongly absorbs high-energy UV photons (primarily in the 290-400 nm range), causing electronic excitation.[3][4]
-
Energy Dissipation via Tautomerization: Upon excitation, the molecule undergoes an ultra-fast, reversible intramolecular proton transfer (a process known as Excited-State Intramolecular Proton Transfer or ESIPT). The proton from the ortho-hydroxyl group transfers to the carbonyl oxygen, leading to a temporary keto-enol tautomeric form.
-
Return to Ground State: This excited-state tautomer is unstable and rapidly returns to its original phenolic ground state, dissipating the absorbed energy as harmless, low-energy heat into the polymer matrix.
This entire cycle occurs within picoseconds, allowing a single molecule of this compound to dissipate the energy of thousands of UV photons without undergoing degradation itself, providing long-term protection to the host polymer.
Caption: The photoprotective mechanism of this compound.
Technical Profile: this compound
A thorough understanding of the stabilizer's properties is essential for successful formulation.
| Property | Value | Source(s) |
| IUPAC Name | (2,4-dihydroxyphenyl)-(4-hydroxyphenyl)methanone | [5] |
| CAS Number | 1470-79-7 | [5] |
| Molecular Formula | C₁₃H₁₀O₄ | [5] |
| Molecular Weight | 230.22 g/mol | [5] |
| Appearance | Off-white to light yellow powder | |
| Melting Point | 197-198 °C | |
| UV Absorption Range | Expected to be broad, covering both UV-B (290-320 nm) and UV-A (320-400 nm) regions, characteristic of ortho-hydroxybenzophenones. | [3][4] |
| UV-Vis Spectrum | A UV-VIS spectrum for this compound is available in the SpectraBase database. | [5] |
| Primary Hazard Classes | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity — Single Exposure (Category 3, Respiratory tract irritation). | [5] |
Application Notes for Polymer Formulations
Recommended Polymer Systems
This compound demonstrates good compatibility with a range of polymers due to its chemical structure. It is particularly effective in:
-
Polyolefins: Polyethylene (PE), Polypropylene (PP)
-
Styrenics: Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS)
-
Polyvinyls: Polyvinyl Chloride (PVC)
-
Polyesters: Polyethylene Terephthalate (PET)
-
Coatings & Adhesives: Acrylic and polyurethane-based systems
Formulation and Loading Level Guidelines
The optimal concentration of a UV stabilizer is a balance between performance, cost, and potential effects on the polymer's physical properties. The following table provides starting-point recommendations. It is imperative to conduct a ladder study (testing multiple concentrations) to determine the ideal loading level for a specific application and polymer grade.
| Polymer System | Application Type | Recommended Loading (% w/w) | Notes |
| Polyolefins (PE, PP) | Thick-walled articles, Crates | 0.15 - 0.50% | Higher loadings may be needed for applications requiring very long-term outdoor durability. Often used with a HALS for synergistic protection.[2][6] |
| Films (< 1 mm), Fibers | 0.25 - 1.0% | Higher surface-area-to-volume ratio requires a higher concentration for effective protection. | |
| Polyvinyl Chloride (PVC) | Window Profiles, Siding | 0.20 - 0.75% | Helps prevent yellowing and embrittlement in rigid PVC applications. |
| Polystyrene (PS) | Lighting Fixtures, Signage | 0.25 - 1.0% | Critical for maintaining the clarity and preventing the rapid yellowing characteristic of unstabilized PS upon UV exposure.[1] |
| Coatings & Varnishes | Clear Coats, Wood Finishes | 1.0 - 3.0% (on solids) | Protects both the coating itself and the underlying substrate from UV damage. |
General concentration range for benzophenone stabilizers is typically 0.01% to 5.0% by weight of the polymer.[7]
Synergistic Combinations: The Power of Blends
While UV absorbers like this compound are excellent at "screening" UV radiation, they are most effective when used in combination with other types of stabilizers. The most common and highly effective synergistic combination is with a Hindered Amine Light Stabilizer (HALS) .
-
UV Absorber (2,4,4'-THBP): Acts as the first line of defense by absorbing incoming UV radiation.
-
HALS: Acts as a radical scavenger. It does not absorb UV light but functions by neutralizing the free radicals that are inevitably formed within the polymer, thus terminating the degradation chain reactions.[2]
This dual-mechanism approach provides significantly more robust and long-lasting protection than either stabilizer used alone. A typical ratio might range from 1:1 to 1:2 (UV Absorber:HALS) depending on the polymer and application.
Considerations for Additive Leaching
Like most non-reactive additives, this compound is not covalently bonded to the polymer matrix.[8] Over time, and depending on environmental conditions (e.g., contact with liquids, high temperatures), the additive can migrate, or "leach," from the plastic.[8] This can reduce the long-term UV protection and may be a regulatory concern for certain applications, such as food contact materials or medical devices. For applications where leaching is a critical concern, specific migration testing should be conducted.
Experimental Protocols
Protocol 1: Incorporation via Melt Compounding
This protocol describes a standard laboratory procedure for incorporating this compound into a thermoplastic polymer using a twin-screw extruder.
Objective: To achieve a homogenous dispersion of the UV stabilizer within the polymer matrix.
Materials & Equipment:
-
Polymer resin (e.g., Polypropylene homopolymer, pellet form)
-
This compound powder
-
Co-rotating twin-screw laboratory extruder
-
Gravimetric feeders (for polymer and additive)
-
Water bath for strand cooling
-
Strand pelletizer
-
Drying oven
Procedure:
-
Pre-Drying: Dry the polymer resin according to the manufacturer's specifications to remove residual moisture (e.g., 2 hours at 80°C for PP).
-
Feeder Calibration: Calibrate the gravimetric feeders to accurately dose the polymer resin and the this compound powder at the desired weight percentage (e.g., 99.5% polymer, 0.5% stabilizer).
-
Extruder Setup: Set the temperature profile for the extruder barrels and die. A typical profile for polypropylene would be reverse-ramped to ensure good melting without excessive degradation.
-
Zone 1 (Feed): 180°C
-
Zone 2-4: 190°C, 200°C, 210°C
-
Zone 5 (Die): 200°C
-
-
Compounding:
-
Start the extruder at a moderate screw speed (e.g., 150 RPM).
-
Simultaneously start the polymer and additive feeders. The polymer should be fed into the main feed throat, while the stabilizer can be added with the main feed or downstream.
-
Observe the process parameters (melt pressure, motor torque) to ensure stable extrusion.
-
-
Cooling & Pelletizing:
-
Guide the extruded polymer strands through the water cooling bath.
-
Feed the cooled, solidified strands into the pelletizer to produce compounded pellets.
-
-
Post-Drying & Labeling: Collect the pellets and dry them thoroughly to remove surface moisture (e.g., 1 hour at 60°C). Store the compounded material in a sealed, moisture-proof bag, clearly labeled with the formulation details.
Caption: Workflow for incorporating additives via twin-screw extrusion.
Protocol 2: Performance Evaluation of Stabilized Formulations
This protocol outlines a comprehensive method to validate the effectiveness of this compound.
Objective: To quantify the improvement in UV stability by comparing stabilized samples against unstabilized controls after accelerated weathering.
Procedure:
A. Test Specimen Preparation:
-
Using an injection molding machine, produce standardized test specimens from the compounded pellets (from Protocol 1) and from the unstabilized base resin (control).
-
For color analysis, mold flat plaques (e.g., 75 x 50 x 3 mm).
-
For mechanical testing, mold Type I tensile bars as specified in ASTM D638.
-
Produce a minimum of 5 replicates for each formulation for each test.
B. Accelerated Weathering:
-
Perform accelerated weathering according to ISO 4892-2: Plastics — Methods of exposure to laboratory light sources — Part 2: Xenon-arc lamps .[9]
-
Apparatus: Xenon-arc weathering chamber.
-
Cycle: Use a cycle that simulates outdoor conditions, such as Cycle A: 102 minutes of light only, followed by 18 minutes of light with water spray.
-
Irradiance: Set to 0.55 W/(m²·nm) at 340 nm.
-
Temperature: Black Panel Temperature (BPT) of 65 ± 3°C.
-
Exposure Duration: Expose samples for a total duration of 500, 1000, and 2000 hours. Remove a subset of samples at each interval for analysis.
C. Colorimetric Analysis (Yellowness Index):
-
Measure the color of the plaques before weathering (0 hours) and after each exposure interval.
-
Follow the standard practice ASTM E313: Standard Practice for Calculating Yellowness and Whiteness Indices from Instrumentally Measured Color Coordinates .[7]
-
Apparatus: Spectrophotometer or colorimeter.
-
Measurement: Record the CIE tristimulus values (X, Y, Z) and calculate the Yellowness Index (YI).
-
Analysis: Calculate the change in Yellowness Index (ΔYI) for each formulation at each time point relative to its initial value.
D. Mechanical Property Analysis (Tensile Strength):
-
Test the tensile properties of the dumbbell-shaped specimens before weathering and after each exposure interval.
-
Follow the standard test method ASTM D638: Standard Test Method for Tensile Properties of Plastics .[4]
-
Apparatus: Universal Testing Machine (UTM) with an appropriate load cell and extensometer.
-
Procedure: Pull the specimens at a constant rate of crosshead separation until failure.
-
Analysis: Determine the Tensile Strength at Break and the Percent Elongation at Break. Calculate the percent retention of these properties for each formulation at each exposure interval compared to the unaged (0 hour) samples.
Data Interpretation and Presentation
Organizing the results in clear, concise tables is crucial for comparing the performance of different formulations. Below are examples of how to present the generated data.
Table 1: Example Data Presentation for Yellowness Index (YI)
| Formulation | Initial YI (0 hrs) | ΔYI after 1000 hrs | ΔYI after 2000 hrs |
|---|---|---|---|
| Control (Unstabilized PP) | 1.5 | +25.4 | +48.7 |
| PP + 0.5% 2,4,4'-THBP | 1.6 | +4.2 | +9.8 |
| PP + 0.5% Competitor UV Absorber | 1.5 | +5.1 | +11.5 |
| PP + 0.25% 2,4,4'-THBP + 0.25% HALS | 1.6 | +1.8 | +4.3 |
Data shown is for illustrative purposes only.
Table 2: Example Data Presentation for Tensile Strength Retention
| Formulation | Retention after 1000 hrs (%) | Retention after 2000 hrs (%) |
|---|---|---|
| Control (Unstabilized PP) | 35% | 12% (brittle failure) |
| PP + 0.5% 2,4,4'-THBP | 88% | 75% |
| PP + 0.5% Competitor UV Absorber | 85% | 71% |
| PP + 0.25% 2,4,4'-THBP + 0.25% HALS | 95% | 89% |
Data shown is for illustrative purposes only.
Safety and Handling
This compound is an industrial chemical and should be handled in accordance with good industrial hygiene and safety practices.
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a NIOSH-approved dust mask or respirator to avoid dust inhalation.[10]
-
Handling: Use in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Environmental Considerations: The compound has shown high-level acute toxicity to certain aquatic organisms.[11] Prevent release into the environment and dispose of waste in accordance with local, state, and federal regulations.
References
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Application Notes & Protocols: 2,4,4'-Trihydroxybenzophenone in Organic Electronics and OLEDs
Prepared by: Gemini, Senior Application Scientist
Introduction: The Benzophenone Core in Modern Organic Electronics
Organic Light-Emitting Diodes (OLEDs) have transitioned from a laboratory curiosity to a dominant technology in displays and lighting, valued for their high contrast, power efficiency, and flexibility.[1][2] The performance of an OLED is not determined by a single material but by the synergistic function of a multi-layer stack, where each layer is engineered for a specific role in charge injection, transport, and recombination.[3]
Within the vast library of organic semiconductors, materials built around the benzophenone core have emerged as a versatile and compelling class of compounds.[1][4] Benzophenone is recognized for its stable acceptor properties and its high efficiency in intersystem crossing (ISC), a process that facilitates the generation of triplet excitons.[3][5] This characteristic is crucial for developing advanced emitters, particularly for Thermally Activated Delayed Fluorescence (TADF), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1][3]
This guide focuses on 2,4,4'-Trihydroxybenzophenone , a key derivative, as a representative model for this class of materials. We will explore its fundamental properties, synthesis, and detail its application as a foundational component in high-performance OLEDs, particularly as a host material and a building block for functional emitters.
Material Profile: this compound
This compound is an aromatic ketone featuring three hydroxyl groups, which significantly influence its solubility, electronic properties, and reactivity, making it a valuable precursor for more complex organic electronic materials.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₀O₄ | [6][7] |
| Molecular Weight | 230.22 g/mol | [6][7][8][9] |
| Appearance | Orange powder or chunks | [6] |
| Melting Point | 195-197 °C / 203.4-204.0 °C | [6][10] |
| CAS Number | 1470-79-7 | [6][7][9] |
| Topological Polar Surface Area | 77.8 Ų | [6][8] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
The benzophenone framework serves as an electron-deficient core, which is a desirable trait for host materials and electron-transporting layers in OLEDs.[3] Derivatives often exhibit high triplet state energy levels (Eₜ), typically in the range of 2.53 eV to 3.02 eV, which is essential for their use as hosts in phosphorescent OLEDs (PhOLEDs).[3] This high triplet energy ensures efficient energy transfer to the phosphorescent guest emitter without quenching it.
Synthesis Protocol: Laboratory-Scale Preparation of this compound
The synthesis of this compound can be achieved via a Friedel-Crafts-type acylation reaction. The following protocol is based on a reported procedure using resorcinol and p-hydroxybenzoic acid.[10]
Causality of Component Selection:
-
Resorcinol & p-hydroxybenzoic acid: These are the primary reactants providing the necessary phenyl rings and hydroxyl groups for the final structure.
-
Zinc Chloride (ZnCl₂): Acts as a Lewis acid catalyst to activate the acylation reaction.
-
Phosphorus Oxychloride (POCl₃): Serves as both a dehydrating agent and a reaction promoter.
-
Sulfolane: A polar aprotic solvent suitable for maintaining the reaction temperature and dissolving the reactants.
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add resorcinol, p-hydroxybenzoic acid, and sulfolane. The optimal molar ratio between resorcinol and p-hydroxybenzoic acid is approximately 1:0.81.[10]
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous zinc chloride (catalyst) and phosphorus oxychloride to the reaction mixture.
-
Reaction Conditions: Heat the mixture to between 65°C and 70°C with continuous stirring. Maintain this temperature for the duration of the reaction (typically several hours).
-
Quenching and Precipitation: After the reaction is complete (monitored by TLC), cool the mixture and pour it into ice water to quench the reaction and precipitate the crude product.
-
Purification: Filter the resulting solid precipitate. Wash the solid with a 3% sodium bicarbonate solution to remove acidic impurities, followed by washing with cold water.[11] The product can be further purified by recrystallization from boiling water or an appropriate organic solvent to yield a flaxen powder.[10][11]
-
Characterization: The final product should be characterized to confirm its identity and purity. The expected melting point is in the range of 195-197°C.[10] Techniques such as NMR, FT-IR, and elemental analysis should be used for structural verification.
Applications in OLED Devices
The true potential of the benzophenone core is realized when it is incorporated into larger, more complex molecules designed for specific functions within an OLED stack.
Host Material for Phosphorescent and TADF Emitters
This is the most prominent application for benzophenone derivatives.[5][12][13] The host material in an emissive layer (EML) serves to disperse the emitter molecules, prevent aggregation-caused quenching, and facilitate charge transport and energy transfer to the emitter.[3]
-
Mechanism of Action: In a PhOLED, excitons (bound electron-hole pairs) are formed on the host molecules. Due to the high triplet energy of the benzophenone-based host, it can efficiently transfer its energy to the lower-triplet-energy phosphorescent guest (dopant) via Förster or Dexter energy transfer. This allows the phosphorescent emitter to release a photon. The high triplet energy of the host is critical to prevent back-energy transfer and ensure all triplet excitons are harvested.[12][14]
-
Advantages:
-
High Triplet Energy (Eₜ): Allows their use as universal hosts for red, green, and blue phosphorescent emitters.[12][13]
-
Good Thermal Stability: Derivatives often show high decomposition temperatures, which is crucial for device longevity.[15]
-
Amorphous Morphology: The twisted geometry of many benzophenone derivatives helps to form stable amorphous films, which is essential for uniform device performance and preventing crystallization.[3][13]
-
Devices using benzophenone-based hosts have demonstrated excellent performance, with external quantum efficiencies (EQEs) exceeding 19% for yellow and 17% for green phosphors.[12]
Electron Blocking Layer (EBL)
An EBL is placed between the emissive layer and the hole-transporting layer (HTL) to confine electrons within the EML, thereby increasing the probability of electron-hole recombination in the desired region.[16]
-
Mechanism of Action: Materials for EBLs must have a high LUMO (Lowest Unoccupied Molecular Orbital) energy level, creating an energetic barrier that prevents electrons from leaking out of the EML.[16] Benzophenone derivatives can be chemically tailored to possess the required electronic properties for this function. By confining charge carriers and excitons within the emissive layer, device efficiency and stability are significantly improved.[16]
Emitters for Deep-Blue OLEDs
While often used as hosts, some benzophenone derivatives, particularly those with a twisted donor-acceptor-donor (D-A-D) structure, can function as emitters themselves.[17]
-
Mechanism of Action: By attaching strong electron-donating groups (like carbazole) to the electron-accepting benzophenone core, molecules with charge-transfer characteristics can be created.[15][17] These materials can emit light directly, and their twisted structure helps to prevent concentration quenching in the solid state. This approach has been particularly successful in developing deep-blue emitters, which are critical for full-color displays but notoriously difficult to stabilize.[17][18] For example, a bicarbazole-benzophenone D-A-D emitter has achieved an EQE of 4.0% for a deep-blue emission.[17]
Protocol: Fabrication of a Multi-Layer OLED
This protocol outlines the fabrication of a standard multi-layer OLED device using a combination of solution-processing (spin-coating) and thermal evaporation. This hybrid approach is common in research settings.
Workflow Visualization
Caption: Schematic of a typical multi-layer OLED device structure.
Representative Device Performance
| Host Material | Emitter Type | Color | Max. EQE (%) | Turn-on Voltage (V) | Reference |
| BP2 (Benzophenone Derivative) | Phosphorescent | Yellow | 19.2 | N/A | [12] |
| BP2 (Benzophenone Derivative) | Phosphorescent | Green | 17.0 | N/A | [12] |
| DB13 (Bicarbazole-Benzophenone) | Fluorescent | Deep-Blue | 4.0 | N/A | [17] |
| HA9 (Benzophenone Derivative) | Phosphorescent | Yellow | 18.5 | 4.5 | [5] |
| HA10 (Benzophenone Derivative) | Phosphorescent | Green | 12.1 | 4.5 | [5] |
EQE: External Quantum Efficiency
Conclusion and Future Outlook
This compound and its derivatives represent a powerful and versatile platform for developing high-performance materials for organic electronics. Their inherent properties—a stable electron-accepting core, high triplet energy, and amenability to chemical modification—make them exceptional candidates for host materials in both phosphorescent and TADF OLEDs. Furthermore, their application as blue emitters and functional blocking layers underscores their importance in overcoming some of the key challenges in the field, such as achieving stable and efficient deep-blue emission. As research continues, the rational design of new benzophenone-based molecules will undoubtedly lead to further improvements in OLED efficiency, stability, and cost-effectiveness, paving the way for next-generation displays and solid-state lighting.
References
- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PMC.
- Synthesis of 2, 4, 4′-Trihydroxybenzophenone.
- Benzophenones as Generic Host Materials for Phosphorescent Organic Light-Emitting Diodes. PubMed. [Link]
- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. [Link]
- Benzophenones as Generic Host Materials for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs) | Request PDF.
- Bifunctional Bicarbazole-Benzophenone-Based Twisted Donor–Acceptor–Donor Derivatives for Deep-Blue and Green OLEDs. MDPI. [Link]
- Organic light emitting devices with electron blocking layers.
- Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). TSI Journals. [Link]
- A review of benzophenone-based derivatives for organic light-emitting diodes. KTU ePubl. [Link]
- Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP).
- Benzophenone-imbedded benzoyltriptycene with high triplet energy for application as a universal host material in phosphorescent organic light-emitting diodes (PhOLEDs). New Journal of Chemistry (RSC Publishing). [Link]
- Illuminating the Future: Breakthrough in Solution-Processed Deep-Blue OLEDs Boasts Stability and Efficiency. Display Daily. [Link]
- CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone.
- 24.5: High‐Performance Electron‐Blocking Layer Materials for OLED.
- Lifetime breakthrough promising for low-cost and efficient OLED displays and lights. EurekAlert!. [Link]
- This compound. PubChem. [Link]
- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PubMed. [Link]
- Operational lifetimes of organic light-emitting diodes dominated by Förster resonance energy transfer. SciSpace. [Link]
- The Blue Problem: OLED Stability and Degrad
- Growth and characterization of organic 2,3,4-trihydroxybenzophenone single crystals for nonlinear optical applications | Request PDF.
- 2,3,4-Trihydroxybenzophenone (CAS 1143-72-2) Properties | Density, Cp, Viscosity. Chemcasts. [Link]
- Solution-processed OLEDs for printing displays. Materials Chemistry Frontiers (RSC Publishing). [Link]
- Solution processed organic light-emitting diodes using a triazatruxene crosslinkable hole transporting m
- A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. MDPI. [Link]
- Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing. [Link]
- Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent m
- Effect of Hole Blocking Materials on the Performance of OLED. OUCI. [Link]
- Bicarbazole-Benzophenone Based Twisted Donor-Acceptor Derivatives as Potential Blue TADF Emitters for OLEDs. PubMed. [Link]
- Solution processed organic light-emitting diodes using a triazatruxene crosslinkable hole transporting m
- Purification of 2,4-dihydroxy-benzophenone.
- Examples of compounds used in organic light emitting diodes (OLED).
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Application Note: High-Recovery Isolation of Benzophenones from Cosmetics Using Reversed-Phase Solid-Phase Extraction
Abstract
Benzophenones (BPs) are a class of organic compounds widely used as ultraviolet (UV) filters in sunscreens and other personal care products to protect against photodegradation and skin damage.[1][2] However, mounting evidence regarding their potential as endocrine disruptors and environmental persistence necessitates robust and reliable analytical methods for their quantification in complex cosmetic matrices.[1][3] This application note presents a detailed, field-proven Solid-Phase Extraction (SPE) protocol for the efficient isolation and cleanup of common benzophenones from cosmetic samples like creams, lotions, and sprays, ensuring high recovery and reproducibility for subsequent chromatographic analysis.
Introduction and Scientific Rationale
Cosmetic formulations are notoriously complex, containing a wide array of ingredients such as oils, waxes, emulsifiers, and polymers. These matrix components can significantly interfere with analytical instrumentation, leading to ion suppression in mass spectrometry or co-elution in chromatography. Solid-Phase Extraction (SPE) is a superior sample preparation technique that addresses these challenges by partitioning the target analytes from interfering matrix components.[1][4]
This protocol employs a reversed-phase SPE mechanism . Benzophenones are moderately non-polar compounds. The core principle involves using a non-polar stationary phase (e.g., C18-bonded silica) to retain these benzophenones from a more polar sample solution.[5] Polar matrix interferences are washed away, after which the target benzophenones are selectively eluted with a non-polar organic solvent. This approach is highly effective for achieving the clean extracts necessary for sensitive and accurate quantification by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6][7]
Target Analytes
This protocol is optimized for the extraction of several commonly regulated benzophenones found in cosmetic products.
| Compound Name | Abbreviation | Chemical Formula | Primary Use in Cosmetics |
| 2-Hydroxy-4-methoxybenzophenone | Benzophenone-3 (BP-3) | C₁₄H₁₂O₃ | Broad-spectrum UV filter (UVA & UVB) |
| 2,4-Dihydroxybenzophenone | Benzophenone-1 (BP-1) | C₁₃H₁₀O₃ | UV stabilizer and absorber |
| 2,2',4,4'-Tetrahydroxybenzophenone | Benzophenone-2 (BP-2) | C₁₃H₁₀O₄ | UV absorber (less common) |
| 2,2'-Dihydroxy-4-methoxybenzophenone | Benzophenone-8 (BP-8) | C₁₄H₁₂O₄ | UV filter |
Detailed Experimental Protocol
Materials and Reagents
-
SPE Cartridges: C18 (Octadecyl), 500 mg bed mass, 6 mL volume
-
Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (Type 1)
-
Ethanol (ACS Grade)
-
Formic Acid (Optional, for pH adjustment)
-
-
Equipment:
-
SPE Vacuum Manifold (12 or 24-port)
-
Analytical Balance
-
Vortex Mixer
-
Centrifuge (capable of >4000 x g)
-
Nitrogen Evaporation System
-
Glass Test Tubes and Autosampler Vials
-
Sample Preparation: The Critical First Step
The goal of sample preparation is to dissolve the cosmetic matrix and precipitate insoluble excipients, creating a solution suitable for loading onto the SPE cartridge.
-
Weighing: Accurately weigh approximately 0.5 g of the homogenized cosmetic sample (cream, lotion) into a 15 mL centrifuge tube.
-
Dissolution: Add 10 mL of ethanol to the tube.
-
Causality Explanation: Ethanol is chosen for its ability to dissolve the lipophilic benzophenones while also being miscible with the aqueous solutions used in later SPE steps. It effectively breaks down the emulsion of most creams and lotions.
-
-
Homogenization: Vortex the sample vigorously for 2 minutes to ensure complete dispersion. For thick creams, ultrasonication for 15 minutes may be necessary.[8]
-
Precipitation & Clarification: Centrifuge the sample at 4000 x g for 10 minutes. This will pelletize insoluble excipients like titanium dioxide, zinc oxide, and waxes.
-
Supernatant Collection: Carefully transfer the clear supernatant to a clean glass tube. This supernatant is now the sample load solution .
Solid-Phase Extraction Workflow
The following steps should be performed on an SPE vacuum manifold. A consistent, slow flow rate (1-2 drops per second) is crucial for optimal recovery.
// Edges with detailed labels Condition -> Equilibrate [label="5 mL Methanol\n(Activates C18 chains)", color="#34A853"]; Equilibrate -> Load [label="5 mL Deionized Water\n(Prepares for aqueous sample)", color="#4285F4"]; Load -> Wash [label="Load clarified supernatant\n(Benzophenones retained)", color="#202124"]; Wash -> Elute [label="5 mL 40:60 Methanol:Water\n(Removes polar interferences)", color="#EA4335"]; Elute -> Collect [label="5 mL Acetonitrile\n(Disrupts hydrophobic interaction)", color="#34A853"];
// Invisible edges for alignment edge [style=invis]; Condition -> Load; Equilibrate -> Wash; Load -> Elute; }
Diagram 1: General workflow for the reversed-phase SPE of benzophenones.
Step 1: Cartridge Conditioning
-
Action: Pass 5 mL of methanol through the C18 cartridge.
-
Expertise & Experience: This step is non-negotiable. It solvates the C18 alkyl chains, "activating" the hydrophobic stationary phase. Skipping this leads to poor and irreproducible analyte retention. Do not allow the sorbent bed to go dry after this step.
Step 2: Cartridge Equilibration
-
Action: Pass 5 mL of deionized water through the cartridge.
-
Expertise & Experience: This step removes the excess methanol and prepares the sorbent to receive the aqueous/ethanolic sample solution, ensuring efficient partitioning and retention of the analytes.
Step 3: Sample Loading
-
Action: Load the entire clarified supernatant (from step 3.2.5) onto the cartridge.
-
Expertise & Experience: Maintain a slow and steady flow rate (approx. 1 mL/min). A flow rate that is too high will result in analyte breakthrough and low recovery, as the benzophenones will not have sufficient residence time to interact with the C18 sorbent.
Step 4: Interference Wash
-
Action: Pass 5 mL of a 40:60 (v/v) methanol/water solution through the cartridge.
-
Expertise & Experience: This is the critical cleanup step. The solvent composition is polar enough to wash away hydrophilic matrix components (e.g., salts, glycerin) but not strong enough to elute the retained, less-polar benzophenones. This ensures a cleaner final extract. After the wash, dry the cartridge under full vacuum for 5 minutes to remove residual water, which can interfere with the subsequent elution step.
Step 5: Elution
-
Action: Place a clean collection tube inside the manifold. Elute the retained benzophenones by passing 5 mL of acetonitrile through the cartridge.
-
Expertise & Experience: Acetonitrile is a strong non-polar solvent that effectively disrupts the hydrophobic interactions between the benzophenones and the C18 stationary phase, releasing them from the sorbent. A second elution with a small additional volume (2 mL) can be performed to ensure complete recovery, though one 5 mL elution is typically sufficient.
Post-Extraction Processing
-
Evaporation: Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1.0 mL of a solvent compatible with your analytical system (e.g., the initial mobile phase for an HPLC run).
-
Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by HPLC-UV, LC-MS/MS, or GC-MS.
// Flow Sample_In [label="Sample Load\n(BP-3 + Interferences)"]; Wash_Out [label="Wash Waste\n(Interferences Removed)"]; Elute_Out [label="Final Eluate\n(Purified BP-3)"];
// Edges Sample_In -> BP3 [label="Retained via\nhydrophobic\ninteraction", color="#EA4335"]; Sample_In -> Interference [style=invis]; Interference -> Wash_Out [label="Washed away", color="#4285F4"]; BP3 -> Elute_Out [label="Eluted with\nstrong solvent", color="#34A853"]; }
Diagram 2: Retention mechanism of benzophenones on a C18 sorbent.
Expected Performance and Troubleshooting
This method consistently yields high analyte recoveries, typically in the range of 85-105%, with excellent reproducibility (Relative Standard Deviation <10%).[3][4][7]
| Problem | Potential Cause(s) | Recommended Solution |
| Low Analyte Recovery | 1. Sorbent bed dried out after conditioning.2. Sample loading flow rate too high.3. Elution solvent too weak or volume too low. | 1. Repeat conditioning; do not let sorbent dry before equilibration.2. Reduce vacuum to achieve a flow rate of ~1 mL/min.3. Use 100% Acetonitrile or Methanol. Consider a second elution step. |
| Poor Reproducibility | 1. Inconsistent flow rates between samples.2. Incomplete dissolution of cosmetic sample. | 1. Ensure all manifold ports have a consistent vacuum.2. Increase vortex/sonication time during sample preparation. |
| Dirty Extract / Matrix Effects | 1. Insufficient or incorrect wash step.2. Sample overload. | 1. Ensure the wash solvent is sufficiently polar (e.g., 40:60 Methanol:Water).2. Reduce the initial sample weight or use a larger capacity SPE cartridge. |
Conclusion
This reversed-phase Solid-Phase Extraction protocol provides a robust, reliable, and efficient method for the isolation of benzophenones from complex cosmetic matrices. By carefully controlling each step—from initial sample dissolution to final elution—analysts can achieve the clean extracts and high recoveries necessary for accurate regulatory monitoring and quality control. The principles and steps outlined herein serve as a validated foundation that can be adapted for a wide range of personal care product formulations.
References
- Encyclopedia.pub. (2023). Sample Preparation for Benzophenone Detection.
- MDPI. (2022). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis.
- PubMed. (2023). Easy determination of benzophenone and its derivatives in sunscreen samples by direct-immersion solid-phase microextraction and gas chromatography-mass spectrometry.
- Journal of Food and Drug Analysis. (2010). Simultaneous identification of eight sunscreen compounds in cosmetic products using high-performance liquid chromatography and capillary electrophoresis.
- MDPI. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.
- Taiwan Food and Drug Administration. (2022). Method of Test for Sunscreen Agents in Cosmetics.
- National Institutes of Health (NIH). (2010). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine.
- Hawks Chemical. (n.d.). How To Choose The Right SPE Sorbent For Your Application?.
- National Institutes of Health (NIH). (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples.
Sources
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- 3. Easy determination of benzophenone and its derivatives in sunscreen samples by direct-immersion solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 6. jfda-online.com [jfda-online.com]
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- 8. fda.gov.tw [fda.gov.tw]
Application Notes and Protocols: Experimental Design for Studying the Degradation of 2,4,4'-Trihydroxybenzophenone
Abstract
2,4,4'-Trihydroxybenzophenone (THB), a benzophenone-type ultraviolet (UV) filter, is an emerging contaminant of concern due to its widespread use in personal care products and its potential endocrine-disrupting effects.[1][2][3] Understanding its environmental fate is crucial for assessing its ecological risk. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying the degradation of THB. It outlines detailed protocols for investigating photodegradation, microbial degradation, and chemical degradation pathways, along with robust analytical methodologies for monitoring the parent compound and its transformation products. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable and reproducible data.
Introduction: The Environmental Significance of this compound
Benzophenone-type UV filters, including this compound (also known as 2,4,4'-HBP), are extensively used in sunscreens, cosmetics, and as additives in plastics to prevent UV-induced damage.[3][4] Their continuous release into aquatic environments through wastewater treatment plant effluents and recreational activities is a growing concern.[1][2][4] Several studies have reported the presence of benzophenones in surface water, groundwater, and sediments, often in the ng/L to low µg/L range.[3][4][5] The primary concern with these compounds lies in their potential endocrine-disrupting properties and other toxic effects on aquatic organisms and potentially humans.[3][6][7][8][9]
The environmental persistence and transformation of THB are governed by a complex interplay of physical, chemical, and biological processes. Degradation can occur through:
-
Photodegradation: Direct or indirect breakdown by sunlight.
-
Microbial Degradation: Biotransformation by microorganisms present in water and soil.
-
Chemical Degradation: Reactions with chemical species present in the environment, such as reactive oxygen species.
A thorough understanding of these degradation pathways is essential for predicting the environmental fate and potential risks associated with THB. This guide provides the foundational experimental frameworks to investigate these processes systematically.
Chemical and Physical Properties of this compound
A foundational understanding of the physicochemical properties of THB is critical for designing degradation studies, particularly for preparing stock solutions and choosing appropriate analytical methods.
| Property | Value | Source |
| Chemical Formula | C13H10O4 | [10] |
| Molecular Weight | 230.22 g/mol | [10] |
| Appearance | Solid | N/A |
| Water Solubility | Sparingly soluble | General knowledge |
| UV Absorption Max (λmax) | ~290-320 nm | General knowledge |
Note: Specific solubility and λmax values may vary depending on the solvent and pH.
Core Experimental Workflow
The following diagram illustrates the overarching workflow for studying the degradation of THB, from initial preparation to final analysis and data interpretation.
Sources
- 1. Occurrence and fate of benzophenone-type UV filters in aquatic environments: a review - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone (CAS No. 131-57-7) Adminstered Topically and in Dosed Feed to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. This compound | C13H10O4 | CID 73852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Formulation of 2,4,4'-Trihydroxybenzophenone in Personal Care Products: A Technical Guide
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide for researchers, cosmetic scientists, and formulation chemists on the effective incorporation of 2,4,4'-Trihydroxybenzophenone (THB) into personal care products. 2,4,4'-THB is a hydroxylated benzophenone with significant potential as a functional ingredient, primarily for its ultraviolet (UV) absorbing properties. This guide elucidates the molecule's fundamental properties, mechanism of action, and provides detailed protocols for pre-formulation analysis, the development of a model oil-in-water (O/W) cream, and subsequent quality control and stability testing. The methodologies are presented with a focus on the scientific rationale behind each step, ensuring a robust and reproducible formulation strategy.
Introduction: The Role of this compound in Skincare
Benzophenones are a class of aromatic ketones widely utilized in the personal care industry as photostabilizers and broad-spectrum UV filters.[1] They function by absorbing harmful UVA and UVB radiation, converting the light energy into less damaging thermal energy, thereby protecting both the product formulation and the skin from photodegradation.[2][3] this compound (THB), a specific isomer in this family, offers a unique hydroxylation pattern that influences its solubility, UV absorption spectrum, and interaction with other cosmetic ingredients.
While other benzophenones like Benzophenone-3 (Oxybenzone) and Benzophenone-4 (Sulisobenzone) are more common, the study of isomers such as 2,4,4'-THB is crucial for developing novel formulations with potentially improved safety and efficacy profiles.[1][4] The purpose of these application notes is to provide a foundational framework for formulators to confidently and scientifically incorporate 2,4,4'-THB into stable and effective personal care systems.
Physicochemical Profile and Mechanism of Action
A thorough understanding of the active ingredient's properties is the cornerstone of successful formulation development.
Key Physicochemical Properties
The properties of this compound dictate its handling, solubility, and performance within a cosmetic matrix.
| Property | Value | Source |
| IUPAC Name | (2,4-dihydroxyphenyl)-(4-hydroxyphenyl)methanone | [5] |
| CAS Number | 1470-79-7 | [5] |
| Molecular Formula | C₁₃H₁₀O₄ | [5] |
| Molecular Weight | 230.22 g/mol | [5] |
| Appearance | Orange powder or chunks | |
| Melting Point | 203.4-204.0 °C | |
| XLogP3 | 2.6 - 2.86 | [5] |
| Solubility | Due to the presence of multiple hydroxyl groups, THB is expected to be soluble in polar organic solvents like ethanol and glycols.[6][7] Its solubility in water is likely limited but can be influenced by pH.[7] | N/A |
Chemical Structure
The arrangement of the hydroxyl groups is critical to the molecule's function and reactivity.
Caption: Chemical Structure of this compound.
Mechanism of Action as a UV Filter
Like other benzophenones, 2,4,4'-THB protects the skin by absorbing photons of UV radiation. The energy from the UV photon excites the molecule to a higher energy state. This energy is then dissipated harmlessly as heat when the molecule returns to its ground state. This photochemical process prevents the UV radiation from penetrating the skin and causing cellular damage, such as DNA mutations, which can lead to photoaging and skin cancer.[2][8] The multiple hydroxyl groups can enhance this process and may also contribute antioxidant activity by quenching reactive oxygen species (ROS) generated by UV exposure.[3]
Pre-Formulation Studies: The Path to a Stable Product
Before proceeding to a full-scale formulation, a series of pre-formulation studies are essential to de-risk the development process and ensure the final product will be stable and effective.
Protocol: Solubility Assessment
Objective: To determine suitable solvents for 2,4,4'-THB within a cosmetic system, which is critical for preventing recrystallization and ensuring uniform distribution.
Materials:
-
This compound powder
-
Selection of cosmetic-grade solvents: Propylene Glycol, Glycerin, C12-15 Alkyl Benzoate, Caprylic/Capric Triglyceride, Ethanol, Deionized Water
-
Analytical balance, magnetic stirrer and stir bars, glass vials, thermostatically controlled water bath.
Methodology:
-
Preparation of Saturated Solutions: For each solvent, add an excess amount of 2,4,4'-THB (e.g., 500 mg) to a known volume (e.g., 10 mL) in a glass vial.
-
Equilibration: Tightly cap the vials and place them on a magnetic stirrer in a water bath set to a controlled temperature (e.g., 25°C). Stir for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, stop stirring and allow the excess solid to settle. Carefully extract a clear aliquot of the supernatant.
-
Quantification: Dilute the aliquot with a suitable mobile phase and quantify the concentration of dissolved THB using a validated analytical method such as HPLC-UV.[9]
-
Data Interpretation: Express solubility in mg/mL or g/100g . Solvents showing higher solubility are preferred candidates for the formulation. For aqueous solubility, repeat the test at different pH values (e.g., 5.5, 7.0) to assess pH-dependent effects.[7]
Causality: Identifying an effective solvent system is paramount. If the active is incorporated beyond its solubility limit in the oil or water phase, it can crystallize over time, especially during temperature fluctuations. This leads to a loss of efficacy, gritty texture, and potential skin irritation.
Formulation Protocol: Model O/W Sunscreen Cream
This section details the formulation of a model oil-in-water (O/W) cream. An O/W emulsion is a common and aesthetically pleasing vehicle for sunscreen actives.
Formulation Table
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A (Water Phase) | Deionized Water | Solvent | q.s. to 100 |
| Glycerin | Humectant | 3.00 | |
| Disodium EDTA | Chelating Agent | 0.10 | |
| Xanthan Gum | Thickener | 0.20 | |
| B (Oil Phase) | Glyceryl Stearate SE | Emulsifier | 4.00 |
| Cetearyl Alcohol | Thickener, Emollient | 2.50 | |
| Caprylic/Capric Triglyceride | Emollient, Solvent | 8.00 | |
| C12-15 Alkyl Benzoate | Emollient, Solvent | 5.00 | |
| This compound | UV Filter | 2.00 | |
| C (Cooldown) | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| Citric Acid / Sodium Hydroxide | pH Adjuster | q.s. to pH 5.5-6.0 |
Manufacturing Workflow
Caption: Workflow for manufacturing the model O/W cream.
Step-by-Step Protocol
-
Phase A Preparation: In a primary vessel, begin heating the deionized water to 75°C. Add glycerin and Disodium EDTA, mixing until uniform. Slowly sprinkle in the xanthan gum under propeller mixing to avoid clumping and allow it to fully hydrate. Maintain temperature at 75°C.
-
Rationale: Heating the water phase hydrates the polymer (xanthan gum) effectively and ensures the temperatures of the oil and water phases match for optimal emulsification.
-
-
Phase B Preparation: In a separate, secondary vessel, combine all Phase B ingredients. Heat to 75°C while mixing. Ensure that the this compound is completely dissolved in the oil phase before proceeding.
-
Rationale: THB is oil-soluble, and heating ensures its complete dissolution into the emollient base, preventing it from precipitating out in the final product.
-
-
Emulsification: Slowly add the hot oil phase (Phase B) to the hot water phase (Phase A) under high-shear homogenization. Homogenize for 3-5 minutes or until a uniform, white emulsion is formed.
-
Rationale: High shear creates the small oil droplets necessary for a stable and aesthetically pleasing emulsion. Adding oil to water promotes the formation of an O/W emulsion.
-
-
Cooling: Switch from homogenization to a sweep or anchor agitator and begin to cool the batch.
-
Rationale: Slow, continuous mixing during cooling prevents phase separation and ensures a uniform final product structure.
-
-
Phase C Additions: Once the batch has cooled to 40°C or below, add the preservative system (Phase C).
-
Rationale: Temperature-sensitive ingredients like preservatives are added during the cooldown phase to prevent their degradation.
-
-
Final Adjustments: Check the pH of the emulsion and adjust to the target range of 5.5-6.0 using citric acid or sodium hydroxide as needed. Continue mixing until the product reaches room temperature.
-
Packaging: Transfer the final product to appropriate, inert containers for stability testing.
Quality Control and Stability Assurance
Post-formulation analysis is mandatory to ensure the product meets quality standards and will remain stable throughout its shelf life.
Protocol: Accelerated Stability Testing
Objective: To predict the long-term shelf life of the product by subjecting it to stressful conditions that accelerate degradation pathways.[10][11]
Methodology:
-
Sample Preparation: Fill the final formulation into its intended consumer packaging (compatibility testing) and into inert glass jars (as a control).[12]
-
Initial Analysis (Time Zero): Perform a full suite of QC tests on a retained sample before placing the others in stability chambers. This includes:
-
Storage Conditions: Place samples at a variety of conditions:[15]
-
Elevated Temperature: 40°C and 45°C.
-
Room Temperature (Control): 25°C.
-
Low Temperature: 5°C.
-
Freeze-Thaw Cycling: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C.
-
-
Testing Intervals: Pull samples from each condition at specific time points (e.g., 2 weeks, 1 month, 2 months, 3 months).
-
Evaluation: At each interval, repeat the full suite of QC tests performed at Time Zero. Compare the results to the initial analysis and the room temperature control.
Acceptance Criteria:
-
Physical: No significant changes in color, odor, or texture. No phase separation, creaming, or crystallization.
-
Chemical: pH should remain within ±0.5 units of the initial reading. Viscosity should remain within ±20% of the initial reading. The concentration of 2,4,4'-THB should be ≥90% of the initial value.
A product that successfully passes 3 months of accelerated testing at 45°C is generally considered to have a shelf life of at least 24 months at room temperature.[10]
Stability Testing Workflow
Caption: Decision workflow for accelerated stability testing.
Safety and Regulatory Landscape
Safety Profile: According to aggregated GHS data, this compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Therefore, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn during handling.[16] It is also listed as a potential endocrine disrupting compound in some databases, a characteristic common to many benzophenone derivatives that warrants careful consideration and review of ongoing research.[3][5]
Regulatory Status: The regulatory status of sunscreen agents varies significantly by region (e.g., FDA in the USA, Annex VI of the Cosmetics Regulation in the EU). While specific regulations for 2,4,4'-THB are not as widely published as for Benzophenone-3, formulators must ensure that any ingredient used as a UV filter is on the permitted list in the target market and is used within the allowed concentration limits.[17] For example, the EU has recently lowered the maximum allowed concentration for Benzophenone-3 in certain product types based on safety assessments. This highlights the dynamic nature of sunscreen regulation and the importance of due diligence.
Conclusion
This compound is a promising functional ingredient for use as a UV filter in personal care products. Its successful formulation depends on a systematic approach grounded in scientific principles. By conducting thorough pre-formulation solubility studies, employing a controlled and rational manufacturing process, and validating the final product through rigorous stability and quality control testing, researchers and formulators can develop safe, stable, and effective products. This guide provides the necessary protocols and scientific rationale to serve as a strong foundation for innovation in sun care and photoprotection.
References
- Title: this compound | C13H10O4 | CID 73852 Source: PubChem URL:[Link]
- Title: 2,2',4,4'-Tetrahydroxybenzophenone | C13H10O5 | CID 8571 Source: PubChem URL:[Link]
- Title: Synthesis of 2, 4, 4′-Trihydroxybenzophenone Source: ResearchG
- Title: 2,4,6-Trihydroxybenzophenone | C13H10O4 | CID 77093 Source: PubChem URL:[Link]
- Title: SCIENTIFIC ADVISORY GROUP ON CHEMICAL SAFETY OF NON-FOOD AND NON-MEDICINAL CONSUMER PRODUCTS (SAG-CS) Source: GOV.UK URL:[Link]
- Title: 2,4-Dihydroxybenzophenone Source: Solubility of Things URL:[Link]
- Title: Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen Source: Acta Chimica Asiana URL:[Link]
- Title: Benzophenone-4 Source: Cosmetics Info URL:[Link]
- Title: Amended Safety Assessment of Benzophenones as Used in Cosmetics Source: Cosmetic Ingredient Review URL:[Link]
- Title: Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women? Source: PubMed Central (PMC) URL:[Link]
- Title: Preparation method for 2,2',4,4'-tetrehydroxybenzophenone Source: P
- Title: New Restriction on the Use of Benzophenone-3 in Cosmetics Source: CRITICAL C
- Title: Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods Source: National Institutes of Health (NIH) URL:[Link]
- Title: An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples Source: MDPI URL:[Link]
- Title: Stability Testing of Cosmetics Source: MakingCosmetics URL:[Link]
- Title: Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone Source: Google Patents URL
- Title: Meta-Analysis and Analytical Methods in Cosmetics Formul
- Title: Quantification of Sunscreen Benzophenone-4 in Hair Shampoos by Hydrophilic Interactions Thin-Layer Chromatography/Densitometry or Derivative UV Spectrophotometry Source: PubMed Central (PMC) URL:[Link]
- Title: 2,4-Dihydroxybenzophenone | C13H10O3 | CID 8572 Source: PubChem URL:[Link]
- Title: 2,2'-Dihydroxy-4-methoxybenzophenone | C14H12O4 | CID 8569 Source: PubChem URL:[Link]
- Title: Stability testing for cosmetic emulsions Source: DGK e.V. URL:[Link]
- Title: An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample Source: Semantic Scholar URL:[Link]
- Title: Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)
- Title: Stability testing for cosmetics: What you need to know (2024) Source: SkinConsult URL:[Link]
- Title: Benzophenone-2 | 2,2',4,4'-Tetrahydroxybenzophenone Source: Cosmetic Ingredients Guide URL:[Link]
- Title: Analysis of cosmetic creams - stability tests Source: TSAR URL:[Link]
- Title: Guidelines on Stability Testing of Cosmetics Source: ResearchG
- Title: Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics Source: Cosmetic Ingredient Review URL:[Link]
- Title: 1,2,4-trihydroxybenzene induces stress granule formation and causes DNA damage in human ker
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Troubleshooting & Optimization
Optimizing reaction conditions for 2,4,4'-Trihydroxybenzophenone synthesis to improve yield
Welcome to the dedicated technical support guide for the synthesis of 2,4,4'-Trihydroxybenzophenone. This resource is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to enhance reaction yield and purity.
I. Synthesis Overview: The Friedel-Crafts Acylation Approach
The synthesis of this compound, a valuable intermediate for UV absorbers and other specialty chemicals, is commonly achieved via a Friedel-Crafts acylation reaction.[1][2][3] This electrophilic aromatic substitution involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst.[1][2]
A prevalent synthetic route involves the reaction of resorcinol (1,3-dihydroxybenzene) with 4-hydroxybenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[4] Another common method is the reaction between resorcinol and 4-hydroxybenzoic acid.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in Friedel-Crafts acylation can stem from several factors. The most common culprits include:
-
Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[5] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, not just a catalytic amount.[2][5] This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the reaction cycle.[5]
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate will deactivate it towards electrophilic substitution.[5][6]
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the yield. Some reactions proceed well at room temperature, while others may need heating to overcome the activation energy.[5] Conversely, excessively high temperatures can lead to side reactions and decomposition.[5]
Q2: I'm observing the formation of multiple products and impurities. What's going on?
The formation of multiple products often points to issues with regioselectivity or side reactions.
-
Isomer Formation: The Friedel-Crafts acylation of resorcinol can potentially lead to acylation at different positions on the ring. However, the directing effects of the hydroxyl groups strongly favor acylation at the 2- and 4-positions.
-
O-Acylation vs. C-Acylation: Phenols are bidentate nucleophiles, meaning they can react on the aromatic ring (C-acylation) to form the desired ketone or on the phenolic oxygen (O-acylation) to form an ester.[7] While C-acylation is generally favored under Friedel-Crafts conditions, O-acylation can be a competing side reaction.[7][8]
-
By-product Formation: In some synthetic routes, such as the reaction of resorcinol with benzotrichloride, the formation of colored by-products like xanthenes can occur, impacting the purity of the final product.[4]
Q3: How can I improve the purity of my final product?
Purification is a critical step to obtain high-purity this compound.
-
Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is crucial for effective purification.
-
Activated Carbon Treatment: For removing colored impurities, treating the crude product with activated carbon can be very effective.[9]
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and soluble impurities. A common procedure involves washing with water after neutralizing the reaction mixture.[9]
Q4: What is the role of the Lewis acid catalyst and why is the amount so critical?
The Lewis acid, typically AlCl₃, plays a crucial role in activating the acylating agent.[1][10] It coordinates to the halogen of the acyl halide, making it a better leaving group and generating a highly electrophilic acylium ion. This acylium ion is the active electrophile that attacks the electron-rich aromatic ring.[6]
As mentioned, a stoichiometric amount of the catalyst is often necessary because the carbonyl oxygen of the product ketone can coordinate with the Lewis acid, forming a stable complex.[2][5] This complexation deactivates both the product and the catalyst. An excess of the catalyst is often used to ensure there is enough active catalyst to drive the reaction to completion.
Troubleshooting Summary Table
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Catalyst deactivation by moisture.[5]2. Insufficient catalyst amount.[5]3. Suboptimal reaction temperature.[5]4. Poor quality of reagents.[5] | 1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Increase the molar ratio of the Lewis acid catalyst to the limiting reagent.3. Optimize the reaction temperature by running small-scale trials at different temperatures.4. Use freshly opened or purified reagents. |
| Impure Product | 1. Formation of isomers.2. O-acylation side reaction.[7]3. Formation of colored by-products (e.g., xanthenes).[4] | 1. Optimize reaction conditions (temperature, catalyst) to improve regioselectivity.2. Consider protecting the hydroxyl group before acylation.3. Utilize purification techniques like recrystallization and activated carbon treatment.[9] |
| Reaction Fails to Start | 1. Highly deactivated aromatic substrate.2. Inactive catalyst. | 1. Ensure the aromatic ring is sufficiently activated for Friedel-Crafts acylation.2. Use a fresh, anhydrous Lewis acid catalyst. |
III. Optimized Experimental Protocol
This protocol details a robust method for the synthesis of this compound with an emphasis on maximizing yield and purity.
Materials and Reagents:
-
Resorcinol
-
4-Hydroxybenzoic acid
-
Boron trifluoride methanol solution (as catalyst)[9]
-
Activated Carbon
-
Sodium Bicarbonate Solution (3-5%)
-
Distilled Water
Step-by-Step Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add resorcinol and 4-hydroxybenzoic acid.
-
Catalyst Addition: Slowly add the boron trifluoride methanol solution to the reaction mixture while stirring. A typical mass-to-volume ratio of pyrogallic acid (a similar polyhydroxy aromatic compound) to boron trifluoride methanol solution is 1:4 g/mL, which can be adapted for this synthesis.[9]
-
Reaction: Heat the mixture to a temperature of 100-120°C and maintain it for 2-6 hours.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a 3-5% sodium bicarbonate solution until a neutral pH is achieved. This will cause the crude product to precipitate.[9]
-
Isolation of Crude Product: Filter the precipitate, wash it thoroughly with water, and dry it to obtain the crude this compound.
-
Purification:
-
Dissolve the crude product in boiling water.
-
Add activated carbon (approximately 5% of the crude product's mass) and continue to heat for 10-30 minutes for decolorization.[9]
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
-
Process Optimization Data
| Parameter | Recommended Range | Rationale |
| Molar Ratio (Resorcinol:4-Hydroxybenzoic Acid) | 1:1 to 1:1.2 | A slight excess of the acylating agent can help drive the reaction to completion. |
| Catalyst Loading (BF₃-MeOH) | ~4 mL per gram of resorcinol[9] | Ensures sufficient catalytic activity and accounts for complexation with the product. |
| Reaction Temperature | 100 - 120 °C[9] | Balances reaction rate and minimizes potential side reactions or degradation. |
| Reaction Time | 2 - 6 hours[9] | Sufficient time for the reaction to proceed to completion, should be monitored by TLC. |
IV. Visualizing the Process
Reaction Mechanism
The following diagram illustrates the key steps in the Friedel-Crafts acylation for the synthesis of this compound.
Caption: Friedel-Crafts acylation mechanism.
Troubleshooting Workflow
This flowchart provides a systematic approach to diagnosing and resolving common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
V. References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, Y. (2014). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214). TSI Journals.
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ResearchGate. (n.d.). Study on catalytic synthesis of 2, 3, 4-Trihydroxybenzophenone. Retrieved from [Link]
-
Yuanita, E., Rohmana, A., Ulfa, M., Ningsih, B. N. S., Sudirman, S., Dharmayani, N. K. T., Lestarini, I. A., & Ratnasari, B. D. (2025). Synthesis and characterization of 2,4,6-Trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana, 8(1), 541–547.
-
Google Patents. (n.d.). CN101817735A - Method for synthesizing 2,3,4,4'-tetrahydroxybenzophenone. Retrieved from
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Google Patents. (n.d.). EP0128693A2 - Process for the preparation of 4-hydroxybenzophenones. Retrieved from
-
Patsnap. (n.d.). Method for synthesizing 2, 3, 4, 4'-tetrahydroxybenzophenone (THBP). Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method for 2,2',4,4'-tetrehydroxybenzophenone. Retrieved from [Link]
-
Google Patents. (n.d.). US2694729A - Process of preparing 2, 2', 4, 4'-tetrahydroxybenzophenone. Retrieved from
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Google Patents. (n.d.). CN109534975B - A kind of catalytic synthesis method of 2-hydroxybenzophenone compounds. Retrieved from
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Organic Reactions. (n.d.). The Hoesch Synthesis. Retrieved from [Link]
-
Google Patents. (n.d.). US3830845A - Purification of 2,4-dihydroxy-benzophenone. Retrieved from
-
ResearchGate. (2018, March 26). How can i perform Friedel crafts acylation with phenol? Retrieved from [Link]
-
Google Patents. (n.d.). CN101693652A - Process for preparing high-pure 4-hydroxybenzophenone. Retrieved from
-
B N College, Bhagalpur. (2020, May 14). HOUBEN–HOESCH REACTION.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
ACS Publications. (n.d.). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hoesch reaction. Retrieved from [Link]
-
Synthetic Communications. (2017). Synthesis of 3-geranyl- and 3-prenyl-2,4,6-trihydroxybenzophenone.
-
Patsnap. (n.d.). Preparation of 4-hydroxy benzophenone. Retrieved from [Link]
-
Reddit. (2022, February 1). Procedure for Friedel-Crafts Acylation of Phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Scribd. (n.d.). B.SC - Part II - Houben Hoesch Reaction.
-
Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]
-
PubMed Central. (n.d.). Biotransformation of Benzoate to 2,4,6-Trihydroxybenzophenone by Engineered Escherichia coli. Retrieved from [Link]
-
YouTube. (2020, May 19). Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. Retrieved from [Link]
-
Grokipedia. (n.d.). Hoesch reaction.
-
PubMed Central. (2024, October 3). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
-
YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
-
Journal of the Chemical Society, Transactions. (1924). XV.—Preparation of 2 : 4 : 2′ : 4′-tetrahydroxybenzophenone.
-
Master Organic Chemistry. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
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Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of 2,4,4'-Trihydroxybenzophenone
Welcome to the technical support center for the analysis of 2,4,4'-Trihydroxybenzophenone (THB) using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects in their analytical workflows. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the accuracy and reliability of your results.
Introduction to Matrix Effects in LC-MS
In LC-MS analysis, particularly with electrospray ionization (ESI), the sample matrix—everything in the sample other than the analyte of interest—can significantly impact the ionization efficiency of the target compound.[1] This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, causing erroneous quantitative results.[2][3] For a compound like this compound, which is often analyzed in complex biological or environmental samples, understanding and mitigating matrix effects is crucial for developing a robust and reliable analytical method.[4][5]
Matrix effects arise from the co-elution of endogenous or exogenous components that compete with the analyte for ionization in the MS source.[2] These interferences can affect the accuracy, precision, and sensitivity of the assay.[2] This guide will walk you through identifying, quantifying, and overcoming these challenges.
Troubleshooting Guide: A-Question-and-Answer Approach
This section is structured to directly address specific issues you may encounter during your experiments.
Q1: My 2,4,4'-THB signal is significantly lower in my sample matrix compared to the solvent standard. What's happening and how can I confirm it's a matrix effect?
A1: This is a classic sign of ion suppression , a common matrix effect where co-eluting compounds from your sample matrix interfere with the ionization of 2,4,4'-THB, leading to a reduced signal.[3]
To confirm and quantify the matrix effect, you can perform a post-extraction spike experiment:
-
Prepare three sets of samples:
-
Set A (Neat Solution): 2,4,4'-THB standard in a clean solvent (e.g., methanol or acetonitrile).
-
Set B (Pre-extraction Spike): Blank matrix spiked with 2,4,4'-THB before the extraction process.
-
Set C (Post-extraction Spike): Blank matrix extract spiked with 2,4,4'-THB after the extraction process.
-
-
Analyze all three sets using your LC-MS method.
-
Calculate the Matrix Effect (%) using the following formula:
-
Matrix Effect (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. Values between 80% and 120% are often considered acceptable, but this can depend on the specific requirements of your assay.[6]
Q2: I've confirmed ion suppression. What are my immediate options to reduce its impact?
A2: Once ion suppression is confirmed, several strategies can be employed. Here's a logical progression of troubleshooting steps:
1. Sample Dilution: The simplest approach is to dilute your sample extract.[7] This reduces the concentration of interfering matrix components. While effective, be mindful that this also dilutes your analyte, which may compromise the limit of quantification (LOQ).
2. Chromatographic Separation Optimization: Improving the separation between 2,4,4'-THB and the interfering matrix components is a powerful strategy.[8]
-
Gradient Modification: Adjust the gradient slope of your mobile phase to better separate co-eluting peaks.
-
Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a standard C18) to alter selectivity.
3. Sample Preparation Enhancement: A more thorough sample cleanup is often the most effective way to remove matrix interferences before they reach the LC-MS system.[8]
Frequently Asked Questions (FAQs)
Q: What is the best sample preparation technique to minimize matrix effects for 2,4,4'-THB in complex samples like food or environmental water?
A: The optimal sample preparation method depends on the specific matrix. However, for benzophenones like 2,4,4'-THB, Solid-Phase Extraction (SPE) is a widely used and effective technique for cleanup and pre-concentration.[4][5] For food matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can also be highly effective.[9][10][11]
Here is a comparison of common techniques:
| Sample Preparation Technique | Principle | Advantages for 2,4,4'-THB Analysis | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity, good for complex matrices like water and biological fluids.[4][12][13] | Can be more time-consuming and require method development. |
| QuEChERS | A two-step process involving salting out liquid-liquid extraction followed by dispersive SPE. | Fast, high-throughput, and effective for a wide range of analytes in food matrices.[9][14] | May require optimization of sorbents for specific matrix types. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple and inexpensive. | Can be less selective and may co-extract interfering compounds.[15] |
Q: Should I use an internal standard? If so, what kind is best for correcting matrix effects?
A: Yes, using an internal standard is highly recommended to compensate for matrix effects.[8][16] The most effective choice is a stable isotope-labeled (SIL) internal standard of 2,4,4'-THB (e.g., this compound-d5).[17]
Why SIL Internal Standards are the Gold Standard:
-
Co-elution and Identical Ionization Behavior: A SIL internal standard has nearly identical physicochemical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement. This allows for accurate correction of the analyte signal.
-
Correction for Extraction Variability: It also corrects for any analyte loss during the sample preparation process.[18]
If a SIL internal standard is not available, a structural analog can be used, but it's crucial to ensure it co-elutes with 2,4,4'-THB and exhibits similar ionization behavior.[19]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 2,4,4'-THB from Water Samples
This protocol is a general guideline and may require optimization for your specific water matrix.
-
Sample Pre-treatment:
-
Filter the water sample through a 0.45 µm filter.
-
Adjust the pH of the sample to ~3 with formic acid.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the 2,4,4'-THB from the cartridge with 5 mL of methanol.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: QuEChERS for 2,4,4'-THB from Cereal-Based Food Samples
This protocol is adapted from established methods for benzophenones in food.[14]
-
Sample Homogenization:
-
Homogenize 5 g of the cereal sample.
-
-
Extraction:
-
Add 10 mL of water and 10 mL of acetonitrile with 1% acetic acid to the homogenized sample in a 50 mL centrifuge tube.
-
Vortex for 1 minute.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a dSPE tube containing MgSO₄ and a suitable sorbent like C18 or PSA to remove fats and pigments.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant, filter it through a 0.22 µm filter, and it is ready for LC-MS analysis.
-
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
Sources
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Sample Preparation for Benzophenone Detection | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Benzophenones in Breakfast Cereal Food Packaging: QuEChERS Extraction [thermofisher.com]
- 11. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. jfda-online.com [jfda-online.com]
- 15. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. crimsonpublishers.com [crimsonpublishers.com]
- 18. welchlab.com [welchlab.com]
- 19. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Extraction of Polar Benzophenones from Environmental Samples
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the analysis of polar benzophenones (BPs) in environmental matrices. This guide is designed for researchers, analytical scientists, and environmental monitoring professionals who are navigating the complexities of extracting these emerging contaminants. Benzophenones, particularly their more polar hydroxylated and sulfonated derivatives, present unique challenges due to their physicochemical properties and the complexity of environmental samples.[1][2][3][4]
This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during sample preparation and analysis.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: I'm starting a new project on polar benzophenones. What are the most common extraction techniques, and how do I choose the right one for my sample type?
Answer: The selection of an extraction method is critically dependent on the sample matrix (water, soil, sediment, sludge) and the specific physicochemical properties of the target benzophenone derivatives. The most widely employed techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1][2][4][5]
-
Solid-Phase Extraction (SPE): This is the most common and versatile technique, especially for aqueous samples.[1][5] It allows for simultaneous extraction, concentration, and cleanup. The choice of sorbent is crucial; while traditional C18 (octadecylsilane) is effective for less polar BPs, it often yields poor recovery for highly polar ones due to insufficient retention.[1][2] Polymeric sorbents like Oasis HLB (Hydrophilic-Lipophilic Balanced) are often preferred for their ability to retain a wider range of compounds, from polar to non-polar.[6]
-
QuEChERS: This method is exceptionally effective for complex solid and semi-solid matrices like soil, sediment, and biota.[1][7] It involves an initial extraction with acetonitrile (ACN) and salting out, followed by a dispersive SPE (dSPE) cleanup step to remove interfering matrix components like lipids and pigments.[8]
-
Liquid-Liquid Extraction (LLE): A classical technique that remains relevant, LLE is often used for highly complex matrices like sludge or sediment, sometimes in conjunction with an SPE cleanup step to improve the final extract's purity.[1][5] However, it can be labor-intensive and consume large volumes of organic solvents.
The following decision tree provides a logical workflow for selecting an appropriate extraction method.
Caption: Method Selection Workflow for Benzophenone Extraction.
FAQ 2: I'm using SPE for my water samples, but my recovery for highly polar benzophenones (e.g., BP-4, 2,4-dihydroxybenzophenone) is consistently low. What's going wrong?
Answer: Low recovery of polar analytes during SPE is a frequent and frustrating issue. The root cause typically lies in a mismatch between the analyte's properties and the SPE parameters. Here’s a breakdown of the likely culprits and how to troubleshoot them.
-
Inappropriate Sorbent Selection: The fundamental problem is often poor retention of polar BPs on the sorbent. Standard C18 cartridges are highly non-polar and may not effectively retain water-soluble, polar compounds, leading to analyte loss during sample loading.[1][2] For instance, recovering the polar dihydroxybenzophenone (DHBP) has been shown to be challenging with some sorbents, requiring specific materials like cyano-modified mesoporous silica for adequate performance.[1][2]
-
Incorrect Sample pH: Many polar benzophenones, such as 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid (BP-4), are acidic and will be ionized (negatively charged) at neutral pH.[10] In this state, they have very low affinity for reversed-phase sorbents like C18 or HLB.
-
Solution: Acidify the water sample (e.g., to pH 3 with formic or hydrochloric acid) before loading it onto the SPE cartridge.[5] This protonates the acidic functional groups, making the molecule less polar and significantly enhancing its retention on the sorbent.
-
-
Ineffective Elution Solvent: The solvent used to wash the analytes off the cartridge (the eluent) may not be strong (polar) enough to displace the highly polar BPs from the sorbent.
-
Solution: Increase the polarity of the elution solvent. While methanol is common, a mixture can be more effective. For example, a mixture of ethyl acetate and methanol can elute most BPs, but the most polar ones may require a higher percentage of methanol.[5] For very acidic compounds like BP-4, adding a modifier like ammonium acetate to the elution solvent may be necessary to disrupt strong ionic interactions and achieve complete elution.[10]
-
-
Analyte Breakthrough: The analyte passes through the cartridge without being retained during the sample loading step.
-
Causality: This can happen if the sample loading flow rate is too high, not allowing sufficient time for the analyte-sorbent interaction to occur.[11] Alternatively, the sorbent mass may be too low for the sample volume or analyte concentration (sorbent overloading).[11]
-
Solution: Decrease the sample loading flow rate (e.g., to <5 mL/min).[2] If overloading is suspected, increase the sorbent mass of the SPE cartridge or reduce the sample volume. To diagnose this, collect the liquid that passes through the cartridge during loading and analyze it for the presence of your target analytes.[11]
-
Caption: Troubleshooting Workflow for Low SPE Recovery.
FAQ 3: How do I efficiently extract polar BPs from solid matrices like soil or sediment? Simple solvent extraction gives me a dirty extract and low recovery.
Answer: Solid matrices present a dual challenge: achieving efficient extraction of analytes from the solid particles and then cleaning up the complex, interference-laden extract. Advanced and multi-step methods are typically required.
-
Pressurized Liquid Extraction (PLE) and Microwave-Assisted Extraction (MAE): These instrumental techniques are highly effective for solid matrices.[6] They use elevated temperatures and pressures to increase the efficiency and speed of the extraction process, often yielding higher recoveries than traditional methods like Soxhlet or sonication.[1][2] For instance, MAE of sediments followed by derivatization and GC-MS analysis has achieved recoveries of 80% to 99%.[6][9]
-
QuEChERS: This is arguably the most revolutionary technique for this application. The initial extraction with acetonitrile and salts effectively partitions the BPs into the organic layer. The subsequent dispersive SPE (dSPE) cleanup step is key; it uses a combination of sorbents (e.g., PSA to remove organic acids, C18 to remove non-polar interferences, and MgSO₄ to remove water) to produce a much cleaner final extract.[7][8]
-
Solid-Liquid Extraction (SLE) followed by SPE Cleanup: For particularly challenging matrices like sludge, a multi-step approach is often necessary. This involves an initial SLE (e.g., with a methanol/water mixture), followed by a concentration step and then a full SPE cleanup as you would for a water sample.[5]
| Extraction Method | Matrix | Typical Recovery (%) | Key Advantages | Key Disadvantages |
| MAE | Sediment | 80 - 99%[6] | Fast, efficient, automated | Requires specialized equipment |
| PLE | Sludge | 91 - 108%[1] | High recovery, automated | Requires specialized equipment |
| QuEChERS | Fish | 55 - 154%[1] | Fast, effective cleanup, low solvent use | Recoveries can be variable; optimization is critical |
| LLE + SPE | Sediment/Sludge | >70% (except for BP-3)[1] | Robust for very "dirty" samples | Labor-intensive, high solvent consumption |
FAQ 4: My recovery seems fine, but I'm seeing significant signal suppression or enhancement in my LC-MS/MS data. How can I mitigate these matrix effects?
Answer: Matrix effects are a major hurdle in quantitative analysis using LC-MS, especially with electrospray ionization (ESI).[12] They occur when co-extracted, non-target compounds from the sample matrix co-elute with your analyte and interfere with the ionization process in the MS source, leading to inaccurate quantification.[13][14]
-
Mechanism: Co-eluting matrix components can compete with the analyte for ionization, leading to a suppressed signal. In some cases, they can facilitate ionization, causing signal enhancement. The effect is analyte- and matrix-dependent.[13]
Here are the primary strategies to combat matrix effects:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering compounds before they reach the instrument. If you are experiencing matrix effects, revisit your extraction and cleanup protocol (see FAQs 2 & 3). A more rigorous cleanup, such as adding a dSPE step or using a different SPE sorbent, can make a significant difference.
-
Optimize Chromatography: Modify your LC gradient to achieve better separation between your target benzophenones and the matrix components. A longer, shallower gradient can often resolve the analyte from the bulk of the interferences, allowing it to elute in a "cleaner" region of the chromatogram.
-
Use Isotope-Labeled Internal Standards: This is the gold standard for correcting matrix effects. An ideal internal standard is a stable isotope-labeled version of your analyte (e.g., benzophenone-d10). It will have nearly identical chemical properties and chromatographic retention time and will experience the same matrix effects as the native analyte. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by the matrix effect is normalized.
-
Employ Matrix-Matched Calibration: If isotope-labeled standards are unavailable, this is the next best approach. A calibration curve is prepared by spiking known concentrations of your standards into a blank matrix extract (a sample of the same type, e.g., river water, that is free of your target analytes). This ensures that the standards and the samples experience the same matrix effects, leading to more accurate quantification.[15]
Caption: Logic Flow for Mitigating Matrix Effects.
FAQ 5: I want to use GC-MS, but my polar benzophenones show poor peak shape or don't elute at all. What should I do?
Answer: This is a classic problem for Gas Chromatography (GC). The technique requires analytes to be volatile and thermally stable.[16][17] Polar benzophenones, with their hydroxyl (-OH) functional groups, have low volatility and tend to interact strongly with the GC system, resulting in poor chromatography.
The solution is derivatization , a chemical reaction to modify the analyte to make it more suitable for GC analysis.[17][18]
-
Silylation: This is the most common derivatization technique for this purpose. A silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the active hydrogens on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group.[16][18][19]
-
Key Considerations for Silylation:
-
Catalysts: For sterically hindered hydroxyl groups, a catalyst like trimethylchlorosilane (TMCS) is often added to the BSTFA to drive the reaction to completion.[18]
-
Anhydrous Conditions: Silylating reagents react readily with water.[17] It is absolutely critical that your sample extract is completely dry before adding the reagent. Any residual water will consume the reagent and lead to incomplete derivatization.
-
Reaction Optimization: The derivatization reaction is not always instantaneous. You may need to optimize the reaction time and temperature (e.g., heating at 75°C for 45 minutes) to ensure complete derivatization of all target analytes.[18][20] Incomplete derivatization will result in multiple peaks for a single analyte and inaccurate quantification.
-
FAQ 6: How should I prepare and store my polar benzophenone standards and processed samples to ensure they don't degrade?
Answer: Proper storage is essential for data integrity. Benzophenones, being UV-absorbers, can be sensitive to light, and all organic compounds can be subject to thermal degradation.
-
Standard Preparation and Storage:
-
Sample Storage:
-
Store raw environmental water and solid samples refrigerated (approx. 4°C) and in the dark if extraction cannot be performed immediately.[23]
-
After extraction, store the final extracts under the same conditions as the standards (cold and dark) to prevent degradation of the analytes before analysis.
-
Detailed Experimental Protocols
Protocol 1: Optimized SPE Protocol for Polar Benzophenones in River Water
This protocol is designed for the extraction of a range of benzophenones, including polar derivatives, from surface water.
-
Sample Preparation:
-
Collect 500 mL of river water in an amber glass bottle.
-
Filter the sample through a 0.45 µm glass fiber filter to remove suspended solids.
-
Acidify the filtered sample to pH 3.0 using 1M hydrochloric acid.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 200 mg).
-
Condition the cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water (pH 3.0). Crucially, do not allow the sorbent bed to go dry at any point after this step.
-
-
Sample Loading:
-
Load the 500 mL acidified water sample onto the cartridge at a steady flow rate of approximately 5 mL/min.
-
-
Washing:
-
After loading, wash the cartridge with 5 mL of ultrapure water to remove any residual salts or highly polar interferences.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum or positive pressure of nitrogen for 20-30 minutes to remove all residual water.
-
-
Elution:
-
Elute the retained benzophenones by passing 2 x 4 mL aliquots of a methanol/acetone (1:1, v/v) mixture through the cartridge. Allow the solvent to soak the sorbent bed for 1 minute for each aliquot before drawing it through.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the mobile phase starting composition (e.g., 90:10 water:methanol) for LC-MS/MS analysis.
-
References
- Huang, Y., et al. (2023). Sample Preparation for Benzophenone Detection. Encyclopedia.pub. [Link]
- Gavrila, A. A., et al. (2023).
- Negreira, N., et al. (2009). Solid-phase extraction followed by liquid chromatography-tandem mass spectrometry for the determination of hydroxylated benzophenone UV absorbers in environmental water samples.
- Negreira, N., et al. (2013). Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-assisted extraction followed by gas chromatography-mass spectrometry. PubMed. [Link]
- Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex. [Link]
- Lin, T.-J., et al. (2021). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. PMC - NIH. [Link]
- Capriotti, A. L., et al. (2024). A high-throughput supramolecular solvent method for benzophenone quantification in juice packs via liquid chromatography-mass spectrometry. ScienceDirect. [Link]
- Bielecka, M., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. NIH. [Link]
- Gavrila, A. A., et al. (2023).
- Bielecka, M., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. [Link]
- Phenomenex. (n.d.).
- Unknown. (n.d.). GC Derivatization. University of Colorado Boulder. [Link]
- WelchLab. (2025).
- Kim, S., et al. (2005). A simultaneous detection method of benzophenone and its analogues.
- Yilmaz, B., et al. (2017). Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization.
- Negreira, N., et al. (2013). Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-Assisted extraction followed by gas chromatography-mass spectrometry.
- Gavrila, A. A., et al. (2023). The environmental sources of benzophenones: Distribution, pretreatment, analysis and removal techniques.
- Montesdeoca-Esponda, S., et al. (2013). Determination of hydroxylated benzophenone UV filters in sea water samples by dispersive liquid–liquid microextraction followed by gas chromatography–mass spectrometry. OUCI. [Link]
- Černá, M., et al. (2021). Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. PMC - NIH. [Link]
- Duncan, K. D., et al. (2021). Geospatial Assessment of Trace-Level Benzophenone-3 in a Fish-Bearing River Using Direct Mass Spectrometry.
- Bielecka, M., et al. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods.
- Gavrila, A. A., et al. (2023). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis.
- de Araujo, J. C. F., et al. (2020).
- Vanderford, B. J., & Snyder, S. A. (2006). Matrix effects on mass spectrometric determinations of four pharmaceuticals and personal care products in water, sediments, and biota.
- Lehotay, S. J., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed. [Link]
- Carpinteiro, I., et al. (2010). Optimization of solid phase extraction of parabens and benzophenones in water samples using a combination of Plakett‐Burman and Box‐Behnken designs.
- Matuszewski, B. K. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]
- OSHA. (n.d.). Benzophenone Method no: PV2130. OSHA. [Link]
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- 7. Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzophenones in Breakfast Cereal Food Packaging: QuEChERS Extraction [thermofisher.com]
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- 23. osha.gov [osha.gov]
Forced degradation studies for developing stability-indicating methods for benzophenones
Welcome to the technical support center for forced degradation studies of benzophenones. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into designing robust forced degradation studies and developing validated stability-indicating analytical methods for this important class of compounds. Here, we move beyond mere procedural steps to explain the causality behind experimental choices, ensuring your methods are not only compliant but scientifically sound.
Section 1: Foundational Concepts & Experimental Design (FAQs)
This section addresses common questions about the principles and setup of forced degradation studies, tailored specifically to the unique chemistry of benzophenones.
Q1: What is the primary goal of a forced degradation study for a benzophenone-based active pharmaceutical ingredient (API)?
The primary goal is twofold. First, it is to deliberately degrade the benzophenone API under more severe conditions than those used in accelerated stability testing (e.g., higher heat, extreme pH).[1] This helps to rapidly identify likely degradation products and establish degradation pathways.[1][2][3] Second, the data generated is essential for developing and validating a stability-indicating analytical method—typically a High-Performance Liquid Chromatography (HPLC) method.[1][4] This method must be able to accurately measure the decrease in the concentration of the active drug and separate it from all potential degradation products, process impurities, and excipients.[5][6]
Q2: What are the mandatory stress conditions I must apply according to ICH guidelines?
The International Council for Harmonisation (ICH) guideline Q1A(R2) outlines the key stress conditions that should be investigated.[7][8] These are designed to cover the most common degradation mechanisms encountered by pharmaceuticals:
-
Acid Hydrolysis: Evaluates susceptibility to degradation in acidic environments.
-
Base Hydrolysis: Assesses stability in alkaline conditions.
-
Oxidation: Determines the molecule's reactivity towards oxidative stress.
-
Thermal Stress: Investigates the effect of high temperatures.[8]
-
Photostability: Tests for degradation upon exposure to light, a particularly critical test for benzophenones, which are designed as UV filters.[1][8][9]
Humidity should also be considered, especially for solid-state studies.[8]
Q3: How much degradation should I aim for in my experiments?
The generally accepted target is to achieve 5-20% degradation of the parent drug.[7] This range is a delicate balance.[10]
-
Less than 5% degradation may not be sufficient to produce a detectable and representative profile of degradation products, making it difficult to prove the method's specificity.
-
More than 20% degradation can lead to the formation of secondary or tertiary degradants that may not be relevant to the actual shelf-life stability of the product.[11] This over-stressing can complicate pathway elucidation and mass balance calculations.[6][11]
If a benzophenone molecule is exceptionally stable and shows no degradation even under harsh conditions, this demonstrates its intrinsic stability. In such cases, you must document the rigorous conditions applied before concluding the study.[1][11]
Q4: Benzophenones are UV absorbers. Does this require special consideration for photostability testing?
Absolutely. Since benzophenones are inherently designed to interact with UV light, photostability testing is paramount. The ICH Q1B guideline specifies that samples should be exposed to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV energy.[1][9] It is crucial to run a "dark" control (covered with aluminum foil) in parallel to differentiate between degradation caused by light versus heat from the light source. Given their function, some benzophenones might undergo photochemical reactions, leading to specific degradation products not seen under other stress conditions.[12]
Section 2: Troubleshooting Common Experimental & Analytical Issues
This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during your experiments and subsequent HPLC analysis.
Q: I've subjected my benzophenone sample to 0.1 M HCl at 60°C for 24 hours, but my HPLC shows no degradation. What are my next steps?
A: This indicates that your benzophenone analogue is highly stable under these specific acidic conditions. Do not assume the experiment has failed. The goal is to find conditions that do cause appropriate degradation.
Troubleshooting Steps:
-
Increase Stress Severity Sequentially: Avoid jumping to extreme conditions. Increase the stress methodically.
-
Increase Temperature: Raise the temperature in 10-20°C increments (e.g., to 80°C) and re-run the experiment.[8]
-
Increase Acid Concentration: If temperature increase is insufficient, consider increasing the acid concentration (e.g., to 1 M HCl).
-
Increase Duration: Extend the exposure time.
-
-
Verify Analytical Method Sensitivity: Ensure your HPLC method's limit of detection (LOD) and limit of quantitation (LOQ) are low enough to detect small degradant peaks.
-
Document Everything: If no degradation is observed even after applying significantly harsher conditions (e.g., refluxing in 5 M HCl), you can conclude the molecule is stable to acid hydrolysis.[11] This is a valid result and should be reported with a full description of the conditions tested.
Q: My chromatogram shows a new peak after oxidative stress with 3% H₂O₂, but my mass balance is low (e.g., 85%). Where did the remaining mass go?
A: A low mass balance suggests that not all degradation products are being accounted for by the HPLC-UV method.
Troubleshooting Steps:
-
Check for Co-elution: The degradant peak may be co-eluting with the parent benzophenone peak. Use a photodiode array (PDA) detector to assess peak purity. A non-homogenous peak purity profile across the peak indicates co-elution.
-
Look for Non-Chromophoric Degradants: The degradation process may have destroyed or significantly altered the benzophenone chromophore (the part of the molecule that absorbs UV light). Degradants without a suitable chromophore will be "invisible" to a UV detector.
-
Solution: Analyze the sample using a more universal detector, such as a Mass Spectrometer (MS) or a Charged Aerosol Detector (CAD), which do not rely on UV absorbance.
-
-
Check for Volatile or Insoluble Degradants: Some degradation pathways can produce volatile compounds that are lost during sample preparation or small, highly polar fragments that are not retained on a standard reversed-phase C18 column.
-
Solution: For retention issues, try a polar-embedded or AQ-type C18 column, or consider HILIC (Hydrophilic Interaction Chromatography).
-
-
Verify Response Factors: The UV response factor of a degradant can be very different from the parent compound. Assuming they are the same can lead to inaccurate mass balance calculations. If the degradant can be isolated or synthesized, determine its specific response factor.
Q: I'm observing significant peak tailing for my main benzophenone peak, which is compromising resolution from a nearby degradant. How can I fix this?
A: Peak tailing is a common HPLC issue that can often be resolved by systematically checking the column, mobile phase, and instrument.
Troubleshooting Steps:
-
Rule out Column Issues:
-
Contamination: A contaminated guard column or analytical column inlet is a frequent cause. Remove the guard column and re-run. If the tailing disappears, replace the guard. If it persists, try back-flushing the analytical column with a strong solvent.
-
Column Void: A void or channel in the column packing can cause tailing.[13] This is often irreversible, and the column may need to be replaced.
-
-
Optimize Mobile Phase Chemistry:
-
pH Mismatch: Benzophenones may have phenolic hydroxyl groups. If the mobile phase pH is too close to the pKa of an acidic or basic functional group, peak tailing can occur. Adjust the mobile phase pH to be at least 1.5-2 units away from the compound's pKa.
-
Insufficient Buffering: Ensure your buffer concentration is adequate (typically 10-25 mM) to control the mobile phase pH effectively.
-
-
Check for System/Hardware Issues:
-
Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to band broadening and tailing. Ensure all connections are tight and tubing lengths are minimized.
-
Sample Overload: Injecting too much sample can saturate the column and cause distorted, tailing peaks. Try reducing the injection volume or sample concentration.
-
Section 3: Protocols & Data Presentation
Table 1: Typical Starting Conditions for Forced Degradation of Benzophenones
| Stress Condition | Reagent/Condition | Temperature | Duration | Typical Degradation Target |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80 °C | 24 - 72 hours | 5 - 20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp - 60 °C | 4 - 24 hours | 5 - 20% |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 24 hours | 5 - 20% |
| Thermal (Solid) | Dry Heat Oven | 80 - 105 °C | 48 - 96 hours | 5 - 20% |
| Thermal (Solution) | Reflux in Purified Water | 80 °C | 48 hours | 5 - 20% |
| Photolytic (Solid) | ICH Q1B Light Chamber | Ambient | Per ICH Q1B | >10% |
| Photolytic (Solution) | ICH Q1B Light Chamber | Ambient | Per ICH Q1B | >10% |
Note: These are starting points. Conditions must be optimized for each specific benzophenone molecule.[11]
Protocol: General Procedure for Acid Hydrolysis Study
-
Sample Preparation: Accurately weigh approximately 10 mg of the benzophenone drug substance into a 10 mL volumetric flask.
-
Dissolution: Dissolve the substance in a small amount of a suitable organic co-solvent (e.g., methanol or acetonitrile) if necessary, then dilute to volume with 1 M HCl to achieve a final concentration of 1 mg/mL.
-
Control Sample: Prepare a control sample in the same manner but dilute with the mobile phase or a neutral solvent instead of 1 M HCl.
-
Stress Condition: Place the sample flask (loosely capped to avoid pressure buildup) in a thermostatically controlled water bath or oven set to 80°C. Keep the control sample at room temperature, protected from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 2, 8, 24, 48 hours).
-
Neutralization: Immediately neutralize the acidic aliquot by diluting it with an equivalent molar amount of NaOH (e.g., dilute 100 µL of the sample with 100 µL of 1 M NaOH) and then further dilute with the mobile phase to the target analytical concentration (e.g., 50 µg/mL).
-
Analysis: Analyze the stressed and control samples by the developed HPLC-UV/PDA method.
-
Evaluation: Compare the chromatograms. Calculate the percentage degradation and the relative percentage of any new peaks formed. Assess the peak purity of the parent peak in the stressed sample.
Section 4: Workflow Diagrams
Overall Workflow for Developing a Stability-Indicating Method
This diagram illustrates the logical flow from initial stress testing to final method validation, a critical process for regulatory submissions.[10]
Caption: Workflow for Stability-Indicating Method Development.
Troubleshooting Logic: No Degradation Observed
This decision tree provides a systematic approach for troubleshooting experiments where the expected degradation does not occur.
Caption: Decision Tree for "No Degradation" Scenario.
References
- How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1).
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Common Pitfalls in Forced Degradation Studies and How to Avoid Them - Pharma Stability.
- Bhate V, et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
- A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
- FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products.
- Forced Degradation Studies. MedCrave online.
- Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions. Environmental Toxicology and Chemistry.
- ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs.
- Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS.
- Development and Validation of a Stability Indicating RP-HPLC Method for the Determination of Two Sun Protection Factors (Koptrizon and Tinosorb S) in Topical Pharmaceutical Formulations Using Experimental Designs. ResearchGate.
- ICH Q2 R1: Mastering Analytical Method Validation.
- The natural degradation of benzophenone at low concentration in aquatic environments. Environmental Science and Pollution Research.
- ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Stability Analysis of Three UV-Filters Using HPLC. Scilit.
- STABILITY INDICATING ASSAY METHOD DEVELOPMENT AND VALIDATION BY USING UV-VISIBLE SPECTROPHOTOMETER- A REVIEW. RJPN.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- HPLC Troubleshooting Guide. SCION Instruments.
- HPLC Troubleshooting Guide.
- Troubleshooting Guide. Phenomenex.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed Central.
- A review of sources, pathways, and toxic effects of human exposure to benzophenone ultraviolet light filters. PubMed.
- Development and Validation of a Stability-indicating UV Spectroscopic Method for Candesartan in Bulk and Formulations. PubMed Central.
- Enhanced Disrupting Effect of Benzophenone-1 Chlorination Byproducts to the Androgen Receptor: Cell-Based Assays and Gaussian Accelerated Molecular Dynamics Simulations. PubMed.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rjptonline.org [rjptonline.org]
- 3. acdlabs.com [acdlabs.com]
- 4. sgs.com [sgs.com]
- 5. How to Develop a Stability-Indicating Method in Compliance with ICH Q2(R1) – StabilityStudies.in [stabilitystudies.in]
- 6. longdom.org [longdom.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. database.ich.org [database.ich.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 11. pharmtech.com [pharmtech.com]
- 12. The natural degradation of benzophenone at low concentration in aquatic environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Gas Chromatography of Hydroxylated Benzophenones
Welcome to the technical support center for the analysis of hydroxylated benzophenones by Gas Chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of improving the volatility of these compounds for robust and reliable GC analysis. Here, we will delve into the causality behind experimental choices, provide field-proven insights, and offer detailed, self-validating protocols to ensure the integrity of your results.
Introduction: The Challenge of Analyzing Hydroxylated Benzophenones by GC
Hydroxylated benzophenones, a class of compounds widely used as UV filters in sunscreens and other personal care products, present a significant analytical challenge for gas chromatography.[1][2][3][4] Their inherent polarity and low volatility, stemming from the presence of one or more hydroxyl groups, lead to poor chromatographic performance. Common issues include broad, tailing peaks, low response, and even thermal degradation in the hot GC inlet.[5][6]
To overcome these obstacles, a crucial sample preparation step is required: derivatization . This process chemically modifies the hydroxyl groups, replacing the active hydrogens with less polar, more stable moieties. This transformation increases the volatility of the analytes, making them amenable to GC analysis.[7][8][9][10] This guide will provide comprehensive troubleshooting advice and frequently asked questions to help you master the derivatization and subsequent GC analysis of hydroxylated benzophenones.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing a logical workflow for diagnosis and resolution.
Q1: Why are my hydroxylated benzophenone peaks broad and tailing?
Peak tailing is a common issue when analyzing polar compounds like hydroxylated benzophenones and can compromise both qualitative and quantitative analysis.[11][12] It occurs when a portion of the analyte molecules is retained longer than the main band, leading to an asymmetrical peak shape.[11]
Logical Troubleshooting Workflow for Peak Tailing
Caption: Logical troubleshooting workflow for peak tailing.
Primary Causes and Solutions:
-
Active Sites in the GC Inlet: The glass inlet liner and any glass wool packing can have exposed silanol groups (-Si-OH) that interact with the polar hydroxyl groups of your analytes via hydrogen bonding.[11] This is a primary cause of peak tailing.
-
Solution:
-
Use a Deactivated Liner: Always use a high-quality, deactivated (silanized) inlet liner.
-
Regular Inlet Maintenance: Routinely replace the septum, liner, and O-ring. A contaminated inlet is a common source of active sites.[13]
-
-
-
Column Contamination or Degradation: Over time, the stationary phase at the head of the column can become contaminated with non-volatile sample matrix components, creating active sites.
-
Incomplete Derivatization: If the derivatization reaction is incomplete, the remaining free hydroxyl groups will interact strongly with the GC system, causing significant peak tailing.
-
Solution:
-
Optimize Derivatization Conditions: Ensure your derivatization reaction goes to completion. This may involve adjusting the temperature, reaction time, or the amount of derivatizing reagent. (See Q3 for a detailed protocol).
-
Check Reagent Quality: Derivatizing reagents, especially silylating agents, are sensitive to moisture.[9][10] Use fresh, high-quality reagents and store them properly in a desiccator.
-
-
Q2: Why is the signal intensity for my derivatized benzophenones low or non-existent?
Low signal intensity can be attributed to several factors, from sample degradation to inefficient transfer of the analytes to the detector.
Potential Causes and Solutions:
-
Thermal Degradation in the Inlet: While derivatization increases thermal stability, some derivatives can still be susceptible to degradation at excessively high inlet temperatures.[5]
-
Improper Derivatization: An incomplete or failed derivatization reaction will result in the non-volatile parent compound not reaching the detector.
-
Solution: Confirm successful derivatization. You can do this by analyzing a derivatized standard and looking for the expected mass shift in the mass spectrum if using a GC-MS system.
-
-
Leaks in the GC System: A leak in the carrier gas flow path can lead to a significant loss of sample before it reaches the detector.
-
Solution: Perform a thorough leak check of the system, paying close attention to the inlet fittings, septum, and column connections.
-
-
Adsorption in the System: Active sites in the GC system can irreversibly adsorb your analytes, leading to a loss of signal.
-
Solution: Follow the steps outlined in Q1 for addressing active sites through proper inlet and column maintenance.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the theory and practice of analyzing hydroxylated benzophenones.
Q3: Why is derivatization necessary for hydroxylated benzophenones, and how do I perform it?
The "Why":
Derivatization is essential because it replaces the active, polar hydrogen of the hydroxyl groups with a non-polar, more thermally stable group.[7][9][10] This chemical modification achieves several critical goals:
-
Increases Volatility: By masking the polar -OH groups, hydrogen bonding between molecules is eliminated, significantly lowering the boiling point and allowing the compound to be vaporized in the GC inlet.[7][10]
-
Improves Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC inlet and column.[8][9]
-
Reduces Peak Tailing: By eliminating the polar hydroxyl groups, interactions with active sites in the GC system are minimized, resulting in sharper, more symmetrical peaks.[10]
The "How": Silylation Protocol
Silylation is the most common derivatization technique for hydroxylated compounds, replacing the active hydrogen with a trimethylsilyl (TMS) group.[7][9] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent for this purpose.[14][15]
Experimental Protocol: Silylation of Hydroxylated Benzophenones with BSTFA
-
Sample Preparation:
-
Accurately weigh or pipette your dried sample extract into a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all traces of water and protic solvents, as they will react with the silylating reagent.[10]
-
-
Reagent Addition:
-
Add 50 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or toluene) to redissolve the residue. Pyridine can act as a catalyst for derivatizing sterically hindered hydroxyl groups.[7]
-
Add 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). For enhanced reactivity, BSTFA with 1% TMCS (trimethylchlorosilane) can be used as a catalyst.[7]
-
-
Reaction:
-
Cap the vial tightly.
-
Heat the vial in a heating block or oven at 70-80°C for 30-60 minutes.[14] The optimal time and temperature may need to be determined empirically for your specific benzophenones.
-
-
Analysis:
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Silylation Reaction Workflow
Caption: Step-by-step workflow for the silylation of hydroxylated benzophenones.
Q4: How do I choose the right GC column for analyzing derivatized benzophenones?
The choice of the GC column is critical for achieving good separation and resolution. Here are the key parameters to consider:
-
Stationary Phase: Since the derivatized benzophenones are now non-polar, a non-polar or low- to mid-polarity stationary phase is recommended.
-
Recommended Phases:
-
5% Phenyl-Methylpolysiloxane (e.g., DB-5, HP-5ms, ZB-5): This is an excellent general-purpose, low-polarity phase that provides good separation for a wide range of compounds.[16]
-
Mid-polarity phases (e.g., 35-50% Phenyl-Methylpolysiloxane): These can be useful if you need to separate isomers or closely related structures.
-
-
-
Column Dimensions:
-
Length: A 30-meter column is a standard length that provides a good balance between resolution and analysis time.[17]
-
Internal Diameter (ID): A 0.25 mm ID column offers high efficiency and is suitable for most applications.[17]
-
Film Thickness: A film thickness of 0.25 µm is a good starting point for the analysis of semi-volatile compounds like derivatized benzophenones.[16]
-
Summary of Recommended Column Parameters
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | Low polarity, compatible with non-polar TMS derivatives. Provides good inertness and low bleed. |
| Length | 30 m | Offers excellent resolving power for complex mixtures with reasonable analysis times.[17] |
| Internal Diameter | 0.25 mm | Provides high efficiency and good sample capacity.[17] |
| Film Thickness | 0.25 µm | Standard thickness suitable for semi-volatile compounds. |
Q5: What are the optimal GC inlet and oven temperature parameters?
Optimizing temperature settings is crucial for efficient sample transfer and good chromatography.
-
Inlet Temperature:
-
The inlet temperature must be high enough to ensure rapid and complete vaporization of the derivatized analytes but not so high as to cause thermal degradation.[5]
-
Optimization Range: 220 °C to 280 °C. Inject a standard at different temperatures and monitor the peak area and shape to find the optimum.
-
-
Oven Temperature Program:
-
A temperature program (ramping the oven temperature over time) is necessary to separate the benzophenones, which will have different boiling points.[18]
-
Example Program:
-
Initial Temperature: 100 °C, hold for 1-2 minutes. This allows for focusing of the analytes at the head of the column.
-
Ramp: Increase the temperature at a rate of 10-20 °C/min to 300 °C. A faster ramp shortens the analysis time, while a slower ramp improves resolution.
-
Final Hold: Hold at 300 °C for 5-10 minutes to ensure all compounds have eluted from the column.
-
-
By carefully considering these troubleshooting strategies and FAQs, you can develop a robust and reliable method for the GC analysis of hydroxylated benzophenones, ensuring the scientific integrity and accuracy of your results.
References
- Benzophenones in the Environment: Occurrence, Fate and Sample Prepar
- Benzophenones in the Environment: Occurrence, Fate and Sample Prepar
- Derivatization for Gas Chrom
- Sample Preparation for Benzophenone Detection - Encyclopedia.pub. [Link]
- Optimizing Splitless Injections: Inlet Temper
- Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - ResearchG
- Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- Analysis of naturally occurring phenolic compounds in aromatic plants by RP-HPLC and GC-MS after silylation - ResearchG
- Troubleshooting GC peak shapes - Element Lab Solutions. [Link]
- Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. [Link]
- Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]
- Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. [Link]
- Why Use GC Derivatization Reagents - Chrom Tech, Inc.. [Link]
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI. [Link]
- Derivatization Reactions and Reagents for Gas Chromatography Analysis - ResearchG
- GC Diagnostic Skills I | Peak Tailing - Element Lab Solutions. [Link]
- Determination of hydroxylated benzophenone UV filters in sea water samples by dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry | Request PDF - ResearchG
- Agilent J&W GC Column Selection Guide - Postnova. [Link]
- Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization | Request PDF - ResearchG
- Temperature Programming for Better GC Results | Phenomenex. [Link]
- Guide to Choosing a GC Column | Phenomenex. [Link]
- GC Inlets An Introduction - Agilent. [Link]
- Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. [Link]
- Comprehensive Survey of 14 Benzophenone UV Filters in Sunscreen Products Marketed in the United States: Implications for Human Exposure | Request PDF - ResearchG
- An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - NIH. [Link]
- Comprehensive Survey of 14 Benzophenone UV Filters in Sunscreen Products Marketed in the United States: Implications for Human Exposure - figshare. [Link]
- Derivatiz
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. [Link]
- Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation | Request PDF - ResearchG
- Analysis of the UV filter Benzophenone-3 assimilation in Crossostrea gigas oysters post-exposure in a controlled environment by LC-MS/MS | Request PDF - ResearchG
- Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods - NIH. [Link]
- GC Derivatiz
Sources
- 1. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis [mdpi.com]
- 2. Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. chromtech.com [chromtech.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
- 18. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
Selecting optimal mobile phase for HPLC separation of benzophenone isomers
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) separation of benzophenone isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: My benzophenone isomers are co-eluting or showing very poor resolution on a standard C18 column. What is the first parameter I should adjust?
A1: The first and most impactful parameter to adjust is the composition of your mobile phase. Benzophenone isomers, such as 2-, 3-, and 4-hydroxybenzophenone, possess very similar hydrophobicities, making them challenging to resolve on a standard reversed-phase C18 column with a simple isocratic mobile phase.
The Causality Behind the Choice:
The separation of isomers in reversed-phase HPLC is governed by subtle differences in their interaction with the stationary phase. While they may have the same mass and similar overall polarity, their structural differences lead to variations in how they interact with the C18 alkyl chains. The mobile phase composition, specifically the organic modifier and its ratio to the aqueous component, directly influences the partitioning coefficient of each isomer between the stationary and mobile phases. By carefully modulating the mobile phase strength, you can amplify these small interaction differences to achieve separation.
Initial Troubleshooting Steps:
-
Evaluate Your Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC. For aromatic isomers like benzophenones, acetonitrile is often preferred. Its π-π interaction capabilities can offer different selectivity compared to the protic nature of methanol. If you are using methanol and experiencing co-elution, switching to acetonitrile is a logical first step.
-
Adjust the Organic/Aqueous Ratio: A systematic approach is to run a series of isocratic separations, varying the percentage of the organic modifier. For example, if you are using an acetonitrile/water mobile phase, you might test compositions of 40:60, 45:55, and 50:50 (v/v). This will help you find the "sweet spot" where resolution is maximized.
-
Consider a Shallow Gradient: If isocratic elution fails to provide adequate separation, a shallow gradient is the next logical step. A slow, gradual increase in the organic modifier concentration can effectively resolve closely eluting peaks.
Q2: I've tried adjusting the solvent ratio, but the peak shape for my benzophenone isomers is poor (e.g., tailing or fronting). What could be the cause and how do I fix it?
A2: Poor peak shape for benzophenone isomers is often linked to secondary interactions with the stationary phase or issues with the mobile phase pH.
The Causality Behind the Choice:
-
Peak Tailing: This is frequently caused by the interaction of acidic hydroxyl groups on some benzophenone isomers (like hydroxybenzophenone) with active sites (unreacted silanols) on the silica support of the stationary phase. These secondary interactions are stronger than the primary hydrophobic interactions, leading to a portion of the analyte being retained longer, resulting in a "tail."
-
Peak Fronting: This is typically an indication of column overload, where the concentration of the sample injected is too high for the column to handle, leading to a saturation of the stationary phase.
Troubleshooting Steps for Poor Peak Shape:
-
Mobile Phase pH Adjustment: For isomers with ionizable groups, such as hydroxybenzophenones, controlling the mobile phase pH is critical. Adding a small amount of an acid, like 0.1% formic acid or acetic acid, to the mobile phase can suppress the ionization of the hydroxyl groups. This neutralizes the molecule, minimizing secondary interactions with silanol groups and significantly improving peak shape.
-
Check for Column Overload: To rule out column overload, dilute your sample 10-fold and re-inject it. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically deactivated. Using a high-quality, end-capped C18 column can significantly reduce peak tailing for polar analytes like hydroxybenzophenones.
Troubleshooting Guide: Advanced Scenarios
Scenario 1: I have achieved baseline separation, but my analysis time is too long. How can I speed up the separation without sacrificing resolution?
Solution:
Optimizing for speed while maintaining resolution involves a multi-parameter approach, often leveraging the principles of Ultra-High-Performance Liquid Chromatography (UHPLC).
Step-by-Step Protocol for Method Optimization:
-
Increase Flow Rate: Gradually increase the flow rate of your mobile phase. Be mindful that this will increase backpressure. Monitor the resolution between the critical pair of isomers. A moderate increase might shorten the run time without a significant loss of resolution.
-
Increase Column Temperature: Raising the column temperature (e.g., to 35-40°C) will decrease the viscosity of the mobile phase, leading to lower backpressure and faster analyte diffusion. This often results in sharper peaks and shorter retention times.
-
Switch to a Superficially Porous Particle (SPP) Column: SPP columns (also known as core-shell columns) provide higher efficiency than traditional fully porous particle columns at a lower backpressure. This allows for the use of higher flow rates, significantly reducing analysis time while often improving resolution.
-
Re-optimize the Gradient: If you are using a gradient, make it steeper after the last isomer of interest has eluted to quickly wash out any remaining components from the column.
Data Presentation: Mobile Phase Comparison for Benzophenone Isomers
| Mobile Phase Composition | Column Type | Flow Rate (mL/min) | Temperature (°C) | Observation |
| 50:50 Acetonitrile/Water | C18, 5 µm | 1.0 | 30 | Poor resolution, co-elution of 3- and 4-hydroxybenzophenone. |
| 45:55 Acetonitrile/Water | C18, 5 µm | 1.0 | 30 | Improved separation, but still not baseline resolved. |
| 45:55 Acetonitrile/0.1% Formic Acid in Water | C18, 5 µm | 1.0 | 30 | Good peak shape and baseline resolution of isomers. |
| Gradient: 30-60% ACN in 10 min | C18, 3.5 µm | 1.2 | 35 | Excellent resolution, but longer run time. |
| Isocratic 40% ACN with 0.1% Formic Acid | Core-Shell C18, 2.7 µm | 1.5 | 40 | Baseline resolution achieved in under 5 minutes. |
Scenario 2: I am developing a method for a complex mixture containing multiple benzophenone isomers and related impurities. Where do I start with mobile phase selection?
Solution:
A systematic approach to method development is crucial for complex mixtures. This workflow ensures a logical and efficient path to an optimized separation.
Experimental Workflow: Systematic Mobile Phase Selection
Caption: Systematic workflow for mobile phase selection and method development.
Step-by-Step Protocol:
-
Define Goals and Select Column: Clearly define which isomers and impurities need to be separated. Select a high-quality C18 column as a starting point.
-
Perform Scouting Gradients: Run two broad gradients from low to high organic content (e.g., 5-95%), one with acetonitrile and one with methanol. This will quickly reveal which solvent provides better overall selectivity for your specific mixture.
-
Evaluate and Select: Compare the two chromatograms. Look for the solvent that provides the best spread of peaks, even if the resolution is not perfect.
-
Optimize pH: Based on the scouting runs, select the better organic modifier. If peak tailing is observed for any components, perform the next run with 0.1% formic acid added to the aqueous portion of the mobile phase.
-
Fine-Tune the Gradient: Now that you have the right components, focus on the gradient. If all peaks elute early, start the gradient at a higher organic percentage. If peaks are clustered, use a shallower gradient in that region to improve resolution.
By following this structured approach, you can methodically and efficiently develop a robust HPLC method for the separation of complex benzophenone isomer mixtures.
References
- Dong, M. W. (2013). The Essense of Modern HPLC: Advantages, Limitations, and Opportunities. LCGC North America, 31(8), 624-635. [Link]
- Waters Corporation. (n.d.). A Primer on Reversed-Phase HPLC: Mobile Phase.
Troubleshooting low recovery of benzophenones during solid-phase extraction
Welcome to the technical support center for solid-phase extraction (SPE) of benzophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during sample preparation. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work. This resource is structured as a series of troubleshooting questions and answers, supplemented by detailed protocols and foundational knowledge to ensure robust and reproducible results.
Systematic Troubleshooting of Low Benzophenone Recovery
Low recovery is the most frequently encountered issue in SPE.[1] A systematic approach is crucial to pinpoint the exact step where analyte loss is occurring. The first diagnostic step should always be to collect and analyze the fractions from each stage of the SPE process: the initial sample load (flow-through), the wash solvent, and the final eluate.[2][3] This will tell you whether your analytes failed to bind, were washed away prematurely, or failed to elute.
Q1: My benzophenone recovery is low, and I've found the analytes in the initial sample flow-through. What went wrong?
This indicates a failure in the primary retention mechanism. Your target analytes passed through the cartridge without adequately binding to the sorbent. Here are the most common causes and their solutions:
-
Cause 1: Incorrect Sorbent Selection. Benzophenones are moderately non-polar to non-polar compounds, making them ideal for reversed-phase SPE.[4] If you are using a normal-phase sorbent (like silica) with an aqueous sample, retention will be minimal.[5]
-
Expert Recommendation: For aqueous samples, select a reversed-phase sorbent. C18 (octadecyl-bonded silica) is a common choice and has been used effectively for various benzophenones.[6][7] Polymeric sorbents (e.g., divinylbenzene/N-vinylpyrrolidone copolymers like Oasis HLB or Strata-X) are also excellent choices, often providing higher capacity and stability across a wider pH range.[8][9][10]
-
-
Cause 2: Improper Sorbent Conditioning or Equilibration. The sorbent bed must be properly wetted and prepared to receive the sample. Failure to do so results in inconsistent interaction and analyte breakthrough.[11]
-
Expert Recommendation: Always perform a two-step conditioning/equilibration. First, wet the sorbent with a water-miscible organic solvent like methanol or acetonitrile to activate the bonded phase.[12][13] Follow this with a rinse using a solution that mimics your sample matrix (e.g., reagent water adjusted to the same pH as the sample) to prepare the sorbent for optimal binding.[13][14] Crucially, do not allow the sorbent bed to dry out between the equilibration and sample loading steps.[1][2]
-
-
Cause 3: Sample Solvent Is Too Strong. Your sample is dissolved in a solvent that has a stronger affinity for the analyte than the sorbent does. This is common when the sample matrix has a high percentage of organic solvent.
-
Cause 4: Incorrect Sample pH. The pH of your sample can influence the ionization state of certain benzophenones, particularly those with hydroxyl groups (e.g., 2,4-dihydroxybenzophenone). The pKa values for many benzophenones are in the range of 6.7 to 7.9.[15] For reversed-phase SPE, analytes should be in their neutral, non-ionized form to maximize hydrophobic retention.[11][16]
-
Cause 5: High Flow Rate. The interaction between the analyte and the sorbent is an equilibrium process that requires sufficient contact time. If the sample is loaded too quickly, the analytes will not have enough time to bind to the stationary phase.[1]
Q2: My analytes are binding, but they are being lost during the wash step. How do I fix this?
This is a classic sign that your wash solvent is chromatographically too strong, causing it to strip the analytes of interest from the sorbent along with the interferences.[1][19]
-
Expert Recommendation: The goal of the wash step is to remove weakly bound interferences without eluting the target analytes.[3][14] To correct this issue, reduce the strength (i.e., the organic percentage) of your wash solvent.[2][20] For example, if you are using 40% methanol and seeing analyte loss, try reducing it to 10% or 20% methanol in water.[13] It is often beneficial to perform a systematic experiment, testing a range of wash solvent strengths to find the optimal balance between cleanliness and recovery.[21]
Q3: My analytes are retained through the wash, but I am getting poor recovery in my final eluate. What is happening?
This situation implies that the analytes are strongly bound to the sorbent and are not being fully desorbed during the elution step.[3][22]
-
Cause 1: Elution Solvent Is Too Weak. The elution solvent must be strong enough to disrupt the hydrophobic interactions between the benzophenones and the sorbent.[1][20]
-
Expert Recommendation: Increase the strength of your elution solvent. In reversed-phase SPE, this means using a less polar, stronger organic solvent or increasing its proportion.[3][16] Solvents like methanol, acetonitrile, ethyl acetate, and dichloromethane, or mixtures thereof, are effective.[6][14][23] For example, if 70% methanol is not working, try 100% methanol or a stronger solvent like ethyl acetate.
-
-
Cause 2: Insufficient Elution Volume. You may not be using enough solvent to completely desorb all the analyte molecules from the sorbent bed.[1][24]
-
Expert Recommendation: Increase the volume of the elution solvent. Try eluting with two or three smaller aliquots of solvent instead of one large one.[6][20] For example, using 2 x 1 mL aliquots is often more effective than a single 2 mL elution. Allow each aliquot to soak in the sorbent bed for a minute before applying vacuum or pressure to ensure complete interaction.[2]
-
-
Cause 3: Secondary Interactions. On silica-based sorbents like C18, residual silanol groups on the silica surface can form secondary polar interactions (like hydrogen bonds) with polar functional groups on the benzophenones.[3][25]
-
Expert Recommendation: To disrupt these secondary interactions, add a small amount of a modifier to your elution solvent. Adding 1-2% of an acid (like formic or acetic acid) or a base (like ammonium hydroxide), depending on the analyte, can help neutralize these interactions and improve recovery.[1][16][26]
-
Visualized Workflows
To better illustrate the process and troubleshooting logic, refer to the following diagrams.
Caption: Standard Solid-Phase Extraction (SPE) Workflow for Benzophenones.
Caption: Decision Tree for Troubleshooting Low SPE Recovery.
Frequently Asked Questions (FAQs)
Q1: Which specific SPE sorbent is best for my benzophenone analysis?
Both traditional silica-based C18 and modern polymeric sorbents are effective. The choice often depends on the complexity of your matrix and the specific benzophenones being analyzed.
| Sorbent Type | Advantages | Considerations | Recommended For |
| C18 (Silica-Based) | Widely available, well-characterized, cost-effective. Good retention for non-polar benzophenones.[6][23] | Prone to drying, limited pH stability (typically pH 2-8), potential for secondary interactions with silanols.[25] | Cleaner matrices like drinking water; well-established methods. |
| Polymeric (e.g., HLB, Strata-X) | High capacity, stable across a wide pH range (1-14), resistant to drying, balanced retention for a wider polarity range of analytes.[8][9] | Can be more expensive than silica-based sorbents. | Complex matrices (wastewater, biological fluids); methods requiring robust performance. |
A study comparing SPE cartridges for six benzophenones found that Strata C18 achieved recoveries of 81.9-96.4%, while the polymeric Strata-X gave slightly lower but still good recoveries of 74.0-82.6%.[17] Another study using Oasis HLB cartridges reported recoveries of 91-96% for water samples.[9]
Q2: Can benzophenones degrade during sample preparation?
Benzophenones are generally photostable, which is why they are used as UV filters.[27] One study showed that benzophenone-3 (BP-3) degraded by only about 4% after 28 days in water under irradiation.[15][27] However, degradation can be induced under specific conditions, such as in the presence of strong oxidizing agents (e.g., advanced oxidation processes) or under certain redox conditions in sludge.[15][28][29] For typical SPE workflows, degradation is not a primary cause of low recovery, but prolonged exposure to harsh pH or solvents should be avoided.
Q3: How can I improve the reproducibility of my results?
Poor reproducibility is often caused by minor, inconsistent variations in the method.[1][2] To improve it:
-
Automate if possible: Automation minimizes human variability.
-
Control Flow Rates: Use a vacuum manifold with a flow controller or an automated system to ensure a consistent flow rate for all samples. Inconsistent flow is a major source of variability.
-
Avoid Sorbent Drying: Ensure the sorbent bed does not go dry after conditioning and before sample loading, as this can lead to inconsistent wetting and channeling.[1]
-
Consistent Sample Pre-treatment: Follow a standardized and documented procedure for every sample, including pH adjustment and dilution.[2]
Standard Operating Protocol: Reversed-Phase SPE for Benzophenones in Water
This protocol provides a validated starting point for extracting benzophenones from a simple aqueous matrix. Optimization may be required for your specific analytes and matrix.
Materials:
-
SPE Cartridge: C18 or Polymeric Reversed-Phase (e.g., 200 mg / 3 mL)
-
Solvents: HPLC-grade Methanol, Ethyl Acetate, Reagent Water
-
Acid: Formic Acid or Hydrochloric Acid
-
SPE Vacuum Manifold
Procedure:
-
Sample Pre-Treatment:
-
Sorbent Conditioning:
-
Pass 3 mL of ethyl acetate through the cartridge to remove organic impurities.
-
Pass 3 mL of methanol through the cartridge to wet the stationary phase.[12] Do not let the sorbent go dry.
-
-
Sorbent Equilibration:
-
Pass 3 mL of reagent water (acidified to pH 3.0) through the cartridge.[14] Ensure the sorbent bed remains submerged before loading the sample.
-
-
Sample Loading:
-
Washing (Interference Removal):
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained benzophenones by passing two separate 2 mL aliquots of ethyl acetate through the cartridge.[18] Allow the first aliquot to soak for 1 minute before applying a slow vacuum.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of mobile phase for analysis (e.g., by HPLC or GC-MS).
-
References
- Current time inform
- Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
- SiliCycle. (2021, October 18). How to Solve Common Challenges in Solid-Phase Extraction.
- Wallace Watson, D. (2017, January 1). Three Common SPE Problems.
- Biotage. (2023, January 18). 7 Horrible Mistakes You're Making with Solid Phase Extraction.
- Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE).
- Thermo Fisher Scientific. Chromatography Troubleshooting Guides-Solid Phase Extractions.
- University of Barcelona Digital Repository.
- PubMed. (2018). Optimization of solid-phase extraction of parabens and benzophenones in water samples using a combination of Plakett-Burman and Box-Behnken designs.
- Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE.
- Agilent. SPE Method Development Tips and Tricks.
- ALWSCI. (2025, August 12). Optimizing Elution Conditions To Improve SPE Performance.
- Scilit.
- Narloch, W., & Wejnerowska, G. (2021). Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI.
- Tsitouridou, R., & Trasar-Cepeda, C. (2022).
- Encyclopedia.pub. (2023, May 19).
- Wallace Watson, D. (2014, December 1). Understanding and Improving Solid-Phase Extraction.
- Sarveiya, J., Risk, M., et al. (2004). Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. NIH.
- PubMed. (2018). Determination of ultraviolet filter compounds in environmental water samples using membrane-protected micro-solid-phase extraction.
- Waters Corporation. Solid-Phase Extraction (SPE) Method Development.
- Semantic Scholar.
- Wiley Online Library. (2013, June 12).
- Sigma-Aldrich. Supelco Guide to Solid Phase Extraction.
- Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE.
- Mol, H. G. J., et al. (2013). UV filters in water samples: experimental design on the SPE optimization followed by GC-MS/MS analysis. SciELO.
- Phenomenex. (2015, September 5). Optimizing Wash & Elution in SPE Method Development.
- Chisvert, A., & Salvador, A. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. NIH.
- LCGC International. Understanding and Improving Solid-Phase Extraction.
- WelchLab. (2025, February 21).
- ResearchGate. Effect of sample pH in the recovery of pharmaceutical compounds.
- Analytics-Shop. Solid Phase Extraction (SPE) - Selection of the sorbent.
- ResearchGate. (2025, August 7). Optimization of dispersive micro solid-phase extraction for the rapid determination of benzophenone-type UV absorbers in aqueous samples.
- UCT. Solid Phase Extraction Selection Guide and Procedures.
- BenchChem. troubleshooting low recovery in solid-phase extraction for d4-labeled metabolites.
- Gackowska, A., et al. (2021).
- Sigma-Aldrich.
- Sigma-Aldrich.
- PubMed. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions.
- ResearchGate. (2025, October 5).
- PubMed. (2024, January 2).
Sources
- 1. welch-us.com [welch-us.com]
- 2. silicycle.com [silicycle.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 6. mdpi.com [mdpi.com]
- 7. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solid-phase extraction and field-amplified sample injection-capillary zone electrophoresis for the analysis of benzophenone UV-filters in environmental water samples [diposit.ub.edu]
- 9. scilit.com [scilit.com]
- 10. Determination of UV filters in river water samples by in‐line SPE‐CE‐MS | Semantic Scholar [semanticscholar.org]
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- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. agilent.com [agilent.com]
- 15. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing Elution Conditions To Improve SPE Performance - Blogs - News [alwsci.com]
- 17. Sample Preparation for Benzophenone Detection | Encyclopedia MDPI [encyclopedia.pub]
- 18. scielo.br [scielo.br]
- 19. pdf.benchchem.com [pdf.benchchem.com]
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- 21. Optimizing Wash & Elution in SPE Method Development [phenomenex.com]
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- 23. Optimization of solid-phase extraction of parabens and benzophenones in water samples using a combination of Plakett-Burman and Box-Behnken designs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. sigmaaldrich.com [sigmaaldrich.com]
- 26. Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Biodegradation of the ultraviolet filter benzophenone-3 under different redox conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: Persulfate-Activated Degradation of Aqueous 2,4,4'-Trihydroxybenzophenone (2,4,4'-HBP)
Welcome to the technical support center for the degradation of 2,4,4'-trihydroxybenzophenone (2,4,4'-HBP) using persulfate-based advanced oxidation processes (AOPs). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method refinement. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, ensuring your experiments are built on a foundation of scientific integrity and practical expertise.
Section 1: Troubleshooting Guide
This section is structured to help you quickly diagnose and resolve common issues encountered during the persulfate-activated degradation of 2,4,4'-HBP.
Problem 1: Low or No Degradation of 2,4,4'-HBP
-
Symptom: HPLC or LC-MS/MS analysis shows that the concentration of 2,4,4'-HBP remains high or unchanged after the experiment.
-
Potential Cause & Recommended Solution:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Ineffective Persulfate Activation | Persulfate (PS) itself is a moderate oxidant and requires activation to generate highly reactive sulfate radicals (SO₄•⁻), which are the primary species responsible for degradation.[1][2] Without sufficient energy input (heat, UV) or a proper catalyst, the generation of these radicals is minimal. | Verify Activation Conditions: • Thermal Activation: Ensure the reaction temperature is optimal. For many benzophenones, temperatures between 50-70°C are effective.[3] Use a calibrated thermometer and a stable water bath. • UV Activation: Check the wavelength and intensity of your UV lamp. Ensure the lamp is warmed up and the reactor is made of quartz to allow UV penetration. • Catalytic Activation: If using a catalyst (e.g., Fe²⁺, nitrogen-doped carbon), confirm its concentration and activity.[4][5] Ensure the catalyst is well-dispersed in the solution. |
| Incorrect pH | The solution pH is a critical parameter. At acidic pH (typically < 7), the sulfate radical (SO₄•⁻) is the dominant species.[6] At alkaline pH (> 7), SO₄•⁻ can be converted to the hydroxyl radical (•OH), which has different reactivity.[7] Extreme pH values can also lead to self-decomposition of persulfate without effective pollutant degradation.[8] | Optimize and Buffer pH: • Adjust the initial pH of the solution to the optimal range for your chosen activation method. For many systems, a slightly acidic to neutral pH is a good starting point.[4] • Use a suitable buffer if the reaction itself causes significant pH shifts. Monitor the pH throughout the experiment. |
| Presence of Scavengers in the Matrix | Non-target compounds in the water matrix, such as natural organic matter (NOM), humic acids, and certain inorganic anions (e.g., chloride, bicarbonate), can compete with 2,4,4'-HBP for the reactive radicals.[1][9][10] This "scavenging" effect reduces the number of radicals available to degrade the target compound. | Purify Sample or Increase Oxidant Dose: • If possible, conduct initial experiments in ultrapure water to establish a baseline. • For complex matrices, consider a pre-treatment step to reduce scavengers. • Systematically increase the persulfate-to-pollutant molar ratio to overcome the scavenging demand. A common starting point is a molar ratio of 500:1 ([PS]₀:[2,4,4'-HBP]₀).[5] |
| Insufficient Persulfate Concentration | The degradation rate is directly related to the concentration of generated radicals, which in turn depends on the initial persulfate concentration.[11] Too low a concentration will result in slow or incomplete degradation. | Increase Persulfate Dosage: • Increase the persulfate concentration systematically. Be aware that excessively high concentrations can lead to radical-radical recombination, which is a wasteful side reaction.[7] |
Problem 2: Poor Reproducibility of Results
-
Symptom: Degradation efficiency varies significantly between identical experimental runs.
-
Potential Cause & Recommended Solution:
| Potential Cause | Scientific Rationale | Recommended Solution |
| Inconsistent Initial Conditions | Small variations in initial pH, temperature, or reactant concentrations can lead to large differences in reaction kinetics. The activation energy for thermal activation, for instance, is high, meaning small temperature fluctuations can significantly alter the rate.[12] | Standardize Procedures: • Prepare fresh stock solutions for each set of experiments. • Use a calibrated pH meter and thermometer. Allow solutions to reach thermal equilibrium before initiating the reaction. • Ensure consistent mixing/stirring speeds in all reactors. |
| Aging of Reagents | Persulfate solutions can slowly decompose over time. Catalysts can lose activity. Stock solutions of 2,4,4'-HBP may degrade if not stored properly. | Use Fresh Reagents: • Prepare persulfate solutions fresh daily. • Store catalyst materials under appropriate conditions (e.g., desiccated, away from light). • Store 2,4,4'-HBP stock solutions in the dark at 4°C. |
| Inadequate Quenching | If the reaction is not stopped completely and immediately at the time of sampling, degradation can continue in the sample vial, leading to artificially high degradation measurements. | Implement Proper Quenching: • At each sampling time point, immediately add the sample to a vial containing a quenching agent. • Common quenchers include methanol or sodium thiosulfate. Methanol is often preferred as it is compatible with HPLC analysis and effectively scavenges both sulfate and hydroxyl radicals. |
Section 2: Frequently Asked Questions (FAQs)
Q1: Which persulfate activation method is best for 2,4,4'-HBP?
There is no single "best" method; the choice depends on your specific experimental goals, resources, and water matrix.[8]
-
Thermal Activation: Simple, effective, and does not require special equipment beyond a heated water bath.[3] It is excellent for controlled lab-scale experiments. However, it can be energy-intensive for large-scale applications.
-
UV Activation: Very effective and clean (no added chemicals).[13] The primary radical generation is well-controlled by lamp intensity. The main drawbacks are the need for a UV photoreactor with quartz tubes and potential interferences from turbidity or UV-absorbing compounds in the water.
-
Metal Ion Activation (e.g., Fe²⁺, Co²⁺): Can be highly efficient at ambient temperature.[4] However, it can lead to metal sludge formation, is highly pH-dependent, and may require a final step to remove the metal catalyst.
-
Carbon-Based Catalyst Activation: An emerging and promising "green" alternative using materials like nitrogen-doped carbon nanotubes or biochar.[5][14] These heterogeneous catalysts are reusable but may require separation from the solution after treatment.[15]
Q2: What are the primary reactive species in the system? Sulfate or hydroxyl radicals?
Both sulfate (SO₄•⁻) and hydroxyl (•OH) radicals can be involved. The dominant species depends heavily on the pH and the activation method.[1][7]
-
At acidic to neutral pH (pH < 7) , SO₄•⁻ is generally the predominant radical.
-
At alkaline pH (pH > 7) , SO₄•⁻ can react with water or hydroxide ions to form •OH.
-
Radical scavenging experiments can be performed to identify the primary contributors. For example, using ethanol (which scavenges both radicals) and tert-butyl alcohol (which primarily scavenges •OH) can help differentiate their respective roles.[5]
Q3: How do I properly quench the reaction before HPLC analysis?
Quenching is critical for accurate results. Immediately after collecting a sample, it must be mixed with a quenching agent to stop the oxidative reactions.
-
Recommended Quencher: Methanol is a common and effective choice as it is typically a component of the HPLC mobile phase and scavenges both SO₄•⁻ and •OH radicals.
-
Procedure: Add your aqueous sample (e.g., 0.5 mL) to a vial containing an equal or greater volume of HPLC-grade methanol (e.g., 0.5 mL). Vortex immediately. This will stop the reaction and prepare the sample for analysis.
Q4: I see new, unidentified peaks in my chromatogram after the reaction. What are they?
These are likely degradation intermediates or byproducts of 2,4,4'-HBP oxidation. The degradation of complex molecules like 2,4,4'-HBP rarely proceeds directly to complete mineralization (CO₂ and H₂O).[13]
-
The reaction often involves hydroxylation of the aromatic rings and cleavage of the C-C bridge bond.[5]
-
In some cases, polymerization can occur, leading to the formation of dimer products.[5][16]
-
Identifying these byproducts typically requires advanced analytical techniques like High-Resolution Mass Spectrometry (e.g., UHPLC-Orbitrap-MS) to determine their exact mass and propose structures.[1][11]
Section 3: Standardized Experimental Protocols
To ensure reproducibility and accuracy, follow these validated protocols.
Protocol 1: General Batch Experiment for Thermal Activation
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of 2,4,4'-HBP in ultrapure water.
-
Prepare a 100 mM stock solution of sodium persulfate (Na₂S₂O₈) in ultrapure water. Note: Prepare this solution fresh before each experiment.
-
-
Reactor Setup:
-
In a series of amber glass vials, add the desired volume of the 2,4,4'-HBP stock solution and dilute with ultrapure water to achieve the target initial concentration (e.g., 20 µM).
-
Adjust the initial pH of the solutions using dilute H₂SO₄ or NaOH.
-
Place the vials in a pre-heated shaking water bath set to the desired temperature (e.g., 60°C). Allow the solutions to reach thermal equilibrium (approx. 15 minutes).
-
-
Reaction Initiation:
-
Initiate the reaction (t=0) by adding the required volume of the persulfate stock solution to each vial to achieve the desired molar ratio (e.g., 500:1 [PS]:[HBP]).
-
Immediately cap and vortex each vial.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw one vial from the water bath.
-
Immediately transfer a 0.5 mL aliquot into an HPLC vial containing 0.5 mL of methanol. Vortex thoroughly.
-
-
Analysis:
Protocol 2: Analytical Method for 2,4,4'-HBP Quantification
-
Instrument: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and acidified water (e.g., 0.1% acetic acid). The exact ratio should be optimized to achieve good separation (e.g., 60:40 acetonitrile:water).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by scanning the UV-Vis spectrum of 2,4,4'-HBP (typically around 285-290 nm).
-
Quantification: Generate a calibration curve using standards of known 2,4,4'-HBP concentrations prepared in the quenching solution (e.g., 50:50 water:methanol).[19][20]
Section 4: Key Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is key to method refinement. Persulfate (S₂O₈²⁻) is activated to form sulfate radicals (SO₄•⁻), which then attack the 2,4,4'-HBP molecule.
Caption: General workflow of persulfate activation and subsequent degradation of 2,4,4'-HBP.
Troubleshooting Workflow
When faced with low degradation, a systematic approach is necessary.
Caption: Decision tree for troubleshooting low degradation efficiency in experiments.
References
- Ma, J., Feng, Y., Yang, X., Wu, Y., Wang, S., Zhang, C., & Shi, Q. (2020). Sulphate radical oxidation of benzophenone: kinetics, mechanisms and influence of water matrix anions. Environmental Technology, 42(22), 3536-3546. [Link]
- Wikipedia. (n.d.).
- Zawadzki, P. (2022). Persulfate activation by organic compounds: advancements and challenges. Current Opinion in Chemical Engineering, 37, 100837. [Link]
- Zhang, T., Chen, Y., Wang, Y., & Le, Y. (2024). Research Progress on the Degradation of Organic Pollutants in Water by Activated Persulfate Using Biochar-Loaded Nano Zero-Valent Iron. Molecules, 29(5), 1129. [Link]
- Pan, X., Li, M., Liu, G., Chen, T., & Gu, C. (2018). Degradation of aqueous this compound by persulfate activated with nitrogen doped carbonaceous materials and the formation of dimer products.
- Ma, J., Feng, Y., Yang, X., Wu, Y., Wang, S., Zhang, C., & Shi, Q. (2020). Sulphate radical oxidation of benzophenone: kinetics, mechanisms and influence of water matrix anions. Taylor & Francis Online. [Link]
- ResearchGate. (n.d.). Chapter 1. Methods of Persulfate Activation for the Degradation of Pollutants: Fundamentals and Influencing Parameters. [Link]
- Gao, Y., et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Chemical Engineering Journal, 421, 127813. [Link]
- Wang, Y. (2024). Activation of persulfate by biochar-based catalysts for elimination of refractory organic pollutants: a review. Highlights in Science, Engineering and Technology, 87, 1-8. [Link]
- Wang, Q., et al. (2024). Degradation kinetics and disinfection by-products formation of benzophenone-4 during UV/persulfate process. Environmental Technology, 1-14. [Link]
- Pan, X. (2018). Degradation of aqueous 2,4,4′-Trihydroxybenzophenone by persulfate activated with nitrogen doped carbonaceous materials and the formation of dimer products. SciSpace. [Link]
- Wang, Q., et al. (2024).
- ResearchGate. (n.d.). Effective degradation of 2,4-dihydroxybenzophenone by zero–valent iron powder (Fe0)
- ResearchGate. (n.d.).
- R Discovery. (2018).
- Lee, J., von Gunten, U., & Kim, J. H. (2020). Persulfate-Based Advanced Oxidation: Critical Assessment of Opportunities and Roadblocks. Environmental Science & Technology, 54(6), 3064-3081. [Link]
- Mirage News. (2026).
- Guo, R., et al. (2022). Persulfate-based advanced oxidation processes: The new hope brought by nanocatalyst immobilization.
- ResearchGate. (2022). Thermally activated persulfate-based Advanced Oxidation Processes — recent progress and challenges in mineralization of persistent organic chemicals: a review. [Link]
- Shah, N. S., et al. (2015). Degradation of chlorotriazine pesticides by sulfate radicals and the influence of organic matter. Environmental Science & Technology, 49(4), 2375-2382. [Link]
- U.S. Environmental Protection Agency. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)
- Ganjali, M. R., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC.
- Taddesse, S., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID IN WATER, SEDIMENT AND SOIL USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Bulletin of the Chemical Society of Ethiopia, 36(3), 577-591. [Link]
- ChemRxiv. (n.d.). Sulfate radical anion-based degradation of metazachlor herbicide in the water and gas: A theoretical study. [Link]
- ResearchGate. (n.d.).
- Kim, K., et al. (2011). Development and validation of an analytical method for determination of endocrine disruptor, 2,4-D, in paddy field water.
- MDPI. (2023).
- Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). [Link]
- Chen, J., et al. (2018). Degradation and mechanism of 2,4-dichlorophenoxyacetic acid (2,4-D) by thermally activated persulfate oxidation. Chemosphere, 212, 1103-1111. [Link]
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Technical Support Center: Enhancing the Solubility of 2,4,4'-Trihydroxybenzophenone for Biological Assays
Welcome to the technical support guide for 2,4,4'-Trihydroxybenzophenone. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the solubility of this compound in biological assays. By understanding its physicochemical properties and applying the strategies outlined below, you can ensure accurate and reproducible experimental outcomes.
Introduction: The Solubility Challenge
This compound, a member of the hydroxyphenone family, possesses a chemical structure that confers low aqueous solubility. This characteristic presents a significant hurdle for in vitro and cell-based assays, which are predominantly aqueous systems. Inadequate dissolution can lead to underestimated biological activity, poor dose-response curves, and a lack of reproducibility. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, its structural class provides strong indicators. As a polyhydroxylated aromatic ketone, it is practically insoluble in water. However, it exhibits good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and in alcohols like ethanol and methanol.
Q2: Why is DMSO the most commonly recommended solvent for initial dissolution?
A2: Dimethyl sulfoxide (DMSO) is a powerful and versatile aprotic solvent capable of dissolving a wide array of poorly water-soluble compounds, including this compound.[1][2] Its miscibility with water allows for the preparation of concentrated stock solutions that can be subsequently diluted into aqueous assay media. A study on the aquatic toxicity of this compound successfully utilized DMSO as a co-solvent to prepare stock solutions for testing.[3]
Q3: What is the maximum permissible concentration of DMSO in my biological assay?
A3: This is a critical consideration, as DMSO can exert biological effects and cytotoxicity in a concentration-dependent manner. For most cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally at or below 0.1% (v/v) .[4][5] Some robust cell lines may tolerate up to 1% DMSO, but this should be determined empirically for your specific system.[4][5][6] It is imperative to always include a vehicle control (assay medium with the same final concentration of DMSO, without the test compound) to account for any solvent-induced effects.[4]
| DMSO Concentration | General Recommendation |
| ≤ 0.1% | Recommended for most assays; minimal cellular effects. |
| 0.1% - 0.5% | Generally acceptable, but validation is required. |
| 0.5% - 1.0% | Potential for cytotoxicity and off-target effects; use with caution. |
| > 1.0% | Not recommended; high risk of cytotoxicity and assay interference. [6][7] |
Q4: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
A4: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Please refer to the Troubleshooting Guide: Compound Precipitation section below for a step-by-step approach to resolving this problem.
Q5: Can I use pH modification to increase the solubility of this compound?
A5: In theory, yes. This compound has acidic phenolic hydroxyl groups. Increasing the pH of the aqueous medium will deprotonate these groups, forming more soluble phenolate salts.[8][9][10] However, this approach must be used with extreme caution. Polyphenolic compounds can be unstable and susceptible to oxidative degradation at alkaline pH.[8][11] Furthermore, altering the pH of your assay buffer will likely impact your biological system (e.g., cell viability, enzyme activity). If you consider this method, extensive validation of both compound stability and assay performance at the altered pH is essential.
Q6: Are there alternatives to DMSO for solubilizing this compound?
A6: Yes, other strategies can be employed, particularly if your assay is sensitive to DMSO.
-
Other Organic Solvents: Ethanol, methanol, or dimethylformamide (DMF) can be used. However, their compatibility with your specific assay must be verified, as they can also be cytotoxic.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, like benzophenones, effectively encapsulating the "guest" molecule and increasing its aqueous solubility.[12][13][14][15][16] β-cyclodextrin and its more soluble derivatives (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.[13][16] This method is advantageous as cyclodextrins are generally well-tolerated in biological systems.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution
You've successfully dissolved this compound in 100% DMSO, but upon adding it to your cell culture medium or buffer, a precipitate or cloudiness appears.
Caption: Troubleshooting workflow for compound precipitation.
-
Verify Final DMSO Concentration: Ensure your dilution scheme results in a final DMSO concentration that is non-toxic and within the acceptable range for your assay (ideally ≤0.1%).
-
Reduce Final Compound Concentration: The most straightforward solution is to lower the highest concentration in your dose-response experiment. It's possible you are simply exceeding the thermodynamic solubility limit of the compound in the final aqueous system.
-
Optimize Dilution Technique: Avoid adding a large volume of aqueous buffer to a small volume of DMSO stock. Instead, add the small aliquot of DMSO stock directly into the final volume of the assay medium with vigorous mixing (e.g., vortexing). This rapid dispersal can sometimes prevent localized high concentrations that initiate precipitation.[1][17]
-
Employ Sonication: After dilution, briefly sonicating the assay plate or tube can help redissolve fine precipitates.[1]
-
Consider Alternative Methods: If precipitation persists at your desired concentration, you will need to explore alternative solubilization methods as described in Q6, such as using cyclodextrins.
Issue 2: Inconsistent or Non-Reproducible Assay Results
You have a visually clear solution, but your results are variable between experiments or do not show a clear dose-response relationship.
-
Micro-precipitation: The compound may be forming non-visible precipitates or aggregates.
-
Solution: Before adding to the assay, centrifuge your diluted compound solution at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant. This will provide a more accurate concentration of the truly dissolved compound.
-
-
Compound Adsorption: Hydrophobic compounds can adsorb to plastic surfaces of labware (e.g., pipette tips, microplates), reducing the actual concentration available to the biological target.
-
Solution: Using low-adhesion plastics or pre-rinsing pipette tips with the solution can help. Including a small amount of a non-ionic surfactant (e.g., Tween-20 at 0.01%) in the buffer, if compatible with the assay, can also mitigate this.
-
-
Compound Instability: this compound may be degrading in the assay medium over the incubation time.
-
Solution: Prepare dilutions immediately before use. Protect solutions from light, as benzophenones can be light-sensitive.[18] If you suspect pH-related instability, you may need to conduct stability studies using HPLC to quantify the compound's concentration over time in your assay buffer.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the standard method for preparing a concentrated stock solution.
Materials:
-
This compound (MW: 230.22 g/mol )
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Calibrated pipettes
-
Sterile, amber glass vial or polypropylene tube
Procedure:
-
Weigh the Compound: Accurately weigh out 2.30 mg of this compound on an analytical balance.
-
Add Solvent: Transfer the weighed powder to a sterile amber vial. Add 1.0 mL of anhydrous DMSO.
-
Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If necessary, gently warm the solution (e.g., to 37°C) and/or sonicate for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: For short-term storage (up to two weeks), store the stock solution at room temperature to avoid precipitation caused by freeze-thaw cycles.[17] For long-term storage, aliquot into smaller volumes and store at -20°C, minimizing the number of freeze-thaw cycles.
Protocol 2: Serial Dilution for a Cell-Based Assay
This protocol details how to prepare a dilution series from the DMSO stock for a typical 96-well plate assay, ensuring the final DMSO concentration remains at 0.1%.
Objective: To prepare final compound concentrations of 10 µM, 3 µM, 1 µM, etc., in a final assay volume of 200 µL.
Caption: Workflow for preparing assay-ready solutions.
Procedure:
-
Prepare Intermediate Dilutions: It is often impractical to pipette the sub-microliter volumes required for direct dilution from a 10 mM stock. Therefore, first prepare an intermediate dilution plate or series of tubes.
-
For the highest final concentration (e.g., 10 µM), you will need a 10 mM stock.
-
For a 10 µM final concentration with a 1:1000 final dilution (0.2 µL into 200 µL), your stock should be 10 mM.
-
-
Perform Final Dilution:
-
Add 199.8 µL of your cell culture medium or assay buffer to each well of a 96-well plate.
-
Directly add 0.2 µL of your 10 mM DMSO stock solution to the medium.
-
Pipette up and down several times to mix thoroughly.
-
The final concentration will be 10 µM, and the final DMSO concentration will be 0.1% (0.2 µL / 200 µL).
-
-
Vehicle Control: Prepare a control well by adding 0.2 µL of 100% DMSO to 199.8 µL of medium.
References
- Anonymous. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate.
- Anonymous. (n.d.). Effect of pH on the solubility of phenolic compounds. ResearchGate.
- Anonymous. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? ResearchGate.
- Anonymous. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate.
- Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Jagiellonian Center of Innovation.
- de Oliveira, D. R., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health.
- Anonymous. (2014). What is the highest acceptable limit of DMSO concentration for use in an MIC assay? ResearchGate.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Anonymous. (2016). How does pH affect the solubility of phenolic acid? ResearchGate.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.
- El-Tahlawy, K., et al. (2006). Cyclodextrin-4 Hydroxy benzophenone inclusion complex for UV protective cotton fabric. Taylor & Francis Online.
- Fang, Y., et al. (2015). Physicochemical Characterization of 2-Hydroxybenzophenone with β-Cyclodextrin in Solution and Solid State. CONICET.
- Anonymous. (2022). How to tackle compound solubility issue. Reddit.
- Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate.
- Ferreira, O., & Pinho, S. P. (2012). Aqueous Solubility of Some Natural Phenolic Compounds. ACS Publications.
- Sanchez-Mayorga, A. M., et al. (2019). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Institutes of Health.
- Fang, Y., et al. (2015). Physicochemical Characterization of 2-Hydroxybenzophenone with β-Cyclodextrin in Solution and Solid State. ResearchGate.
- Krishnamoorthy, S., et al. (2023). Effect of β-cyclodextrin on benzophenones and its impact on UVR filtration of cotton fabric through 'guest absorber—host enhancer' mechanism. Semantic Scholar.
- Kim, M. S., et al. (2020). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. National Institutes of Health.
- Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Institutes of Health.
- Zhuang, Y., et al. (n.d.). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. ResearchGate.
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.
- Anonymous. (n.d.). Solvent Miscibility Table. URL Not Found.
- Li, Y., et al. (2021). Acute toxicity and ecological risk assessment of 4,4'-dihydroxybenzophenone, this compound and 4-MBC in ultraviolet (UV)-filters. National Institutes of Health.
- Vione, D., et al. (2014). Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: Reaction pathways and implications for surface waters. ResearchGate.
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- 3. Acute toxicity and ecological risk assessment of 4,4’-dihydroxybenzophenone, 2,4,4’-trihydroxybenzophenone and 4-MBC in ultraviolet (UV)-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
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- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
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- 18. researchgate.net [researchgate.net]
Preventing photodegradation of 2,4,4'-Trihydroxybenzophenone standards during storage
A Guide to Preventing Photodegradation During Storage and Handling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of 2,4,4'-Trihydroxybenzophenone (CAS 1470-79-7) analytical standards.[1] Maintaining the chemical integrity of this standard is critical for the accuracy and reproducibility of experimental results.
Understanding the Challenge: The Photodegradation of this compound
This compound, like many benzophenone derivatives, is susceptible to photodegradation. This process is initiated when the molecule absorbs energy from light, particularly in the UV spectrum. This absorption can excite the molecule to a higher energy state, making it more reactive and prone to degradation pathways.
The core mechanism involves the excitation of the benzophenone carbonyl group, which can lead to the formation of reactive radical species. These radicals can then participate in a cascade of reactions, including cleavage of the C-C bridge bond, hydroxylation, and polymerization, leading to the formation of various degradation products.[2] The presence of oxygen and certain solvents can further accelerate these degradation pathways. Consequently, a once-pure standard can become a complex mixture of the parent compound and its photodegradants, compromising its use in sensitive analytical applications.[3]
The consequences of using a degraded standard are significant. It can lead to inaccurate quantification, with analyte concentrations being overestimated as the standard's peak area decreases.[3] This can result in failed batch releases, questionable toxicological data, and non-compliance with regulatory standards, ultimately wasting valuable time and resources.[4][5]
Core Principles for Storage and Handling
To mitigate the risk of photodegradation, a multi-faceted approach to storage and handling is required. The following table summarizes the key recommended conditions for maintaining the stability of this compound standards.
| Parameter | Condition | Rationale |
| Temperature | Long-term: ≤ -15°CShort-term: Cool, ambient | Minimizes thermal degradation and slows down potential side reactions.[6] |
| Light Exposure | Store in amber or opaque containers.[6][7] | Protects the compound from UV and visible light, which are the primary drivers of photodegradation.[8] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon).[6] | Prevents oxidation, which is a common degradation pathway for many organic compounds.[6] |
| Container | Tightly sealed, non-reactive glass vials.[6] | Prevents exposure to atmospheric moisture and oxygen. |
| Solutions | Prepare fresh or store for short periods at low temperatures in amber vials. | Solutions can be more susceptible to degradation than the solid material. |
Frequently Asked Questions (FAQs)
Q1: What are the first visual signs that my this compound standard might be degrading?
A1: While significant degradation can occur without any visible changes, you should be cautious if you observe a color change from its typical powder form to a yellowish or discolored solid.[6][8] For solutions, the appearance of turbidity or a change in color are also warning signs.[8] However, analytical verification is always necessary to confirm degradation.[8]
Q2: I stored my standard in a clear vial on the lab bench for a few days. Is it still usable?
A2: It is highly discouraged to use a photosensitive standard that has been exposed to light.[7] The best course of action is to perform a purity check using a validated analytical method, such as HPLC-UV, to compare it against a new, properly stored standard. If new peaks are observed or the main peak area is significantly reduced, the standard should be discarded.[8]
Q3: What is the best solvent to use for preparing a stock solution?
A3: While this compound is soluble in solvents like ethanol and methanol, the choice of solvent should be guided by your analytical method.[9][10] It is crucial to use high-purity, HPLC-grade solvents. To ensure stability, stock solutions should be stored under the same protective conditions as the solid standard (refrigerated or frozen, in amber containers) and for a limited time. Always perform stability studies on your solutions to determine an appropriate use-by date.
Q4: Can I just wrap my clear vials in aluminum foil instead of using amber vials?
A4: Wrapping vials in aluminum foil is a common and acceptable practice to protect solutions from light.[8][11] It provides an effective light barrier. However, ensure the foil is wrapped securely and covers the entire surface of the vial. For long-term storage, certified amber glass vials are generally preferred as they offer consistent protection.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor linearity in calibration curve | Degradation of the standard, leading to inaccurate concentrations at each calibration point. | 1. Prepare a fresh set of calibration standards from a new or properly stored stock of this compound.2. Visually inspect the solid standard and stock solution for any signs of degradation.[8]3. If the issue persists, perform a purity check on the standard via HPLC. |
| Appearance of unknown peaks in the standard chromatogram | The standard has degraded, and the new peaks are degradation products.[3] | 1. Confirm that the peaks are not present in the solvent blank.2. Compare the chromatogram to that of a freshly prepared standard from a new lot.3. If degradation is confirmed, discard the compromised standard.[8]4. Review and improve storage and handling procedures to prevent future occurrences. |
| High variability in quality control (QC) sample results | Inconsistent standard integrity. The standard may be degrading in the autosampler during a long analytical run. | 1. Use an autosampler with temperature control and set it to a cool temperature (e.g., 4°C).[3]2. Use amber or light-blocking autosampler vials.[7]3. Limit the time the standard solution sits in the autosampler before injection. |
| Batch-to-batch inconsistencies in experimental results | A new lot of standard may have degraded during shipping or initial storage, or an old lot has degraded over time. | 1. Always qualify a new lot of standard against the old lot before use.2. Implement a strict first-in, first-out (FIFO) inventory system for standards.3. Regularly check the purity of long-term stored standards. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Preparation Environment: Whenever possible, handle the solid compound and prepare solutions under low-light conditions or using yellow light.[7]
-
Equilibration: Before opening, allow the container of the solid standard to equilibrate to room temperature to prevent condensation of atmospheric moisture.[12]
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the powder to a volumetric flask made of amber glass. Add a portion of the desired solvent (e.g., HPLC-grade methanol or acetonitrile) and sonicate for 10-15 minutes to ensure complete dissolution.[7]
-
Final Volume: Allow the solution to return to room temperature, then dilute to the final volume with the solvent. Mix thoroughly.
-
Storage: Immediately cap the flask and, if necessary, transfer aliquots to smaller amber vials with minimal headspace. Store at the recommended temperature (≤ -15°C for long-term).[6]
Protocol 2: HPLC-UV Purity Verification
This protocol provides a general method to check for degradation. The specific parameters should be optimized for your instrumentation.
-
System Preparation:
-
Mobile Phase: A mixture of acetonitrile and a dilute acetic acid solution (e.g., 0.6% acetic acid, pH 3.5) is a good starting point.[13] An isocratic elution is often sufficient.
-
Detection Wavelength: Set the UV detector to a wavelength of high absorbance for this compound, such as 280-290 nm.[10][13]
-
Column Temperature: 35°C.[13]
-
Sample Preparation:
-
Prepare a solution of your current standard at a known concentration (e.g., 100 µg/mL).
-
If available, prepare a solution of a new, certified this compound standard at the same concentration.
-
-
Analysis:
-
Inject a solvent blank to identify any system peaks.
-
Inject the solution of the new standard to establish a reference chromatogram and retention time.
-
Inject the solution of the standard being tested.
-
-
Evaluation:
-
Compare the chromatograms. Look for the presence of new peaks (degradants) or a significant decrease in the peak area of the main compound in the test standard compared to the reference standard. A purity loss of >5-10% often warrants discarding the standard.[14]
-
Visualizations
Workflow for Handling Photosensitive Standards
Caption: Workflow for receiving, storing, and using photosensitive standards.
Conceptual Photodegradation Pathway
Caption: Simplified pathway of photodegradation for this compound.
References
- BenchChem. (n.d.). Proper storage and handling to ensure benzophenone oxime stability.
- Restek. (2012, December 18). Handling Your Analytical Reference Standards.
- Labtag. (2024, October 31). 5 Tips for Handling Photosensitive Reagents.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET: this compound.
- BenchChem. (n.d.). Technical Support Center: Prevention of Photosensitive Compound Degradation During Storage.
- Li, M., et al. (2018). Degradation of aqueous this compound by persulfate activated with nitrogen doped carbonaceous materials and the formation of dimer products.
- ChemicalBook. (2025, February 1). 2,3,4-Trihydroxybenzophenone - Safety Data Sheet.
- Chromatography Forum. (2009, January 23). How standard degradation can affect sample recoveries.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8572, 2,4-Dihydroxybenzophenone.
- Carl ROTH. (2025, March 31). Safety Data Sheet: Benzophenone.
- Aquigen Bio Sciences. (n.d.). Why Analytical Reference Standards are Critical in Pharma Research.
- Sigma-Aldrich. (2024, August 5). SAFETY DATA SHEET: 2,2',4,4'-tetrahydroxybenzophenone.
- Stank, K., et al. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing.
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Validation & Comparative
A Senior Application Scientist's Guide to the Cross-Validation of HPLC, GC-MS, and UV-Vis for Benzophenone Quantification
In the landscape of pharmaceutical development and quality control, the precise quantification of compounds like benzophenone is paramount. Benzophenone, a common UV filter in cosmetics and a potential leachable from packaging materials, requires robust analytical methods to ensure product safety and regulatory compliance.[1][2][3] This guide provides an in-depth, experience-driven comparison of three workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the quantification of benzophenone. Our focus extends beyond mere procedural steps to elucidate the scientific rationale behind methodological choices, ensuring a self-validating and trustworthy approach.
The selection of an analytical method is a critical decision, dictated by the sample matrix, required sensitivity, and the specific question being addressed. For instance, while HPLC is a versatile tool for non-volatile compounds, GC is better suited for volatile analytes.[4][5] This guide will dissect these nuances, providing the experimental data and foundational knowledge necessary for researchers, scientists, and drug development professionals to make informed decisions.
The Analytical Imperative: Adherence to ICH Q2(R1)
Before delving into specific methodologies, it is crucial to ground our discussion in the principles of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[6] This guideline outlines the validation characteristics that must be considered, including accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[7] Adherence to these principles is not merely a regulatory formality but a cornerstone of scientific integrity, ensuring that the data generated are reliable and reproducible. The revised Q2(R1) guideline also incorporates validation principles for spectroscopic data, which is particularly relevant for the methods discussed herein.[8][9]
High-Performance Liquid Chromatography (HPLC): The Versatile Powerhouse
HPLC is often the method of choice for the quantitative analysis of non-volatile and thermally labile compounds, making it highly suitable for benzophenone.[10][11] Its versatility and robustness have established it as a staple in pharmaceutical analysis.
The 'Why' Behind the HPLC Protocol
The selection of a reversed-phase C18 or C8 column is a deliberate choice driven by the moderately nonpolar nature of benzophenone.[10] The mobile phase, typically a mixture of an organic solvent like acetonitrile or methanol and an aqueous component (often with a pH modifier like acetic or formic acid), is optimized to achieve a balance between retention and elution, ensuring a sharp, symmetrical peak.[10][12] UV detection is particularly effective for benzophenone due to its strong chromophore, which absorbs UV radiation.[13] The detection wavelength is set at or near the compound's maximum absorbance (λmax) to maximize sensitivity.
Experimental Protocol: HPLC-UV for Benzophenone Quantification
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[12]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 v/v ratio.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Injection Volume: 10 µL.[12]
-
Column Temperature: 30°C.[12]
-
Detection: UV detection at 254 nm.[12]
-
Standard Preparation: Prepare a stock solution of benzophenone in the mobile phase (e.g., 1 mg/mL). From this, create a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 0.1 - 10 µg/mL).[10]
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of benzophenone in the sample by interpolating its peak area on the calibration curve.
Visualizing the HPLC Workflow
Caption: Workflow for Benzophenone Quantification using HPLC-UV.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles
For volatile and semi-volatile compounds that are thermally stable, GC-MS offers unparalleled separation efficiency and specificity.[4][14] The coupling of a gas chromatograph with a mass spectrometer provides not only quantitative data but also structural information, making it a powerful tool for identification.[15]
The 'Why' Behind the GC-MS Protocol
The choice of a capillary column (e.g., HP-5MS) is based on its ability to provide high-resolution separation of a wide range of compounds.[16] The temperature program is designed to first allow for the efficient transfer of the analyte onto the column at a lower temperature, followed by a gradual increase in temperature to elute the benzophenone and any other components based on their boiling points. Electron Ionization (EI) is a common ionization technique that generates characteristic fragmentation patterns, which are crucial for identification.[17] For quantification, Selected Ion Monitoring (SIM) mode is often employed, where the mass spectrometer is set to detect only specific ions characteristic of benzophenone, thereby increasing sensitivity and reducing matrix interference. The benzoyl cation (m/z 105) and the phenyl cation (m/z 77) are characteristic fragments of benzophenone.[18]
Experimental Protocol: GC-MS for Benzophenone Quantification
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[16]
-
Column: Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[16]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[16]
-
Oven Program: Start at 150°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.[16]
-
Injection: 1 µL, splitless injection at 250°C.
-
MS Parameters:
-
Standard Preparation: Prepare a stock solution of benzophenone in a volatile solvent like dichloromethane or methanol (e.g., 1 mg/mL). Prepare calibration standards by serial dilution.
-
Sample Preparation: Dissolve or extract the sample in a suitable volatile solvent.
-
Quantification: Create a calibration curve by plotting the peak area of a selected ion (e.g., m/z 105) against the concentration of the standards.
Visualizing the GC-MS Workflow
Caption: Workflow for Benzophenone Identification and Quantification using GC-MS.
UV-Visible Spectroscopy: The Rapid Screening Tool
UV-Vis spectroscopy is a simple, cost-effective, and rapid technique for the quantification of compounds that absorb ultraviolet or visible light.[19] While it lacks the specificity of chromatographic methods, it can be an excellent tool for screening or for the analysis of simple, well-characterized samples.
The 'Why' Behind the UV-Vis Protocol
The principle behind this method is Beer-Lambert's Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. The choice of solvent is critical, as it can influence the λmax of the analyte.[20] Methanol or ethanol are common choices for benzophenone. A spectral scan is first performed to determine the λmax, the wavelength at which the compound exhibits maximum absorbance. All subsequent measurements are then taken at this wavelength to ensure maximum sensitivity and to minimize deviations from Beer-Lambert's Law.
Experimental Protocol: UV-Vis for Benzophenone Quantification
-
Instrumentation: A UV-Visible Spectrophotometer.
-
Solvent: Methanol or Ethanol.
-
Procedure: a. Determine λmax: Prepare a dilute solution of benzophenone in the chosen solvent. Scan the solution across a range of UV wavelengths (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax). For benzophenone, this is typically around 250-260 nm.[20] b. Prepare Standards: Prepare a stock solution of benzophenone in the solvent (e.g., 100 µg/mL). Create a series of calibration standards by serial dilution (e.g., 1-10 µg/mL).[19] c. Measure Absorbance: Set the spectrophotometer to the predetermined λmax. Use the pure solvent as a blank to zero the instrument. Measure the absorbance of each calibration standard and the sample solution. d. Quantification: Construct a calibration curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of benzophenone in the sample by measuring its absorbance and using the calibration curve.
Visualizing the UV-Vis Workflow
Caption: Workflow for Benzophenone Quantification using UV-Vis Spectroscopy.
Comparative Performance Analysis
The choice between HPLC, GC-MS, and UV-Vis depends on a careful consideration of their respective strengths and weaknesses. The following table summarizes key performance characteristics based on published data and established principles.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectroscopy |
| Specificity | High (based on retention time and UV spectrum) | Very High (based on retention time and mass spectrum) | Low (susceptible to interference from other absorbing compounds) |
| Sensitivity (LOQ) | ~0.005 µg/mL[21] | ~0.1-1.9 ng/L (in water)[22] | ~0.18-0.34 µg/mL[19] |
| Linearity (R²) | >0.999[10] | >0.999 | >0.999 |
| Sample Throughput | Moderate | Moderate to High | High |
| Cost (Instrument) | Moderate | High | Low |
| Cost (Operational) | Moderate (solvent consumption) | Low (gas consumption) | Very Low |
| Analyst Expertise | Moderate | High | Low |
| Best For | Routine QC, stability studies, non-volatile matrices | Trace analysis, impurity identification, volatile matrices | Rapid screening, pure substance analysis, simple matrices |
Conclusion: A Tripartite Approach to Benzophenone Quantification
In the rigorous environment of pharmaceutical and scientific research, there is no single "best" method for all applications. Instead, HPLC, GC-MS, and UV-Vis spectroscopy represent a complementary suite of tools for the quantification of benzophenone.
-
HPLC-UV stands out as the most versatile and widely applicable method for routine quality control, offering an excellent balance of specificity, sensitivity, and robustness.[10]
-
GC-MS is the undisputed choice when absolute certainty in identification is required, or when trace-level quantification in complex matrices is necessary.[4][15] Its high sensitivity makes it ideal for leachables and environmental monitoring.[23]
-
UV-Vis Spectroscopy serves as a valuable, high-throughput screening tool for simple and well-defined samples, providing rapid and cost-effective analysis.[19]
A comprehensive cross-validation strategy, where results from these orthogonal methods are compared, provides the highest level of confidence in the analytical data. By understanding the fundamental principles and practical considerations outlined in this guide, researchers can select and validate the most appropriate method, ensuring the integrity and accuracy of their results in the pursuit of safer and more effective products.
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Solid-Phase Extraction (SPE) vs. Microextraction by Packed Sorbent (MEPS): A Comparative Guide for the Analysis of Bisphenols
An In-Depth Technical Guide
Executive Summary
The accurate quantification of bisphenols (BPs), a class of widespread endocrine-disrupting chemicals, is a critical task in environmental monitoring, food safety, and clinical research. Effective sample preparation is paramount to achieving the sensitivity and selectivity required for trace-level analysis. This guide provides a comprehensive comparison of two prominent sample preparation techniques: the well-established Solid-Phase Extraction (SPE) and its miniaturized evolution, Microextraction by Packed Sorbent (MEPS).
We delve into the fundamental principles of each technique, followed by a head-to-head comparison of their performance for BP analysis, supported by experimental data from peer-reviewed literature. Detailed, field-proven protocols for both SPE and MEPS are provided, with a focus on explaining the scientific rationale behind each step. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate extraction method for their specific analytical challenges, balancing the needs for throughput, sensitivity, sample volume, and sustainability.
Introduction: The Analytical Challenge of Bisphenols
Bisphenols are a group of chemicals used in the production of polycarbonate plastics and epoxy resins, which are found in a vast array of consumer products, from food and beverage containers to dental sealants.[1] The most well-known, Bisphenol A (BPA), has been identified as an endocrine disruptor due to its ability to mimic the hormone estrogen, even at very low concentrations.[2] This has led to regulatory restrictions and the increasing use of BPA analogs such as Bisphenol S (BPS) and Bisphenol F (BPF), though evidence suggests these substitutes may also possess endocrine-disrupting properties.[3]
Analyzing these compounds in complex matrices like water, urine, or plasma presents significant challenges. The target analytes are often present at trace levels (ng/L to µg/L) amidst a multitude of interfering substances.[4] Therefore, a robust sample preparation step is essential to isolate and concentrate BPs, ensuring the reliability, accuracy, and sensitivity of subsequent chromatographic analysis.[5] SPE has long been the gold standard for this purpose, but the demand for faster, greener, and more automated methods has driven the development of miniaturized techniques like MEPS.[6][7]
Fundamental Principles
Solid-Phase Extraction (SPE)
SPE is a sample preparation technique that partitions compounds between a solid phase (sorbent) and a liquid phase (sample/solvent).[5] The process relies on the analyte's greater affinity for the sorbent compared to the sample matrix. The sorbent is typically packed into a disposable cartridge or disk.[5][7] The fundamental workflow involves four distinct steps, as illustrated below.
Caption: A typical four-step workflow for Solid-Phase Extraction (SPE).
-
Causality in SPE:
-
Conditioning: The sorbent is treated with a solvent (e.g., methanol) to wet the packing material and activate the functional groups, ensuring consistent interaction with the analytes. This is typically followed by an equilibration step with water or a buffer to match the sample's solvent environment.
-
Sample Loading: The sample is passed through the cartridge. BPs, being moderately hydrophobic, will adsorb onto common reverse-phase sorbents (e.g., C18, HLB), while more polar matrix components pass through to waste.
-
Washing: A weak solvent is passed through the cartridge to rinse away any remaining weakly bound interferences without dislodging the target BPs.
-
Elution: A strong organic solvent is used to disrupt the interaction between the BPs and the sorbent, releasing them from the cartridge into a collection vial for analysis.
-
Microextraction by Packed Sorbent (MEPS)
MEPS is a miniaturized version of SPE, where the sorbent bed (typically 1-3 mg) is integrated directly into a gas-tight syringe, either as a plug or a small cartridge between the barrel and the needle.[6][8][9] This design dramatically reduces the required volumes of sample and solvents.[10] The extraction process involves repeated aspiration and dispensing of the sample through the sorbent bed to ensure sufficient interaction.
Caption: The streamlined workflow of Microextraction by Packed Sorbent (MEPS).
-
Causality in MEPS: The core principle is identical to SPE—partitioning between a solid and liquid phase. However, the execution differs significantly.
-
Miniaturization & Integration: By placing a small amount of sorbent inside the syringe, MEPS minimizes dead volume and allows for elution with very small solvent volumes (e.g., 10-50 µL).[10] This is often suitable for direct injection into a chromatographic system without the need for an evaporation step.[9][10]
-
Reusability: The robust sorbent bed can be washed and reused for many samples (often over 100 times, even with complex matrices like plasma), drastically reducing the cost per analysis and waste generation.[8]
-
Automation: The syringe-based format makes MEPS exceptionally easy to automate using standard laboratory liquid handling robots.[6][8]
-
Head-to-Head Comparison: SPE vs. MEPS for BP Analysis
The choice between SPE and MEPS depends on the specific requirements of the analysis. The following table summarizes key performance parameters based on published data and the fundamental characteristics of each technique.
| Parameter | Solid-Phase Extraction (SPE) | Microextraction by Packed Sorbent (MEPS) | Rationale & Insights |
| Sample Volume | Large (e.g., 100 mL - 1 L for water)[11][12] | Micro (e.g., 10 µL - 1000 µL)[8][10] | SPE is ideal for achieving very low detection limits from dilute samples by concentrating a large volume. MEPS is superior for applications where the sample is limited, such as in clinical or pediatric studies. |
| Solvent Consumption | High (several mL per sample)[9] | Very Low (µL per sample)[6][8][10] | MEPS is a "greener" technique, significantly reducing both solvent purchase and disposal costs.[6] This is a major advantage in high-throughput environments. |
| Extraction Speed | Slower; often requires manual intervention and evaporation steps.[13] | Faster; streamlined workflow with no evaporation.[6][14] | The entire MEPS procedure (sample loading, wash, elution) can be completed in a few minutes. SPE is more laborious, especially when performed manually.[13] |
| Automation Potential | Can be automated, but often requires specialized, costly systems.[13][15] | Easily and fully automatable with standard liquid handling robots.[6][8] | The syringe-based format of MEPS is inherently compatible with automation, leading to high precision and throughput.[7] |
| Analyte Recovery | Generally high (e.g., 87-133% for BPs in water).[11][16][17] | High, comparable to SPE. | Both methods can achieve excellent recoveries when properly optimized. The key is selecting the correct sorbent and elution solvent for the target bisphenols. |
| Sensitivity (LOD/LOQ) | Excellent (e.g., 1-50 ng/L for BPs in water).[11] | Good; depends on the concentration factor achieved. | SPE's ability to process large sample volumes allows for greater pre-concentration, often leading to lower limits of detection (LODs). MEPS sensitivity is excellent for µL-scale samples. |
| Cost per Sample | Higher due to single-use cartridges and high solvent use.[9] | Lower due to sorbent reusability and minimal solvent use.[8] | The MEPS sorbent can be reused for dozens to over 100 extractions, making the long-term cost per sample significantly lower than disposable SPE cartridges.[6][8] |
| Matrix Effect Removal | Effective; larger sorbent beds can handle dirtier samples. | Effective; may require optimization for highly complex matrices. | SPE cartridges with larger sorbent mass can offer higher capacity for matrix components. However, MEPS has proven effective for complex biological fluids like plasma and urine.[8][10] |
Experimental Protocols: A Practical Guide
The following protocols are provided as validated examples. Researchers should always perform in-house validation for their specific analyte, matrix, and instrument.
Protocol 1: SPE for Bisphenols in Water Samples
This protocol is a composite method based on common procedures for analyzing various BPs in wastewater and surface water.[11]
-
Objective: To extract and concentrate a panel of bisphenols from a 100 mL water sample for LC-MS analysis.
-
Materials:
-
SPE Cartridge: Hydrophilic-Lipophilic Balanced (HLB) or Strata-X (200 mg/3 mL).
-
Solvents: Methanol (HPLC grade), Hexane (HPLC grade), Deionized Water.
-
SPE Vacuum Manifold.
-
Nitrogen Evaporation System.
-
-
Methodology:
-
Sample Preparation: Acidify the 100 mL water sample to pH ~3 with an appropriate acid. Add an internal standard (e.g., BPA-d16) if using isotope dilution for quantification.[11]
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the cartridge to wet the sorbent.
-
Pass 3 mL of deionized water to equilibrate the sorbent to aqueous conditions. Do not let the sorbent go dry.
-
Causality: The methanol solvates the polymer chains of the sorbent, activating it for analyte retention. The water rinse removes the methanol, making the sorbent environment compatible with the aqueous sample.
-
-
Sample Loading:
-
Load the 100 mL water sample onto the cartridge using a vacuum manifold at a flow rate of approximately 5-10 mL/min.
-
Causality: At this flow rate, there is sufficient residence time for the BPs to partition from the water and adsorb onto the sorbent.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% aqueous methanol to remove polar interferences.
-
Dry the cartridge thoroughly under vacuum for 10-15 minutes.
-
Wash the cartridge with 3 mL of hexane to remove non-polar interferences.
-
Dry the cartridge again under vacuum for 5 minutes.
-
Causality: The 5% methanol wash removes hydrophilic compounds that are not strongly retained. The hexane wash removes non-polar, hydrophobic interferences like oils and greases, which could interfere with the analysis. Drying is critical to ensure the elution solvent is not diluted.
-
-
Elution:
-
Elute the trapped bisphenols with 2 x 3 mL aliquots of methanol into a clean collection tube.
-
Causality: Methanol is a strong organic solvent that disrupts the hydrophobic interactions holding the BPs to the sorbent, effectively releasing them. Using two smaller aliquots is often more efficient than a single large one.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dry residue in a small, known volume (e.g., 500 µL) of the mobile phase used for LC-MS analysis.
-
Causality: The evaporation step concentrates the analytes, boosting sensitivity. Reconstituting in the mobile phase ensures compatibility with the analytical column and good peak shape.
-
-
Protocol 2: MEPS for Bisphenols in Human Urine
This protocol is a representative method for MEPS, adapted for BP analysis from general principles and protocols for other analytes in urine.[6][8] A crucial first step for urine is the enzymatic hydrolysis to measure total BP concentration (conjugated and unconjugated forms).[18][19]
-
Objective: To perform a rapid extraction of BPs from a 200 µL urine sample for direct LC-MS/MS injection.
-
Materials:
-
Methodology:
-
Enzymatic Hydrolysis (Deconjugation):
-
To a 200 µL urine sample in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., ¹³C₁₂-BPA).[18]
-
Add 150 µL of ammonium acetate buffer and 20 µL of β-glucuronidase enzyme solution.[18]
-
Incubate at 37°C for at least 3 hours (or as optimized) to cleave the glucuronide conjugates.[18]
-
Causality: In the body, BPs are conjugated with glucuronic acid to facilitate excretion. This enzymatic step liberates the parent BP molecule, allowing for the measurement of total exposure.
-
-
MEPS Sorbent Conditioning:
-
Aspirate and dispense 100 µL of methanol 3 times.
-
Aspirate and dispense 100 µL of deionized water 3 times.
-
Causality: This is analogous to SPE conditioning, activating the sorbent and preparing it for the aqueous sample.
-
-
Sample Loading (Extraction):
-
Aspirate and dispense the 200 µL of hydrolyzed urine through the sorbent bed 5-10 times.
-
Causality: The repeated cycles ensure equilibrium is reached and that the maximum amount of BPs are adsorbed onto the small sorbent bed.
-
-
Washing:
-
Aspirate and dispense 100 µL of 5% aqueous methanol 3 times to remove interferences.
-
Causality: This step removes salts and other hydrophilic matrix components from the urine that could cause ion suppression in the mass spectrometer.
-
-
Elution and Injection:
-
Discard the wash solution.
-
Aspirate 50 µL of methanol.
-
Dispense the methanol directly into the LC injection port or into a vial for analysis.
-
Causality: The small volume of strong organic solvent provides a concentrated extract ready for analysis, eliminating the need for evaporation and reconstitution.
-
-
Data-Driven Discussion & Recommendations
The choice between SPE and MEPS is not about which is "better," but which is better suited for a given application.
-
Choose Solid-Phase Extraction (SPE) when:
-
Ultimate sensitivity is required: For ultra-trace analysis in environmental samples (e.g., drinking water), SPE's ability to concentrate large volumes (1 L or more) is unmatched.[12]
-
Samples are extremely complex or dirty: The larger sorbent capacity of SPE cartridges can be advantageous for handling high levels of matrix interferences.
-
Method development is starting from scratch: SPE is a well-understood technique with a vast library of established applications and available sorbent chemistries.[5]
-
-
Choose Microextraction by Packed Sorbent (MEPS) when:
-
Sample volume is limited: MEPS is the clear choice for clinical research, pediatric studies, or any scenario where only microliters of sample are available.[8][10]
-
High throughput and automation are priorities: The speed, ease of automation, and elimination of the evaporation step make MEPS ideal for laboratories analyzing hundreds of samples.[6][8]
-
"Green" chemistry and cost reduction are key drivers: The dramatic reduction in solvent use and the reusability of the sorbent significantly lower both the environmental impact and the cost per analysis.[6][9]
-
Conclusion
Both SPE and MEPS are powerful and effective techniques for the extraction of bisphenols from a variety of matrices. SPE remains the benchmark for applications requiring maximum pre-concentration from large sample volumes. However, MEPS represents a significant evolution, offering a faster, greener, more cost-effective, and highly automatable alternative, particularly for the modern bioanalytical laboratory where sample volumes are small and throughput demands are high. By understanding the fundamental principles and performance characteristics of each technique, researchers can confidently select the optimal workflow to achieve reliable and accurate quantification of bisphenols, advancing our understanding of human and environmental exposure to these critical contaminants.
References
- Current Advances in Microextraction by Packed Sorbent (MEPS) for Bioanalysis Applications.
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- Microextraction by Packed Sorbent (MEPS) and Solid-Phase Microextraction (SPME) as Sample Preparation Procedures for the Metabolomic Profiling of Urine. National Institutes of Health (NIH). [Link]
- Sorbent, Device, Matrix and Application in Microextraction by Packed Sorbent (MEPS): A Review.
- Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. RSC Publishing. [Link]
- Optimized Method for Quantifying Bisphenols in Bottled Water and PET/rPET M
- Advantages and disadvantages of the MEPS procedure.
- Comparison of Automated and Manual Methods for Solid Phase Extraction from Endocrine Disrupting Chemicals. UMass ScholarWorks. [Link]
- Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. PubMed Central. [Link]
- Determination of bisphenol A in barreled drinking water by a SPE–LC–MS method. Springer. [Link]
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for 2,4,4'-dihydroxybenzophenone (BP-1) in Biological Matrices
Introduction: The Analytical Imperative for 2,4,4'-dihydroxybenzophenone (BP-1)
2,4,4'-dihydroxybenzophenone (BP-1) is a key metabolite of the widely used UV-filtering agent 2-hydroxy-4-methoxybenzophenone (BP-3, or Oxybenzone). Its presence in biological matrices such as urine, serum, and plasma is a direct indicator of human exposure to its parent compound. Given the concerns surrounding benzophenones as potential endocrine-disrupting chemicals (EDCs), the ability to accurately and reliably quantify BP-1 is paramount for toxicological studies, human biomonitoring, and pharmacokinetic assessments.[1][2]
This guide provides an in-depth comparison of analytical methodologies, with a primary focus on High-Performance Liquid Chromatography (HPLC), and furnishes a comprehensive framework for method validation. The narrative is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), to ensure scientific rigor and data integrity.[3][4][5][6]
Part 1: The Analytical Landscape: Choosing the Right Tool for BP-1 Quantification
The choice of analytical technique is a critical decision dictated by the required sensitivity, selectivity, and the complexity of the biological matrix. While several methods exist, chromatography-based techniques are the gold standard.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a robust and widely accessible technique. For a chromophoric molecule like BP-1, UV detection offers a straightforward and cost-effective means of quantification. Its primary limitation is potential interference from co-eluting matrix components that also absorb at the chosen wavelength, which can compromise selectivity and sensitivity. A published method for BP-1 in mouse brain tissue utilized HPLC-UV with detection at 290 nm, demonstrating its utility in less complex or cleaner sample extracts.[7][8]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the benchmark for bioanalysis due to its superior sensitivity and unparalleled selectivity.[9] By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), LC-MS/MS can unequivocally identify and quantify the analyte, even at trace levels in highly complex matrices like plasma, urine, or tissue homogenates.[1][2][10][11] This specificity minimizes the impact of matrix effects and allows for lower limits of quantification (LOQs).
-
Gas Chromatography-Mass Spectrometry (GC-MS): While also a powerful technique, GC-MS often requires a derivatization step to increase the volatility of polar analytes like BP-1. This adds complexity and a potential source of variability to the sample preparation workflow. However, methods using techniques like stir bar sorptive extraction (SBSE) followed by thermal desorption GC-MS have been successfully developed for benzophenones in urine.[12]
For the purposes of this guide, we will focus on HPLC-based methods, as they represent the most common and robust approaches for BP-1 bioanalysis. LC-MS/MS is generally the recommended technique for regulatory submissions requiring high sensitivity, while HPLC-UV remains a viable alternative for research applications with higher expected concentrations.
Part 2: A Principle-Driven Approach to HPLC Method Validation
A bioanalytical method is only as reliable as its validation. The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[13] This section deconstructs the core validation parameters as stipulated by the FDA and ICH M10 guidelines.[5][14][15]
Caption: Core parameters for bioanalytical method validation.
Validation Parameter Deep Dive
| Parameter | Why It's Critical (The Causality) | Common Acceptance Criteria (ICH/FDA) |
| Specificity & Selectivity | Ensures that the signal you are measuring comes solely from BP-1 and not from other matrix components, metabolites, or impurities. This prevents false positives and inaccurate quantification. | Blank matrix samples from at least six sources should show no significant interfering peaks (<20% of LLOQ response) at the retention time of the analyte and internal standard (IS).[5][16] |
| Linearity & Range | Establishes a direct, proportional relationship between the concentration of BP-1 and the instrument's response. This is the foundation for calculating unknown concentrations from a calibration curve. | A minimum of six non-zero calibration standards are analyzed. The correlation coefficient (r²) should be ≥ 0.99. Back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).[9][16] |
| Accuracy | Defines the "trueness" of the method—how close the measured concentration is to the actual concentration. It is assessed by analyzing Quality Control (QC) samples at multiple known concentrations. | The mean concentration should be within ±15% of the nominal value for QC samples. At the Lower Limit of Quantification (LLOQ), it should be within ±20%.[16] |
| Precision | Measures the degree of scatter or randomness in the data. It demonstrates the method's reproducibility. Intra-day precision (repeatability) assesses variability within a single run, while inter-day precision assesses it across different days. | The coefficient of variation (%CV) or relative standard deviation (%RSD) should not exceed 15% for QC samples. At the LLOQ, it should not exceed 20%.[9][16] |
| Limit of Quantification (LOQ) | The lowest concentration of BP-1 in a sample that can be reliably quantified with acceptable accuracy and precision. This defines the method's sensitivity. | The analyte signal should be at least 5-10 times the signal of a blank sample. Accuracy should be within ±20% and precision ≤20% CV.[16] |
| Recovery | Measures the efficiency of the sample preparation process (e.g., extraction). It determines the percentage of the analyte that is successfully transferred from the biological matrix to the final analytical extract. While not required to be 100%, it must be consistent and reproducible. | Recovery of the analyte and internal standard should be consistent across the concentration range. |
| Stability | Evaluates the chemical stability of BP-1 in the biological matrix under various conditions that mimic real-world sample handling and storage: freeze-thaw cycles, short-term bench-top storage, and long-term storage at frozen temperatures. | Mean concentrations of stability samples should be within ±15% of the nominal (baseline) concentrations. |
Part 3: Comparative Analysis of Published HPLC Methods for BP-1
The following table summarizes chromatographic conditions and performance data from published, peer-reviewed methods. This allows for an objective comparison of different approaches.
| Parameter | Method 1: HPLC-UV[7] | Method 2: UPLC-MS/MS[1] | Method 3: LC-MS/MS[2] |
| Technique | HPLC-UV | UPLC-MS/MS | LC-MS/MS |
| Biological Matrix | Mouse Brain | Human Serum | Human Placental Tissue |
| Sample Preparation | Homogenization, Protein Precipitation | Dispersive Liquid-Liquid Microextraction (DLLME) | Ethyl Acetate Extraction, Centrifugation |
| Column | Waters Symmetry C18 (4.6 x 250 mm, 5 µm) | Not specified | Not specified |
| Mobile Phase | Isocratic: Methanol:Water (3:1) with 3% Acetic Acid | Gradient (details not provided) | Gradient (details not provided) |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Detection | UV at 290 nm | Tandem Mass Spectrometry (ESI) | Tandem Mass Spectrometry (APCI) |
| Linear Range | 0.2 - 10.0 mg/L (µg/mL) | Not specified (LOQs 0.4-0.9 ng/mL) | Not specified (LOQs 0.3-1.0 ng/g) |
| LLOQ | 0.2 mg/L (200 ng/mL) | 0.4 ng/mL | 1.0 ng/g |
| Recovery | 89.5% - 97.7% | 97% - 106% | 98% - 104% |
| Intra-day Precision (%RSD) | 3.5% - 5.7% | 1.9% - 13.1% (Inter-day) | < 5% |
| Inter-day Precision (%RSD) | 4.5% - 6.4% | 1.9% - 13.1% | < 5% |
Analysis: The comparison clearly highlights the sensitivity advantage of MS/MS detection. The LLOQ for the LC-MS/MS methods is approximately 200 to 500 times lower than the HPLC-UV method, making it far more suitable for human biomonitoring where endogenous levels of BP-1 are expected to be in the low ng/mL or ng/g range. Furthermore, the advanced sample preparation techniques like DLLME demonstrate excellent analyte recovery.[1]
Part 4: Experimental Protocols: A Self-Validating System
This section provides a representative, step-by-step protocol for the determination of BP-1 in human urine using LC-MS/MS. The causality behind key steps is explained to provide a deeper understanding.
Workflow Visualization
Caption: End-to-end workflow for BP-1 analysis in urine.
Protocol: LC-MS/MS Analysis of BP-1 in Human Urine
-
Rationale for Enzymatic Hydrolysis: In humans, BP-1 is primarily excreted in urine as glucuronide or sulfate conjugates.[17] To measure the total BP-1 concentration, these conjugates must be cleaved to release the free form. The enzyme β-glucuronidase (from a source like Helix pomatia, which also has sulfatase activity) is used for this purpose.[17]
-
Sample Preparation:
-
Thaw frozen human urine samples to room temperature and vortex to mix.
-
Aliquot 1.0 mL of urine into a 15 mL polypropylene tube.
-
Spike each sample with 20 µL of an internal standard (IS) working solution (e.g., 2,4,4'-trihydroxybenzophenone-d10 at 1 µg/mL). The IS is a structurally similar, stable isotope-labeled analog that corrects for variability during sample prep and instrument analysis.
-
Add 1.0 mL of acetate buffer (pH 5.0) to each tube.
-
Add 20 µL of β-glucuronidase/sulfatase enzyme solution.
-
Vortex gently and incubate in a water bath at 37°C for 16 hours (overnight).[10][17]
-
After incubation, perform a liquid-liquid extraction (LLE) by adding 4 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes, then centrifuge at 3500 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 Methanol:Water with 0.1% formic acid) and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions (Representative):
-
HPLC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Mass Spectrometer: Sciex 6500+ QTRAP or equivalent triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 20% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
BP-1: Precursor ion [M-H]⁻ → Product ion (specific fragment)
-
IS: Precursor ion [M-H]⁻ → Product ion (specific fragment) (Note: Specific MRM transitions and collision energies must be optimized empirically for the instrument in use).
-
-
Conclusion
The validation of an HPLC method for quantifying 2,4,4'-dihydroxybenzophenone in biological matrices is a rigorous, multi-faceted process that underpins the reliability of critical research and safety data. While HPLC-UV offers a viable option for high-concentration applications, LC-MS/MS stands as the superior technique for human biomonitoring due to its exceptional sensitivity and selectivity. Adherence to the validation principles established by regulatory bodies like the ICH and FDA is not merely a procedural formality; it is the cornerstone of generating trustworthy, defensible scientific evidence. The protocols and comparative data presented in this guide serve as a robust starting point for researchers, scientists, and drug development professionals aiming to establish high-quality bioanalytical methods for BP-1 and other related environmental contaminants.
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- FDA Guidance for Industry on Bioanalytical Method Valid
- M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
- Bioanalytical Method Valid
- Benzophenones in the Environment: Occurrence, Fate and Sample Prepar
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
- Quality Guidelines. ICH. [Link]
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- Sample Preparation for Benzophenone Detection. Encyclopedia.pub. [Link]
- Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine.
- Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. PMC - NIH. [Link]
- Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS.
- A new method for the determination of benzophenone-UV filters in human serum samples by dispersive liquid-liquid microextraction with liquid chromatography-tandem mass spectrometry. PubMed. [Link]
- Measurement of Benzophenones in Human Urine Samples by Stir Bar Sorptive Extraction and Thermal Desorption-Gas Chromatography–Mass Spectrometry. J-Stage. [Link]
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- [Determination of 2,4-dihydroxybenzophenone in mouse brain by high performance liquid chromatography] | Request PDF.
- Determination of benzophenones in human placental tissue samples by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
- Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. [Link]
- Determination of benzophenone-3 and its main metabolites in human serum by dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry. PubMed. [Link]
- Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate.
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A Comparative Toxicological Assessment: 2,4,4'-Trihydroxybenzophenone vs. 4,4'-Dihydroxybenzophenone
An In-Depth Guide for Researchers and Drug Development Professionals
Introduction
Benzophenone and its derivatives are widely utilized as UV filters in a vast array of consumer products, including sunscreens, plastics, and coatings, to prevent photodegradation. Their extensive use, however, has led to their emergence as environmental contaminants, raising concerns about their potential adverse effects on human health. Among these derivatives, 2,4,4'-trihydroxybenzophenone (THB) and 4,4'-dihydroxybenzophenone (DHB) are of particular interest due to their structural similarities yet potentially distinct toxicological profiles. This guide provides a comprehensive comparative toxicity assessment of THB and DHB, synthesizing available experimental data on their acute toxicity, endocrine-disrupting properties, cytotoxicity, and genotoxicity to aid researchers, scientists, and drug development professionals in understanding their relative risks.
Comparative Toxicity Analysis
The structural difference between THB and DHB lies in an additional hydroxyl group on the 2-position of one of the phenyl rings in THB. This seemingly minor variation significantly influences their biological activities.
Acute Toxicity
Experimental data on the acute toxicity of THB and DHB in aquatic organisms reveals a significant disparity in their potency. A study by Han et al. (2021) demonstrated that THB exhibits substantially higher acute toxicity to both the alga Chlorella vulgaris and the crustacean Daphnia magna compared to DHB.[1]
| Compound | Organism | Endpoint (Concentration) | Toxicity Level |
| This compound (THB) | C. vulgaris | 96 h-EC50: 3.50 mg/L | High |
| D. magna | 48 h-LC50: 3.74 mg/L | High | |
| 4,4'-Dihydroxybenzophenone (DHB) | C. vulgaris | 96 h-EC50: 183.60 mg/L | Low |
| D. magna | 48 h-LC50: 12.50 mg/L | Medium |
Table 1: Comparative Acute Toxicity of THB and DHB in Aquatic Organisms.[1][2][3]
The data clearly indicates that the presence of the additional hydroxyl group in THB markedly increases its acute toxicity to these representative aquatic species.
Endocrine Disrupting Effects
Both THB and DHB have been identified as endocrine-disrupting chemicals (EDCs), primarily due to their ability to interact with hormone receptors.
Estrogenic Activity:
Comparative studies have consistently shown that THB is a more potent estrogenic agent than DHB. Research by Kawamura et al. (2005) demonstrated that THB exhibited the highest estrogenic activity among 17 tested benzophenone derivatives in a human breast cancer cell line (MCF-7).[4] In the same study, DHB was found to be the second most potent, though its activity was considerably lower than that of THB.[4] The potent estrogenic activity of THB is thought to be comparable to that of Bisphenol A (BPA), a well-known EDC.[5] The structural basis for this higher activity is attributed to the presence of a hydroxyl group at the 4-position, with an additional hydroxyl group at the 2-position further enhancing this effect.[5][6]
Anti-Androgenic Activity:
In addition to their estrogenic effects, several benzophenone derivatives, including THB, have been shown to exhibit anti-androgenic activity, meaning they can inhibit the action of male hormones.[4][6] The study by Kawamura et al. (2005) also revealed that THB possesses significant anti-androgenic activity, being the most potent among the tested benzophenones.[4] While information on the anti-androgenic potential of DHB is less clear, the structural similarities suggest it may also possess this property, albeit likely to a lesser extent than THB.
The dual action of THB as both a potent estrogen agonist and an anti-androgen highlights its significant potential to disrupt endocrine signaling pathways.
Experimental Protocols
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key toxicological assays.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Workflow for Cytotoxicity Assessment:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed mammalian cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare stock solutions of THB and DHB in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). Create a series of dilutions of each compound in cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of THB or DHB. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC50) for each compound.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Workflow for Genotoxicity Assessment:
Caption: Workflow for the Comet genotoxicity assay.
Detailed Protocol:
-
Cell Preparation and Treatment: Treat cells in suspension or as an adherent culture with various concentrations of THB and DHB for a defined period. Include a negative (vehicle) and a positive control (a known genotoxic agent like hydrogen peroxide).
-
Slide Preparation: Mix the treated cells with low-melting-point agarose and layer the mixture onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a cold lysing solution (containing high salt and detergents) to break down the cell and nuclear membranes, leaving the DNA supercoiled within a nucleoid.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. This step allows for the detection of single-strand breaks and alkali-labile sites.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images of the "comets" and use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment.
Endocrine Disruption Assessment: Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor (ER).
Workflow for ER Competitive Binding Assay:
Caption: Workflow for the ER competitive binding assay.
Detailed Protocol:
-
Receptor Source Preparation: Prepare a cytosolic fraction containing estrogen receptors, typically from the uteri of ovariectomized rats.
-
Competitive Binding Reaction: In a series of tubes, incubate a fixed amount of the receptor preparation with a constant concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) and increasing concentrations of the test compounds (THB or DHB). Include a control with only the radiolabeled estrogen and a non-specific binding control with a large excess of unlabeled estradiol.
-
Incubation: Incubate the reaction mixtures at a low temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.
-
Quantification of Radioactivity: Measure the amount of radioactivity in the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radiolabeled estrogen against the logarithm of the competitor concentration. From this competition curve, determine the IC50 value for each compound, which is the concentration required to inhibit 50% of the specific binding of the radiolabeled estrogen. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to the IC50 of a reference estrogen (e.g., estradiol).
Conclusion and Future Perspectives
The available evidence strongly indicates that this compound (THB) possesses a higher toxicological potential than 4,4'-dihydroxybenzophenone (DHB). This is evident from its greater acute toxicity in aquatic organisms and its significantly more potent estrogenic and anti-androgenic activities. The additional hydroxyl group at the 2-position in THB appears to be a key structural feature contributing to its enhanced biological activity.
While this guide provides a comprehensive overview based on current knowledge, further research is warranted to fully elucidate the comparative toxicity of these two compounds. Specifically, direct comparative studies on their cytotoxicity and genotoxicity in a range of human cell lines are needed to provide a more complete picture of their potential risks to human health. Such data will be invaluable for regulatory agencies and manufacturers in making informed decisions regarding the use of these benzophenone derivatives in consumer products.
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A Comparative Guide to Stability-Indicating Assay Validation for 2,4,4'-Trihydroxybenzophenone
Introduction: The Critical Role of Stability in Pharmaceutical Analysis
2,4,4'-Trihydroxybenzophenone, a derivative of benzophenone, is a compound of interest in various industrial and pharmaceutical applications, including its use as a UV absorber.[1] For any chemical entity intended for pharmaceutical use or as a component in a final drug product, ensuring its stability over time is paramount. A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients.[2][3] The development and validation of such methods are not merely a technical exercise; they are a regulatory necessity and a cornerstone of ensuring the safety and efficacy of pharmaceutical products.[4][5]
This guide provides an in-depth technical overview and a practical, validated protocol for a stability-indicating HPLC assay for this compound. We will explore the causality behind the experimental choices, present a self-validating system through forced degradation studies, and compare the primary HPLC method with alternative analytical techniques. All methodologies and claims are grounded in authoritative sources and ICH guidelines.[6][7]
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective method for developing stability-indicating assays due to its high resolving power, sensitivity, and specificity.[8][9] For a molecule like this compound with its chromophoric benzophenone core, UV detection is particularly suitable.
Rationale for Method Selection
The choice of a reversed-phase HPLC (RP-HPLC) method is based on the physicochemical properties of this compound. Its moderate polarity makes it well-suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. Gradient elution is often preferred in stability-indicating methods to ensure the separation of the main analyte from a wide range of potential degradation products with varying polarities.[9]
Detailed Experimental Protocol: HPLC Method for this compound
This protocol is a robust starting point for the analysis of this compound and should be optimized based on the specific laboratory instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common and effective choice.[8]
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH adjusted to 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 290 nm (based on the UV spectrum of similar benzophenone derivatives)[10]
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 10-100 µg/mL).
Forced Degradation Studies: A Cornerstone of Method Validation
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing to generate degradation products.[3][11] This is a critical step in developing a stability-indicating method as it demonstrates the method's ability to separate the active ingredient from its potential degradants.[5] The ICH guideline Q1A recommends performing stress testing to elucidate the intrinsic stability of the drug substance.[7]
Experimental Workflow for Forced Degradation
The following diagram illustrates the typical workflow for a forced degradation study.
Caption: Workflow for forced degradation of this compound.
Expected Degradation Pathways
Based on the structure of this compound, potential degradation pathways include:
-
Hydrolysis: While the core benzophenone structure is relatively stable to hydrolysis, extreme pH and temperature could lead to some degradation.
-
Oxidation: The hydroxyl groups on the phenyl rings are susceptible to oxidation, potentially leading to the formation of quinone-type structures or further hydroxylated products.[12]
-
Photodegradation: Benzophenones are known to be photoreactive, and exposure to UV light can lead to the formation of various photoproducts.[8]
Method Validation: Ensuring Scientific Integrity
Once the HPLC method demonstrates specificity through forced degradation studies, it must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][13] The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria | Rationale and Importance |
| Specificity | The method should be able to resolve the analyte peak from all potential degradant peaks. Peak purity analysis (e.g., using a PDA detector) should confirm the homogeneity of the analyte peak. | Ensures that the measured signal is solely from the analyte of interest, which is the core principle of a stability-indicating method.[14] |
| Linearity | A linear relationship between concentration and response should be demonstrated over a specified range (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.998.[15] | Confirms that the method provides a response that is directly proportional to the concentration of the analyte, allowing for accurate quantification. |
| Accuracy | The closeness of the test results to the true value. Typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should be within 98.0-102.0%.[16] | Demonstrates the absence of systematic errors in the method. |
| Precision | The degree of agreement among individual test results. Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (RSD) should typically be ≤ 2%.[14][15] | Measures the random error of the method and indicates its reproducibility. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1.[14] | Important for the analysis of impurities and degradation products at low levels. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[14] | Defines the lower limit of the method's useful range for quantitative measurements. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). | Provides an indication of the method's reliability during normal usage. |
Comparison with Alternative Analytical Methods
While HPLC is the gold standard for stability-indicating assays, other techniques can be considered depending on the specific analytical challenge.
| Method | Principle | Advantages for this compound Analysis | Limitations |
| HPLC-UV (Primary Method) | Separation based on polarity with UV absorbance detection. | High resolution, good sensitivity for UV-absorbing compounds, robust, and cost-effective.[8] | May lack the specificity to differentiate co-eluting compounds with similar UV spectra. |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | Similar to HPLC but uses smaller particle size columns for faster and more efficient separations.[17] | Increased throughput, better resolution, and higher sensitivity compared to conventional HPLC. | Higher backpressure requires specialized instrumentation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of LC with the high selectivity and sensitivity of mass spectrometry. | Provides molecular weight information, which is invaluable for the identification of unknown degradation products.[18] Highly sensitive and specific. | More expensive instrumentation and can be more complex to operate. Matrix effects can suppress ionization. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Useful for identifying volatile impurities or degradants. | This compound is not sufficiently volatile for direct GC analysis and would require derivatization. |
Decision-Making for Method Selection
The choice of analytical method is a critical decision that depends on the stage of drug development and the specific analytical requirements.
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A Senior Application Scientist's Guide to Catalyst Efficacy in Polyhydroxybenzophenone Synthesis
Introduction: The Significance and Synthetic Challenges of Polyhydroxybenzophenones
Polyhydroxybenzophenones are a critical class of organic compounds, serving as vital intermediates in the synthesis of pharmaceuticals, agricultural chemicals, and as ultraviolet (UV) stabilizers in polymers. Their molecular architecture, featuring a benzophenone core adorned with multiple hydroxyl groups, imparts unique chemical and physical properties. The synthesis of these molecules, however, is not without its challenges. The primary route, Friedel-Crafts acylation of phenols, is often plagued by issues of regioselectivity, catalyst deactivation, and harsh reaction conditions.
The hydroxyl groups on the phenolic substrate can coordinate with the Lewis acid catalyst, deactivating it and reducing the nucleophilicity of the aromatic ring. Furthermore, the reaction can proceed via two competing pathways: direct C-acylation on the aromatic ring and O-acylation at the hydroxyl group, followed by a Fries rearrangement. The choice of catalyst is therefore paramount in steering the reaction towards the desired polyhydroxybenzophenone isomer with high yield and selectivity. This guide provides a comparative analysis of various catalytic systems, offering insights into their efficacy and practical application in the synthesis of these valuable compounds.
Catalyst Systems: A Comparative Analysis
The efficacy of a catalyst in the synthesis of polyhydroxybenzophenones is a function of its acidity, steric properties, and interaction with the reactants and products. Here, we compare the performance of several major classes of catalysts.
Traditional Lewis Acids: The Workhorses of Friedel-Crafts Acylation
Homogeneous Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) have historically been the catalysts of choice for Friedel-Crafts acylation. They are highly active and can promote the reaction under relatively mild conditions.
Mechanism of Action: Lewis acids activate the acylating agent (e.g., benzoyl chloride) by coordinating to the carbonyl oxygen, generating a highly electrophilic acylium ion. This electrophile then attacks the electron-rich phenolic ring. In the context of polyhydroxybenzophenones, an excess of the Lewis acid is often required to overcome catalyst deactivation by the phenolic hydroxyl groups and the product.[1] This excess catalyst can also promote the Fries rearrangement of any O-acylated by-product to the desired C-acylated product.[2][3]
Experimental Protocol: Synthesis of 4-Hydroxybenzophenone using Aluminum Chloride
-
Materials: Anhydrous aluminum chloride (AlCl₃), phenol, benzoyl chloride, and a suitable solvent (e.g., chlorobenzene).
-
Procedure:
-
In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve phenol in chlorobenzene.[4]
-
Cool the solution in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring.
-
Once the addition of AlCl₃ is complete, add benzoyl chloride dropwise to the reaction mixture, maintaining the low temperature.[4]
-
After the addition is complete, slowly raise the temperature and reflux the mixture for a specified duration (typically 2-4 hours).[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The solid product will precipitate. Filter the solid under vacuum and wash with cold water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene.[4]
-
Performance Data:
| Catalyst | Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Phenol | Benzoyl Chloride | Chlorobenzene | 60-70 | 3 | 82.5 | [4] |
| AlCl₃ | Phenol | Trichloromethylbenzene | 1,2-Dichloroethane | 20-25 | 3 | 86 | [5] |
| FeCl₃ | Phenol | Chloroacetyl chloride | - | 0 | - | Favors O-acylation | [6] |
Advantages:
-
High reactivity and catalytic activity.
-
Readily available and relatively inexpensive.
Disadvantages:
-
Stoichiometric or super-stoichiometric amounts are often required.[1]
-
Highly sensitive to moisture.
-
Generate significant amounts of corrosive and hazardous waste, complicating product work-up.
-
Can lead to the formation of undesired isomers and by-products.
Logical Workflow for Traditional Lewis Acid Catalyzed Synthesis
Caption: Generalized workflow for polyhydroxybenzophenone synthesis using traditional Lewis acids.
Zeolites: The Shape-Selective and Reusable Catalysts
Zeolites are crystalline aluminosilicates with well-defined microporous structures. Their acidity and shape-selective properties make them attractive heterogeneous catalysts for Friedel-Crafts acylation.
Mechanism of Action: The Brønsted and Lewis acid sites within the zeolite pores are responsible for catalysis. The reaction proceeds similarly to that with traditional Lewis acids, but the confined environment of the zeolite pores can influence the regioselectivity, often favoring the formation of the para-isomer. The reaction over zeolites can involve the initial formation of a phenyl benzoate intermediate, which then reacts with another phenol molecule to form the hydroxybenzophenone.[7][8] The intramolecular Fries rearrangement is considered to have a negligible contribution in this case.[7]
Experimental Protocol: Synthesis of 2,4-Dihydroxybenzophenone using a Zeolite Catalyst
-
Materials: Resorcinol, benzoic anhydride, ethanol, and a suitable zeolite catalyst (e.g., HZSM-5 doped with CeO₂).
-
Procedure:
-
Prepare a saturated solution of resorcinol in ethanol at 60 °C.
-
Prepare a saturated solution of benzoic anhydride in ethanol at 60 °C.
-
In a reactor, add the zeolite catalyst and the saturated resorcinol solution.
-
With good stirring, add the saturated benzoic anhydride solution dropwise.
-
Reflux the reaction mixture at 60-80 °C for a specified time (e.g., 4 hours).[9]
-
Upon completion, stop heating and allow the product to precipitate.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
The crude product is isolated from the filtrate and can be purified by recrystallization from an ethanol/water mixture.[9]
-
Performance Data:
| Catalyst | Substrate | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| H-beta | Phenol | Benzoic Acid | None | 190 | 4 | High Conversion | - | [7] |
| H-Y | Phenol | Benzoic Acid | None | 190 | 4 | Lower than H-beta | - | [7] |
| HZSM-5/CeO₂ | Resorcinol | Benzoic Anhydride | Ethanol | 73 | 4 | >94 | High for 2,4-isomer | [9] |
Advantages:
-
Heterogeneous nature allows for easy separation from the reaction mixture and potential for recycling.
-
Shape selectivity can lead to higher yields of the desired isomer.
-
Generally considered more environmentally friendly than traditional Lewis acids.
Disadvantages:
-
Can be less active than homogeneous Lewis acids, often requiring higher temperatures.
-
Susceptible to deactivation by coking or poisoning.
-
The synthesis of specific zeolites can be complex and costly.
Reaction Pathway: Zeolite-Catalyzed Synthesis
Caption: Proposed reaction pathway for the synthesis of hydroxybenzophenones over zeolite catalysts.
Lanthanide Triflates: Mild and Water-Tolerant Lewis Acids
Lanthanide triflates [Ln(OTf)₃] have emerged as a class of water-tolerant Lewis acids that can effectively catalyze Friedel-Crafts acylation reactions.
Mechanism of Action: Similar to traditional Lewis acids, lanthanide triflates activate the acylating agent. Their key advantage lies in their stability in the presence of water, which is often a byproduct of the reaction, especially when using carboxylic acids as acylating agents. This tolerance simplifies the reaction setup and can lead to higher catalytic turnover.
Performance Data: Ytterbium tris(triflate) [Yb(OTf)₃] has been reported to be a particularly effective catalyst for the Friedel-Crafts acylation of anisole with acetic anhydride, giving approximately 90% yield of the p-methoxyacetophenone product.[10] While specific data for polyhydroxybenzophenone synthesis is less abundant, their performance in related acylations suggests they are a promising alternative. Scandium(III) triflate has also been used in intramolecular Friedel-Crafts alkylation, highlighting the potential of this class of catalysts.[11]
Advantages:
-
Water-tolerant and stable.
-
Can be used in catalytic amounts.
-
Often reusable.
-
Generally have lower toxicity compared to traditional Lewis acids.
Disadvantages:
-
Higher cost compared to traditional Lewis acids.
-
May exhibit lower activity for less reactive substrates.
Ionic Liquids: Green and Recyclable Catalyst-Solvent Systems
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts in chemical reactions. Acidic ionic liquids, in particular, have shown great promise in Friedel-Crafts acylation.
Mechanism of Action: Acidic ionic liquids can act as both Brønsted and Lewis acids. They can activate the acylating agent and provide a polar reaction medium that can enhance the reaction rate. The non-volatile nature of ionic liquids facilitates product separation and catalyst recycling.
Performance Data: Several studies have demonstrated the successful use of ionic liquids in the synthesis of benzophenone and its derivatives. For example, a range of acidic ionic liquids have been used for the synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e][9][12]oxazine derivatives via a multicomponent reaction involving a Mannich-type reaction, showcasing their catalytic potential in C-C and C-N bond formation.[13] In the context of acylation, imidazolium-based ionic liquids have been shown to be effective.[14]
Advantages:
-
Low vapor pressure, making them environmentally friendly ("green" solvents).
-
Can be designed to have specific catalytic properties.
-
Facilitate easy product separation and catalyst recycling.
-
High thermal stability.
Disadvantages:
-
High viscosity can sometimes lead to mass transfer limitations.
-
Cost can be a significant factor for large-scale applications.
-
Complete removal of the product from the ionic liquid phase can be challenging.
Conclusion and Future Outlook
The choice of catalyst for the synthesis of polyhydroxybenzophenones is a critical decision that impacts yield, selectivity, cost, and environmental footprint. While traditional Lewis acids like AlCl₃ remain effective for many applications, their drawbacks in terms of waste generation and catalyst handling have spurred the development of more sustainable alternatives.
Heterogeneous catalysts, particularly zeolites, offer significant advantages in terms of reusability and shape selectivity, making them highly attractive for industrial processes. Lanthanide triflates provide a milder and more water-tolerant option, while ionic liquids present a unique opportunity to combine the roles of solvent and catalyst in a recyclable system.
Future research in this field will likely focus on the development of novel, highly active, and selective heterogeneous catalysts with improved stability and lower cost. The design of multifunctional catalysts that can promote specific reaction pathways while minimizing side reactions will be a key area of investigation. Furthermore, the integration of continuous flow technologies with these advanced catalytic systems holds the promise of developing highly efficient and sustainable processes for the synthesis of polyhydroxybenzophenones and other valuable fine chemicals.
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- Gholinejad, M., et al. (2015).
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Navigating the Chemical Maze: A Comparative Guide to Antagonistic vs. Additive Effects in UV Filter Mixtures
For researchers, scientists, and drug development professionals, understanding the complex interactions within chemical mixtures is paramount to ensuring product safety and efficacy. In the realm of cosmetics and personal care products, the combination of multiple ultraviolet (UV) filters in sunscreens presents a unique challenge. While designed to provide broad-spectrum protection, these mixtures can exhibit not only the desired additive effects but also unexpected antagonistic or synergistic interactions. This guide provides an in-depth technical comparison of these effects, supported by experimental data and methodologies, to aid in the development of safer and more effective photoprotective formulations.
The Fundamental Principles of Mixture Toxicology
When evaluating the combined effect of multiple chemicals, three primary outcomes are considered:
-
Additive Effect: The combined effect of two or more chemicals is equal to the sum of their individual effects.
-
Synergistic Effect: The combined effect of two or more chemicals is greater than the sum of their individual effects.
-
Antagonistic Effect: The combined effect of two or more chemicals is less than the sum of their individual effects.
The seemingly straightforward goal of combining UV filters to broaden UV coverage can be complicated by these interactions, which can influence not only the photoprotective efficacy but also the potential for adverse effects such as endocrine disruption and phototoxicity.[1][2]
Endocrine Disruption: A Key Concern in UV Filter Mixtures
A significant area of research focuses on the endocrine-disrupting potential of UV filters, many of which have been shown to interact with hormone receptors.[3][4] These effects can be particularly complex in mixtures, where the ultimate biological response can be difficult to predict from the activity of the individual components.
Estrogenic and Anti-androgenic Activity of Common UV Filters
Several organic UV filters have been identified as potential endocrine-disrupting chemicals (EDCs), exhibiting estrogenic and/or anti-androgenic activities.[5][6] This has raised concerns about their impact on human health, particularly with repeated and widespread use.[7][8]
-
Benzophenones (e.g., Oxybenzone or BP-3): This class of UV filters has been shown to possess estrogenic activity in various in vitro assays.[3][6] Some studies also indicate anti-androgenic activity.[9]
-
Camphor Derivatives (e.g., 4-Methylbenzylidene Camphor or 4-MBC): 4-MBC is another UV filter identified as a potential endocrine disruptor with estrogenic effects.[3]
-
Cinnamates (e.g., Octyl Methoxycinnamate or OMC/EHMC): This widely used UVB filter has also been associated with estrogenic activity in some studies.[4]
The interaction of these compounds in mixtures can lead to non-additive effects. For instance, binary mixtures of 4-MBC with either ethylhexyl methoxycinnamate (EHMC) or benzophenone-3 (BP-3) have demonstrated anti-estrogenic effects in some ecotoxicological studies.[1] Furthermore, a three-component mixture of 4-MBC, EHMC, and oxybenzone (OXYB) was found to act in an antagonistic manner in a human cell line model.[1][10][11]
Visualizing the Endocrine Disruption Pathway
The estrogenic activity of UV filters is primarily mediated through their interaction with estrogen receptors (ERα and ERβ). This interaction can trigger a cascade of cellular events, leading to changes in gene expression.
Diagram of the estrogen receptor-mediated signaling pathway.
Experimental Assessment of Mixture Effects: In Vitro Estrogenicity Assay
To experimentally determine the nature of interactions within UV filter mixtures, in vitro bioassays are invaluable tools.[12][13][14] The MCF-7 cell proliferation assay is a well-established method for assessing the estrogenic potential of chemicals.[15]
Detailed Protocol: MCF-7 Cell Proliferation (E-Screen) Assay
This protocol outlines the key steps for evaluating the estrogenic effects of individual UV filters and their mixtures.
1. Cell Culture and Maintenance:
- Culture MCF-7 human breast cancer cells in complete medium (e.g., DMEM with 10% fetal bovine serum, penicillin/streptomycin).
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Hormone Deprivation:
- Prior to the assay, switch cells to a hormone-free medium (e.g., phenol red-free DMEM with 10% charcoal-stripped fetal bovine serum) for 3-4 days to minimize baseline estrogenic activity.
3. Plating and Treatment:
- Seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density.
- Allow cells to attach for 24 hours.
- Prepare serial dilutions of individual UV filters and their mixtures in the hormone-free medium.
- Replace the medium in the wells with the prepared test solutions. Include a positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO).
4. Incubation:
- Incubate the plates for 6-7 days, allowing for cell proliferation in response to estrogenic compounds.
5. Cell Proliferation Measurement:
- At the end of the incubation period, quantify cell proliferation using a suitable method, such as the Sulforhodamine B (SRB) assay or MTT assay.
6. Data Analysis:
- Calculate the proliferative effect (PE) for each concentration relative to the vehicle control.
- Determine the half-maximal effective concentration (EC50) for each individual compound and mixture.
- Use mathematical models, such as the Concentration Addition (CA) or Independent Action (IA) models, to predict the expected additive effect of the mixture.
- Compare the experimentally observed EC50 of the mixture to the predicted EC50 to determine if the interaction is additive, synergistic, or antagonistic.
Experimental Workflow Visualization
Workflow for the in vitro MCF-7 estrogenicity assay.
Comparative Data on UV Filter Mixture Interactions
The following table summarizes findings from various studies on the interactions of common UV filters.
| UV Filter Combination | Endpoint | Observed Effect | Reference(s) |
| 4-MBC + EHMC (OMC) | Estrogenicity | Antagonistic | [1] |
| 4-MBC + BP-3 | Estrogenicity | Antagonistic | [1] |
| 4-MBC + EHMC (OMC) + OXYB (BP-3) | Estrogenicity | Antagonistic | [1][10][11] |
| Avobenzone (AVO) + Octyl Methoxycinnamate (OMC) | Phototoxicity | Phototoxic | [16] |
| AVO + OMC + Ethylhexyl Methoxycrylene (EHMCR) | Phototoxicity | Reduced | [16] |
| AVO + OMC + Tris(tetramethylhydroxypiperidinol) citrate (TTMHP) | Phototoxicity | Reduced | [16] |
| Ethylhexyl Methoxycinnamate (EHMC) + Octocrylene (OCT) | Ecotoxicity (Daphnia magna) | Antagonistic | [1] |
| EHMC + Butyl Methoxydibenzoylmethane (BMDBM) | Ecotoxicity (Daphnia magna) | Synergistic | [1] |
Phototoxicity and Photostability of UV Filter Mixtures
Beyond endocrine effects, the photostability and potential phototoxicity of UV filter combinations are critical safety considerations.[17][18] Some UV filters can degrade upon exposure to UV radiation, forming byproducts that may be more toxic or allergenic.[19]
For example, the combination of Avobenzone (AVO) and Octyl Methoxycinnamate (OMC) has been shown to have phototoxic potential.[16] However, the addition of photostabilizers can mitigate this effect. Studies have demonstrated that compounds like ethylhexyl methoxycrylene (EHMCR) and tris(tetramethylhydroxypiperidinol) citrate (TTMHP) can reduce the phototoxicity of the AVO-OMC combination.[16]
Conversely, some combinations can enhance photostability and protective efficacy. The combination of organic and inorganic UV filters, for instance, can have a synergistic effect on the Sun Protection Factor (SPF).[20][21] This is attributed to the different mechanisms of action, with inorganic filters scattering and reflecting UV radiation, which complements the absorption mechanism of organic filters.[20]
Conclusion and Future Directions
The interactions of UV filters in mixtures are complex and endpoint-dependent. While some combinations exhibit antagonistic effects, reducing potential adverse outcomes like estrogenicity, others can act synergistically to enhance either protective efficacy or toxicity.[1] This underscores the necessity of evaluating the toxicological profile of the final formulation, rather than relying solely on the data of individual ingredients.
Future research should focus on:
-
Long-term studies: Assessing the effects of chronic exposure to low levels of UV filter mixtures.[7]
-
Complex mixture analysis: Investigating the interactions of UV filters with other chemicals present in personal care products and the environment.[10]
-
Development of safer alternatives: Designing and synthesizing novel UV filters with improved photostability and a lower potential for endocrine disruption and other toxicities.
By employing rigorous experimental methodologies and predictive modeling, the scientific community can continue to advance the development of safe and effective sun protection products that minimize risks to human health and the environment.
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Safety Operating Guide
Mastering the Safe Handling of 2,4,4'-Trihydroxybenzophenone: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the precise and safe handling of chemical reagents is paramount. 2,4,4'-Trihydroxybenzophenone, a key intermediate in various synthetic pathways, requires meticulous attention to safety protocols due to its potential hazards. This guide provides essential, actionable information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our goal is to empower you with the expertise to create a self-validating system of safety in your laboratory, ensuring both personal well-being and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Adversary
This compound is classified as a hazardous substance with the following primary concerns based on aggregated GHS data:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Causes serious eye irritation, with the potential for damage if not addressed promptly.[1][2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]
A thorough risk assessment is the foundational step before any handling of this compound. The primary routes of exposure are inhalation of the powder, direct skin contact, and eye contact. All procedures must be designed to minimize or eliminate these exposure pathways.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. More than just a requirement, PPE is an engineered barrier between you and the chemical.
Core PPE Requirements
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Protects against skin irritation. While specific breakthrough times for this compound are not readily available, nitrile and neoprene gloves generally offer good resistance to aromatic ketones.[4][5][6] Always inspect gloves for tears or punctures before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Prevents airborne particles from causing serious eye irritation.[1][3] Goggles are required when there is a significant risk of splashing. |
| Body Protection | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination by dust or spills. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Required when handling large quantities or when engineering controls cannot guarantee that dust levels will be kept low.[7][8] |
Engineering Controls and Safe Handling Procedures
Engineering controls are the most effective means of minimizing exposure as they remove the hazard at the source.
Weighing and Handling Solids
The primary risk when handling this compound as a solid is the generation of airborne dust.
Step-by-Step Weighing Protocol:
-
Designate an Area: All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[8][9]
-
Prepare the Workspace: Cover the work surface with absorbent bench paper to contain any minor spills.
-
Use Appropriate Tools: Use a spatula for transferring the powder. Avoid scooping or pouring in a manner that creates airborne dust.[8] Using anti-static weigh boats can help prevent the powder from scattering due to static electricity.[8]
-
The Tare Method for External Balances: If a balance cannot be placed inside the fume hood, use the following "tare method":
-
Pre-weigh a sealed container (e.g., a vial with a cap) on the benchtop balance.[9][10]
-
Transfer the container to the fume hood.
-
Add the approximate amount of this compound to the container and securely close it.[9][10]
-
Return the sealed container to the balance to get an accurate weight.[9][10]
-
Perform all subsequent dilutions or manipulations of the open container within the fume hood.[8][10]
-
-
Clean-Up: After weighing, decontaminate the spatula and the work surface.
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is crucial.
Exposure Response
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[2][11] Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2][11][12] Seek immediate medical attention.[1][3]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
Spill Cleanup
For a small spill of solid this compound:
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the full, appropriate PPE, including a respirator if necessary.
-
Contain and Absorb: Gently cover the spill with a wet paper towel or absorbent pad to prevent the powder from becoming airborne.[7][14][15]
-
Collect Waste: Carefully sweep or scoop the wetted material into a designated, labeled hazardous waste container.[14][16] Avoid dry sweeping, which can generate dust.[14]
-
Decontaminate: Clean the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.[16]
-
Dispose: Seal and label the waste container for proper disposal.
Waste Disposal: Responsible Stewardship
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory violations.
Disposal Plan:
-
Segregation: All waste contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a clearly labeled, sealed container.[15]
-
Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[15]
-
Waste Code: While a specific EPA waste code is not assigned to this compound, it may fall under codes for non-halogenated solvents if mixed with them (e.g., F003, F005).[17][18][19][20] It is the responsibility of the waste generator to make an accurate classification based on all constituents of the waste stream.
-
Institutional Procedures: Always consult and follow your institution's Environmental Health and Safety (EHS) office guidelines for hazardous waste pickup and disposal.[15][21] Do not discharge this chemical into drains or regular trash.[21]
By integrating these detailed protocols and the underlying scientific principles into your daily laboratory work, you build a robust culture of safety. This proactive approach not only protects you and your colleagues but also ensures the continued success of your vital research endeavors.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
